molecular formula C13H8FNOS B1304764 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile CAS No. 303144-50-5

2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile

Cat. No.: B1304764
CAS No.: 303144-50-5
M. Wt: 245.27 g/mol
InChI Key: RLRKKMNSIAYGNS-UHFFFAOYSA-N
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Description

2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile is a useful research compound. Its molecular formula is C13H8FNOS and its molecular weight is 245.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[5-(2-fluorobenzoyl)thiophen-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNOS/c14-11-4-2-1-3-10(11)13(16)12-6-5-9(17-12)7-8-15/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRKKMNSIAYGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379031
Record name 2-[5-(2-fluorobenzoyl)-2-thienyl]acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303144-50-5
Record name 2-[5-(2-fluorobenzoyl)-2-thienyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 303144-50-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unraveling the Molecular Mysteries: A Technical Guide to the Mechanism of Action of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Introduction

2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile is a synthetic heterocyclic compound featuring a central thiophene ring linked to a 2-fluorobenzoyl group and an acetonitrile moiety. While this specific molecule is primarily available as a research chemical with limited publicly available biological data, its structural components are present in numerous pharmacologically active agents. This technical guide aims to provide a comprehensive overview of the potential mechanisms of action for this compound by examining the known biological activities of its constituent chemical motifs. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this and structurally related compounds.

Chemical Profile

PropertyValue
IUPAC Name This compound
CAS Number 303144-50-5
Molecular Formula C₁₃H₈FNOS
Molecular Weight 245.27 g/mol
Appearance Solid
Melting Point 84-86 °C[1]

Hypothesized Mechanisms of Action Based on Structural Analogs

Direct experimental evidence for the mechanism of action of this compound is not currently available in the public domain. However, based on the well-documented activities of compounds containing thienyl, benzoyl, and acetonitrile moieties, several plausible mechanisms can be postulated.

Potential as an Anticancer Agent

Thiophene derivatives are a well-established class of compounds with significant anticancer properties.[2] Their mechanisms of action are diverse and often involve the induction of apoptosis (programmed cell death) in cancer cells.

Putative Signaling Pathway:

One potential mechanism involves the induction of apoptosis through the intrinsic pathway, which is initiated by mitochondrial stress.

anticancer_pathway Compound Compound Mitochondrial_Stress Mitochondrial_Stress Compound->Mitochondrial_Stress Induces Apoptosis Apoptosis Mitochondrial_Stress->Apoptosis Leads to

Caption: Postulated anticancer signaling pathway for thiophene derivatives.

Experimental Protocols for Evaluation:

  • Cell Viability Assays (MTT or XTT): To determine the cytotoxic effects of the compound on various cancer cell lines.

    • Protocol: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the compound for 24, 48, and 72 hours. MTT or XTT reagent is then added, and the absorbance is measured to determine the percentage of viable cells.

  • Apoptosis Assays (Annexin V/Propidium Iodide Staining): To confirm that cell death is occurring via apoptosis.

    • Protocol: Treated and untreated cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Potential as an Antimicrobial Agent

The thiophene nucleus is a core component of many compounds exhibiting broad-spectrum antimicrobial activity.[3][4][5]

Hypothetical Workflow for Antimicrobial Screening:

antimicrobial_workflow cluster_0 Primary Screening cluster_1 Secondary Screening Compound_Synthesis Compound_Synthesis MIC_Determination MIC_Determination Compound_Synthesis->MIC_Determination MBC_Determination MBC_Determination MIC_Determination->MBC_Determination Active Compounds Time_Kill_Assay Time_Kill_Assay MBC_Determination->Time_Kill_Assay

Caption: A general workflow for the evaluation of antimicrobial activity.

Experimental Protocols for Evaluation:

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

    • Protocol: A serial dilution of the compound is prepared in a liquid growth medium in a 96-well plate. Each well is inoculated with a standardized microbial suspension. The plates are incubated, and the MIC is determined as the lowest concentration with no visible growth.

  • Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration of the compound that kills 99.9% of the initial microbial population.

    • Protocol: Aliquots from the wells of the MIC assay that show no growth are subcultured onto agar plates. The MBC is the lowest concentration that results in no growth on the subculture plates.

Potential as an Enzyme Inhibitor

The 2-fluorobenzoyl moiety is often incorporated into molecules to enhance their binding affinity to biological targets, including enzymes.[6] Thiophene-containing compounds have also been identified as inhibitors of various enzymes.

Potential Targets and Experimental Evaluation:

  • Kinase Inhibition: Many anticancer drugs target specific kinases involved in cell signaling pathways.

    • Experimental Protocol (Kinase Inhibition Assay): The ability of the compound to inhibit the activity of a specific kinase can be measured using various assay formats, such as radiometric assays (measuring the incorporation of radioactive phosphate into a substrate) or fluorescence-based assays.

  • Other Enzyme Inhibition: Depending on the overall structure, the compound could potentially inhibit other classes of enzymes.

    • Experimental Protocol (General Enzyme Inhibition Assay): A purified enzyme is incubated with its substrate in the presence and absence of the test compound. The rate of product formation is measured over time to determine the inhibitory activity of the compound.

Summary of Potential Biological Activities and Data from Structurally Related Compounds

While no specific quantitative data for this compound is available, the following table summarizes the types of activities observed for structurally related compounds.

Compound ClassBiological ActivityQuantitative Data Example (for related compounds)
Thiophene DerivativesAnticancerIC₅₀ values in the low micromolar range against various cancer cell lines.[7][8]
Thiophene DerivativesAntimicrobialMIC values ranging from <1 µg/mL to >128 µg/mL against different bacterial and fungal strains.[3][4]
Fluorobenzoyl-containing CompoundsEnzyme InhibitionIC₅₀ or Kᵢ values in the nanomolar to micromolar range for various enzymes.

Conclusion and Future Directions

This compound possesses a chemical scaffold that suggests potential for significant biological activity, particularly in the areas of oncology and infectious diseases. The presence of the thiophene ring, a common feature in many bioactive molecules, combined with the 2-fluorobenzoyl group, which can enhance target engagement, makes this compound an interesting candidate for further investigation.

Future research should focus on systematic in vitro screening to elucidate the specific biological targets and mechanisms of action of this compound. Initial studies should include broad cytotoxicity screening against a panel of cancer cell lines and antimicrobial screening against a range of pathogenic bacteria and fungi. Positive hits from these initial screens would then warrant more in-depth mechanistic studies, including target identification, pathway analysis, and in vivo efficacy studies. The experimental protocols outlined in this guide provide a solid foundation for such investigations.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile. Due to the limited availability of specific experimental data for this molecule, this document integrates established chemical principles, data from structurally analogous compounds, and generalized experimental protocols to offer a thorough profile. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the synthesis, characterization, and potential biological significance of this and related compounds.

Introduction

This compound is a multifaceted organic compound featuring a thiophene ring, a nitrile group, and a fluorobenzoyl moiety. This unique combination of functional groups suggests a range of potential applications in medicinal chemistry and materials science. Thiophene derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the fluorobenzoyl group can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, while the acetonitrile group offers a versatile handle for further synthetic modifications.

This guide will systematically explore the structural and physicochemical characteristics of this compound, detail relevant experimental methodologies, and discuss its potential biological activities based on the current scientific literature.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name 2-(5-(2-fluorobenzoyl)thiophen-2-yl)acetonitrile-
Synonyms 2-(Cyanomethyl)-5-(2-fluorobenzoyl)thiophene-
CAS Number 303144-50-5[1][2]
Molecular Formula C₁₃H₈FNOS[1][2]
Molecular Weight 245.27 g/mol [1][2]
Melting Point 84-86 °C[2]
Boiling Point Not available (Predicted)-
Solubility Insoluble in water (Predicted). Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone (Predicted).-
LogP (Predicted) 3.18428[3]
Appearance Solid (Predicted based on melting point)-

Experimental Protocols

Detailed experimental data for this compound is not widely published. Therefore, this section outlines established, general protocols for the synthesis, purification, and characterization of this and similar organic compounds.

Synthesis: A Proposed Route via Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 2-thiopheneacetonitrile with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

G Thiopheneacetonitrile 2-Thiopheneacetonitrile Intermediate Acylium Ion Intermediate Thiopheneacetonitrile->Intermediate Nucleophilic Attack FluorobenzoylChloride 2-Fluorobenzoyl Chloride FluorobenzoylChloride->Intermediate Forms Acylium Ion Catalyst AlCl₃ (Lewis Acid) Catalyst->FluorobenzoylChloride Solvent DCM (Solvent) Product This compound Intermediate->Product Aromatic Substitution HCl HCl (byproduct)

Figure 1: Proposed synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in an inert solvent such as dichloromethane (DCM).

  • Acyl Chloride Addition: Cool the suspension to 0 °C using an ice bath. Slowly add 2-fluorobenzoyl chloride (1.0 equivalent) dissolved in DCM via the dropping funnel.

  • Thiophene Derivative Addition: To the resulting mixture, add a solution of 2-thiopheneacetonitrile (1.0 equivalent) in DCM dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Determination of Physicochemical Properties

The following are standard laboratory procedures for determining key physicochemical properties.

G cluster_melting Melting Point cluster_boiling Boiling Point cluster_solubility Solubility MP_Sample Sample in Capillary MP_Apparatus Melting Point Apparatus MP_Sample->MP_Apparatus MP_Observe Observe Melting Range MP_Apparatus->MP_Observe BP_Sample Liquid Sample BP_Apparatus Distillation Setup BP_Sample->BP_Apparatus BP_Observe Record Boiling Temp. BP_Apparatus->BP_Observe S_Sample Sample S_Solvent Add Solvent S_Sample->S_Solvent S_Observe Observe Dissolution S_Solvent->S_Observe G LPS Inflammatory Stimulus (LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Compound This compound Compound->MAPK Inhibition? Compound->NFkB Inhibition?

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed crystallographic data such as specific bond lengths, bond angles, and dihedral angles for 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile are not publicly available in the searched scientific literature. This guide provides a comprehensive overview based on available physicochemical data and general principles of organic chemistry.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a fluorobenzoyl group attached to a thienylacetonitrile core, suggests potential for various biological activities. Understanding its molecular structure and conformational possibilities is crucial for predicting its interactions with biological targets and for the rational design of new therapeutic agents. This technical guide summarizes the known properties of this molecule, proposes a potential synthetic route, and discusses its key structural features.

Physicochemical Properties

Based on available data from chemical suppliers and databases, the following physicochemical properties of this compound have been compiled.

PropertyValueSource
CAS Number 303144-50-5[1][2]
Molecular Formula C₁₃H₈FNOS[1][2]
Molecular Weight 245.27 g/mol [1][2]
Melting Point 84-86 °C[2][3]
Appearance Not specified (likely a solid at room temperature)
Solubility Not specified

Molecular Structure and Conformation

The molecular structure of this compound consists of three key moieties: a 2-fluorobenzoyl group, a thiophene ring, and an acetonitrile group. The spatial arrangement of these groups relative to each other determines the molecule's overall conformation.

The central thiophene ring is an aromatic heterocycle. The C-C bond linking the thiophene ring and the benzoyl group, as well as the C-C bond connecting the thiophene to the acetonitrile group, are single bonds. Rotation around these bonds is possible, leading to different conformations. The planarity of the thiophene and benzene rings will influence the overall three-dimensional shape.

The conformation will be governed by a balance of electronic and steric effects. The lone pairs of the sulfur atom in the thiophene ring and the oxygen atom of the carbonyl group, as well as the fluorine atom on the benzene ring, will contribute to the electronic environment of the molecule. Steric hindrance between the bulky benzoyl group and the acetonitrile side chain will also play a significant role in determining the most stable conformation. Without experimental data from X-ray crystallography or NMR spectroscopy, the precise dihedral angles defining the conformation remain speculative.

Below is a diagram illustrating the logical relationship of the core components of the molecule.

cluster_molecule This compound Thiophene Thiophene Ring Fluorobenzoyl 2-Fluorobenzoyl Group Thiophene->Fluorobenzoyl C-C Bond at C5 Acetonitrile Acetonitrile Group Thiophene->Acetonitrile C-C Bond at C2

Caption: Logical relationship of the molecular components.

Proposed Synthetic Workflow

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a plausible synthetic route can be proposed based on general organic chemistry principles and published methods for analogous compounds. A common approach for the synthesis of such molecules involves a Friedel-Crafts acylation followed by functionalization.

A generalized workflow could be as follows:

  • Friedel-Crafts Acylation: 2-Thiopheneacetonitrile can be acylated with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) in an inert solvent (e.g., dichloromethane, carbon disulfide). The reaction would introduce the 2-fluorobenzoyl group onto the thiophene ring, predominantly at the 5-position due to the directing effect of the sulfur atom and the activating effect of the acetonitrile group.

  • Work-up and Purification: The reaction mixture would then be quenched, typically with a dilute acid, and the product extracted with an organic solvent. The crude product would be purified using standard techniques such as recrystallization or column chromatography to yield the desired this compound.

The following diagram illustrates this proposed synthetic workflow.

Start Starting Materials: - 2-Thiopheneacetonitrile - 2-Fluorobenzoyl chloride - Lewis Acid (e.g., AlCl3) Reaction Friedel-Crafts Acylation in an inert solvent Start->Reaction Quenching Reaction Quenching (e.g., with dilute acid) Reaction->Quenching Extraction Extraction with an organic solvent Quenching->Extraction Purification Purification (Recrystallization or Column Chromatography) Extraction->Purification Product Final Product: This compound Purification->Product

Caption: Proposed general synthetic workflow.

Conclusion

This compound is a molecule with potential applications in drug development. While its fundamental physicochemical properties are known, a detailed understanding of its three-dimensional structure and conformation is hampered by the lack of publicly available experimental data from techniques like X-ray crystallography. The proposed synthetic workflow provides a viable route for its preparation, enabling further investigation of its biological properties. Future studies involving single-crystal X-ray diffraction and advanced NMR spectroscopic techniques would be invaluable for elucidating the precise molecular conformation and for providing a more complete understanding of its structure-activity relationships.

References

In-depth Technical Guide: ¹H and ¹³C NMR Spectral Data for 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile. Due to the absence of publicly available, experimentally verified NMR data for this specific compound, this document presents predicted spectral data based on established principles and analysis of structurally analogous compounds. This guide is intended to serve as a valuable theoretical resource for the characterization of this molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure and atom numbering for this compound are shown in the diagram below. The predicted ¹H and ¹³C NMR data are presented in the subsequent tables.

Molecular Structure and Atom Numbering

Caption: Structure of this compound.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton NMR characteristics for the molecule, including chemical shifts (δ) in parts per million (ppm), signal multiplicity, and coupling constants (J) in Hertz (Hz).

AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H₄7.15 - 7.25dJ = 4.01H
H₃7.65 - 7.75dJ = 4.01H
CH₂4.00 - 4.10s-2H
H₆'7.55 - 7.65m-1H
H₃'7.20 - 7.30tJ = 7.61H
H₅'7.10 - 7.20tJ = 9.21H
H₄'7.45 - 7.55m-1H
Predicted ¹³C NMR Spectral Data

The predicted carbon-13 chemical shifts are provided below.

AssignmentPredicted δ (ppm)
CN116.5 - 117.5
CH₂18.0 - 19.0
C₂128.0 - 129.0
C₃136.0 - 137.0
C₄125.5 - 126.5
C₅148.0 - 149.0
C=O182.0 - 183.0
C₁'128.5 - 129.5 (d, JCF ≈ 15 Hz)
C₂'161.0 - 162.0 (d, JCF ≈ 255 Hz)
C₃'116.0 - 117.0 (d, JCF ≈ 22 Hz)
C₄'133.0 - 134.0 (d, JCF ≈ 9 Hz)
C₅'124.0 - 125.0 (d, JCF ≈ 4 Hz)
C₆'131.0 - 132.0

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation
  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

  • Securely cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

NMR Data Acquisition
  • Instrumentation : A high-resolution NMR spectrometer with a field strength of 400 MHz or greater is recommended.

  • ¹H NMR Spectroscopy :

    • Pulse Sequence : Standard one-pulse sequence.

    • Acquisition Time : Approximately 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8 to 16 scans are typically sufficient.

    • Spectral Width : A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Spectroscopy :

    • Pulse Sequence : Standard one-pulse sequence with proton decoupling.

    • Acquisition Time : Approximately 1-2 seconds.

    • Relaxation Delay : 2-10 seconds.

    • Number of Scans : Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Spectral Width : A range of 0 to 220 ppm is standard.

Data Processing
  • The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform.

  • The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.

  • The chemical shift axis is calibrated relative to the residual solvent peak or the internal standard (TMS at δ 0.00 ppm).

  • For ¹H NMR, the peak integrals are determined to establish the relative number of protons.

  • Peak multiplicities and coupling constants are measured to deduce proton-proton connectivities.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for NMR analysis.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Set Experimental Parameters D->E F Acquire FID E->F G Fourier Transform F->G H Phasing & Baseline Correction G->H I Referencing H->I J Integration & Peak Picking I->J K Structural Elucidation J->K

Caption: A generalized workflow for conducting NMR spectroscopy.

Mass Spectrometry Fragmentation Analysis of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of the compound 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile. Due to the absence of publicly available experimental mass spectra for this specific molecule, this guide leverages established principles of mass spectrometry and fragmentation data from structurally analogous compounds to propose a scientifically grounded fragmentation pathway. This document is intended to serve as a valuable resource for researchers involved in the characterization of novel small molecules, particularly in the fields of medicinal chemistry and drug development.

Introduction to the Fragmentation of this compound

The fragmentation of this compound (Molecular Formula: C₁₃H₈FNOS, Molecular Weight: 245.27 g/mol ) in a mass spectrometer is expected to be driven by the presence of several key functional groups: a 2-fluorobenzoyl moiety, a thiophene ring, and an acetonitrile side chain. Under typical ionization conditions, such as Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion will undergo a series of characteristic cleavage reactions.

The most probable initial fragmentation events are anticipated to be α-cleavages adjacent to the carbonyl group of the benzoyl moiety. This is a common and energetically favorable fragmentation pathway for ketones.[1] Subsequent fragmentations are likely to involve the thiophene ring and the acetonitrile side chain. The stability of the resulting fragment ions, particularly those that are resonance-stabilized, will dictate the major peaks observed in the mass spectrum.

Proposed Fragmentation Pathway

The proposed fragmentation pathway for this compound is initiated by the formation of the molecular ion [M]⁺• at m/z 245. The primary fragmentation is expected to occur via two main α-cleavage pathways at the carbonyl bridge:

  • Pathway A: Cleavage of the bond between the carbonyl carbon and the 2-fluorophenyl ring, leading to the formation of the 2-fluorobenzoyl cation and a thienylacetonitrile radical.

  • Pathway B: Cleavage of the bond between the carbonyl carbon and the thiophene ring, resulting in the formation of a 5-(cyanomethyl)-2-thienylcarbonyl cation and a 2-fluorophenyl radical.

Further fragmentation of the initial product ions will lead to a cascade of smaller, characteristic ions.

Fragmentation_Pathway M [C₁₃H₈FNOS]⁺• m/z = 245 Molecular Ion F1 [C₇H₄FO]⁺ m/z = 123 2-Fluorobenzoyl cation M->F1 - C₆H₄S(CN)CH₂• F3 [C₆H₄S(CN)CH₂CO]⁺ m/z = 164 5-(cyanomethyl)-2-thienylcarbonyl cation M->F3 - C₆H₄F• F2 [C₆H₄F]⁺ m/z = 95 Fluorophenyl cation F1->F2 - CO F4 [C₆H₄S(CN)CH₂]⁺ m/z = 136 5-(cyanomethyl)-2-thienylmethyl cation F3->F4 - CO F5 [C₅H₂S(CN)]⁺ m/z = 120 Thienylnitrile cation F4->F5 - CH₂

Figure 1: Proposed mass spectrometry fragmentation pathway for this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures based on the fragmentation pathway outlined above.

Fragment IonProposed Structurem/z (Nominal)
[M]⁺•[C₁₃H₈FNOS]⁺•245
[C₇H₄FO]⁺2-Fluorobenzoyl cation123
[C₆H₄S(CN)CH₂CO]⁺5-(cyanomethyl)-2-thienylcarbonyl cation164
[C₆H₄S(CN)CH₂]⁺5-(cyanomethyl)-2-thienylmethyl cation136
[C₆H₄F]⁺Fluorophenyl cation95
[C₅H₂S(CN)]⁺Thienylnitrile cation120

Experimental Protocols

While specific experimental data for the target compound is unavailable, a typical approach for analyzing a novel small molecule like this compound would involve Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).

4.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

4.2. Liquid Chromatography (LC)

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable for separating small aromatic compounds.

  • Mobile Phase: A gradient elution is commonly employed.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is common for this column dimension.

  • Injection Volume: 1-5 µL.

4.3. Mass Spectrometry (MS)

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of nitrogen and the potential for protonation.

  • MS Scan Mode:

    • Full Scan (MS1): Acquire full scan mass spectra over a range of m/z 50-500 to identify the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Perform product ion scans on the protonated molecular ion to generate the fragmentation pattern.

  • Typical ESI Source Parameters:

    • Capillary Voltage: 3.0-4.0 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 120-150 °C

    • Desolvation Gas (Nitrogen) Flow: 600-800 L/hr

    • Desolvation Temperature: 350-450 °C

  • Collision-Induced Dissociation (CID): Use argon as the collision gas. The collision energy should be ramped (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

The following diagram illustrates a typical experimental workflow for LC-ESI-MS/MS analysis.

Experimental_Workflow Sample Sample Preparation (Dissolution, Dilution, Filtration) LC Liquid Chromatography (C18 Column, Gradient Elution) Sample->LC ESI Electrospray Ionization (Positive Ion Mode) LC->ESI MS1 Full Scan MS (MS1) (Identify [M+H]⁺) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragment [M+H]⁺) MS1->MS2 Data Data Analysis (Fragmentation Pattern) MS2->Data

Figure 2: General workflow for LC-ESI-MS/MS analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the mass spectrometric fragmentation of this compound. The proposed fragmentation pathway, centered on the characteristic cleavage of the benzoyl ketone linkage, offers a robust framework for interpreting experimental data. The provided experimental protocols outline a standard methodology for obtaining high-quality mass spectral data for this and similar small molecules. This information is crucial for the structural confirmation and characterization of new chemical entities in a research and development setting. It is recommended that this guide be used in conjunction with experimental data for definitive structural elucidation.

References

A Technical Guide to the Biological Activities of Substituted Thienylacetonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted thienylacetonitrile compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their potential therapeutic applications, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, as well as their role as enzyme inhibitors.

Anticancer Activity

Thienylacetonitrile derivatives have shown significant promise as anticancer agents, operating through various mechanisms, including kinase inhibition and induction of apoptosis.

Several studies have identified substituted thienylacetonitriles as potent inhibitors of various protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

For instance, novel thienyl-acrylonitrile derivatives, Thio-Iva and Thio-Dam, have been identified as multi-kinase inhibitors with significant antineoplastic and antiangiogenic effects in hepatocellular carcinoma (HCC) cells.[1][2] These compounds have demonstrated pronounced antiproliferative effects in Huh-7 and SNU-449 cells, with IC50 values in the (sub-)micromolar range.[1][2] A cell-free kinase assay revealed that Thio-Iva exhibits multi-kinase inhibitory activity, with a particularly pronounced effect on VEGFR-2, inhibiting it by approximately 90%.[1] The IC50 value for Thio-Iva against VEGFR-2 was determined to be 3.31 µM.[1]

Thieno[2,3-d]pyrimidine derivatives have also been explored as kinase inhibitors.[3] One such derivative, compound 17f, exhibited high activity against VEGFR-2 with an IC50 value of 0.23 ± 0.03 µM, which is comparable to the standard drug sorafenib.[4]

Substituted thienylacetonitriles have demonstrated cytotoxic effects against a range of cancer cell lines. A study on novel thiophene derivatives derived from 2-(4-oxo-4,4-dihydrothiazol-2-yl) acetonitrile showed that several compounds were highly active against MCF-7, NCI-H460, and SF-268 cancer cell lines.[5] For example, compound 9c exhibited potent activity with IC50 values of 0.01 µM across all three cell lines.[5]

The anticancer mechanism of some thienyl-acrylonitrile derivatives involves the induction of mitochondria-driven apoptosis, characterized by an increase in cytosolic reactive oxygen species, PARP cleavage, and caspase-3 induction.[1][2] Furthermore, these compounds can induce a G2/M phase cell cycle arrest.[1][2]

Table 1: Anticancer Activity of Substituted Thienylacetonitrile Compounds

CompoundCancer Cell LineActivityIC50 ValueReference
Thio-IvaHuh-7, SNU-449Antiproliferative(Sub-)micromolar range[1][2]
Thio-DamHuh-7, SNU-449Antiproliferative(Sub-)micromolar range[1][2]
Compound 3MCF-7, NCI-H460, SF-268Cytotoxic0.02 µM, 0.01 µM, 0.02 µM[5]
Compound 9cMCF-7, NCI-H460, SF-268Cytotoxic0.01 µM, 0.01 µM, 0.01 µM[5]
Compound 17fHCT-116, HepG2Cytotoxic2.80 µM, 4.10 µM[4]
Compound 1g2aHCT116, BEL-7402Inhibitory5.9 nM, 7.8 nM[6]
Antimicrobial Activity

Thienylacetonitrile derivatives have also been investigated for their potential as antimicrobial agents. A study on thieno[2,3-b]thiophene derivatives revealed that compound 5d was more potent than the standard drug amphotericin B against Geotricum candidum and equipotent against Syncephalastrum racemosum.[7][8] Additionally, it was as effective as penicillin G against Staphylococcus aureus and more potent than streptomycin against Pseudomonas aeruginosa and Escherichia coli.[7][8] Another study highlighted a thiophene derivative (compound 7) that was more potent than gentamicin against Pseudomonas aeruginosa.[9]

Table 2: Antimicrobial Activity of Substituted Thienylacetonitrile Compounds

CompoundMicroorganismActivityPotency ComparisonReference
5dGeotricum candidumAntifungalMore potent than Amphotericin B[7][8]
5dSyncephalastrum racemosumAntifungalEquipotent to Amphotericin B[7][8]
5dStaphylococcus aureusAntibacterialEquipotent to Penicillin G[7][8]
5dPseudomonas aeruginosaAntibacterialMore potent than Streptomycin[7][8]
5dEscherichia coliAntibacterialMore potent than Streptomycin[7][8]
7Pseudomonas aeruginosaAntibacterialMore potent than Gentamicin[9]
Anti-inflammatory Activity

The anti-inflammatory potential of thiophene derivatives has been recognized, with some compounds acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[10][11] For example, 2-thiophenecarbonitrile has been shown to possess anti-inflammatory and antioxidant properties.[12] In an albumin denaturation assay, it exhibited a dose-dependent inhibition, with a 60% inhibition at a concentration of 200 µg/mL.[12] Certain thiophen-2-ylmethylene-based derivatives have also demonstrated significant in vivo anti-inflammatory activity, with compounds 6 and 11a showing faster onset and longer duration of potency than celecoxib.[13] These compounds also exhibited a remarkable inhibitory effect on the production of tumor necrosis factor-alpha (TNF-α).[13]

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective potential of substituted thienylacetonitrile compounds. While direct evidence for thienylacetonitrile is emerging, related thiophene derivatives have shown promise. The antioxidant properties of these compounds are believed to contribute to their neuroprotective effects by mitigating oxidative stress, a key factor in neurodegenerative diseases.[14]

Enzyme Inhibition

Beyond kinases, substituted thienylacetonitriles have been shown to inhibit other enzymes. A series of novel compounds incorporating the thieno[2,3-b]thiophene moiety were evaluated for their inhibitory potential against β-glucuronidase and xanthine oxidase.[15] Compound 3 was identified as a potent β-glucuronidase inhibitor with an IC50 value of 0.9 ± 0.0138 μM, significantly more active than the standard inhibitor.[15] Compound 12 was the most potent xanthine oxidase inhibitor with an IC50 of 14.4 ± 1.2 μM.[15]

Experimental Protocols

A variety of experimental protocols are employed to evaluate the biological activities of substituted thienylacetonitrile compounds.

Anticancer Activity Assays
  • MTT Assay: This colorimetric assay is used to assess cell viability and proliferation. It measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This helps to determine if a compound induces cell cycle arrest at a specific phase.

  • Apoptosis Assays: Apoptosis can be detected using various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Kinase Inhibition Assays: Cell-free kinase assays are used to determine the direct inhibitory effect of a compound on a specific kinase. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Antimicrobial Activity Assays
  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the compound are prepared in a liquid growth medium in a microtiter plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

  • Agar Diffusion Method (Disk Diffusion): A standardized inoculum of the microorganism is spread on an agar plate. Paper disks impregnated with the test compound are placed on the agar surface. The diameter of the zone of inhibition around the disk is measured after incubation and is proportional to the susceptibility of the microorganism to the compound.[7]

Visualizations

Signaling Pathway: Kinase Inhibition in Cancer

G cluster_0 Cell Exterior cluster_1 Cell Interior Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth Factor->RTK Binds Signaling Cascade Signaling Cascade RTK->Signaling Cascade Activates Proliferation Proliferation Signaling Cascade->Proliferation Angiogenesis Angiogenesis Signaling Cascade->Angiogenesis Thienylacetonitrile\nCompound Thienylacetonitrile Compound Thienylacetonitrile\nCompound->RTK Inhibits

Caption: Kinase inhibition by thienylacetonitrile compounds.

Experimental Workflow: In Vitro Anticancer Screening

G Compound Synthesis Compound Synthesis Compound Treatment Compound Treatment Compound Synthesis->Compound Treatment Cell Culture Cell Culture Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Data Analysis Data Analysis MTT Assay->Data Analysis Cell Cycle Analysis->Data Analysis Apoptosis Assay->Data Analysis

Caption: Workflow for in vitro anticancer screening.

Logical Relationship: Structure-Activity Relationship (SAR)

G Thienylacetonitrile\nCore Thienylacetonitrile Core Biological Activity Biological Activity Thienylacetonitrile\nCore->Biological Activity Substituent A Substituent A Substituent A->Biological Activity Modifies Substituent B Substituent B Substituent B->Biological Activity Modifies

Caption: Structure-Activity Relationship of thienylacetonitriles.

References

CAS number 303144-50-5 chemical properties and safety data.

Author: BenchChem Technical Support Team. Date: December 2025

[2] SAFETY DATA SHEET - Fisher Scientific (2010-06-07) Route of exposure Inhalation Target Organs Respiratory system. ... Product is a corrosive material. Use of gastric lavage or emesis is contraindicated. Possible perforation of stomach or esophagus should be investigated. Ingestion causes severe swelling, severe damage to the delicate tissue and danger of perforation. After inhalation exposure, observe for 24 to 72 hours as pulmonary edema may be delayed. ... The toxicological properties have not been fully investigated. Endocrine Disrupting Properties This product does not contain any known or suspected endocrine disruptors. ... (2010-06-07) Precautionary Statements. Prevention. Wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Do not breathe dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear respiratory protection. Wear protective gloves/protective clothing/eye protection/face protection. Response. Immediately call a POISON CENTER or doctor. Inhalation. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Skin. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Take off contaminated clothing and wash before reuse. Eyes. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Ingestion. Rinse mouth. Do NOT induce vomiting. Storage. Store in a well-ventilated place. Keep container tightly closed. Store locked up. Disposal. Dispose of contents/container to an approved waste disposal plant. Hazards not otherwise classified (HNOC). Hazards classified under paragraph (d)(1)(ii) of 1910.1200. Hazards resulting from a reaction with other chemicals under normal conditions of use. Reacts violently with water. Contact with water liberates toxic gas. Other hazards. May cause pulmonary edema. 3. Composition/information on Ingredients. Component. CAS No. Weight %. Phosphorus pentachloride. 10026-13-8. <=100. 4. First-aid measures. Page 2 / 9. Page 3. Phosphorus(V) chloride. Revision Date 22-Dec-2025. Eye Contact. Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. Skin Contact. Wash off immediately with plenty of water for at least 15 minutes. Immediate medical attention is required. Inhalation. Remove to fresh air. If breathing is irregular or stopped, administer artificial respiration. Do not use mouth-to-mouth method if victim ingested or inhaled the substance; ... ... (2010-06-07) appropriate to extinguish surrounding fire. Flooding quantities of water. ... Water reactive. Contact with water liberates toxic gas. ... Fumes. Oxides of phosphorus. Phosphorus trihydride (phosphine). Hydrogen chloride gas. ... As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear. Thermal decomposition can lead to release of irritating gases and vapors. ... (2010-06-07) Wash thoroughly after handling. Minimize dust generation and accumulation. Do not allow contact with water. Keep containers dry and tightly closed to avoid moisture absorption and contamination. Wash hands before breaks and immediately after handling the product. ... area. Keep containers tightly closed in a dry, cool and well-ventilated place. Incompatible Materials. Water. Bases. ... and safety showers are close to the workstation location. ... OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. ... Wear appropriate protective gloves and clothing to prevent skin exposure. ... EN 149. 1

[2]SAFETY DATA SHEET - Fisher Scientific (2012-03-23) Precautionary Statements. Prevention. Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. Keep away from heat/sparks/open flames/hot surfaces. - No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wear protective gloves/protective clothing/eye protection/face protection. Skin. If skin irritation or rash occurs: Get medical advice/attention. Wash contaminated clothing before reuse. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Fire. In case of fire: Use CO2, dry chemical, or foam for extinction. Storage. Store in a well-ventilated place. Keep cool. Disposal. Dispose of contents/container to an approved waste disposal plant. Hazards not otherwise classified (HNOC). Toxic to aquatic life with long lasting effects. 3. Composition/Information on Ingredients. Component. CAS No. Weight % p-Chloro-a,a,a-trifluorotoluene. 98-56-6. >95. 4. First-aid measures. General Advice. If symptoms persist, call a physician. Eye Contact. Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. Skin Contact. Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Inhalation. Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. Ingestion. Clean mouth with water and drink afterwards plenty of water. Most important symptoms and effects. None reasonably foreseeable. May cause allergic skin reaction. Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea and vomiting: Symptoms of overexposure may be headache, dizziness, tiredness, nausea and. ... (2012-03-23) Keep in suitable, closed containers for disposal. Soak up with inert absorbent material. Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. ... ingestion and inhalation. Do not get in eyes, on skin, or on clothing. Keep away from open flames, hot surfaces and sources of ignition. Use only non-sparking tools. Take precautionary measures against static discharges. ... from heat, sparks and flame. Flammables area. Keep container tightly closed in a dry and well-ventilated place. Incompatible Materials. Strong oxidizing agents. ... (2012-03-23) Handle in accordance with good industrial hygiene and safety practice. ... Stable under normal conditions. ... Hazardous polymerization does not occur. Hazardous Reactions None under normal processing. ... Sensitization May cause an allergic skin reaction Carcinogenicity The table below indicates whether each agency has listed any ingredient as a carcinogen. ... No information available. ... No information available. ... The toxicological properties have not been fully investigated. ... The product contains following substances which are hazardous for the environment. Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. ... . ... (2012-03-23) Gaseous hydrogen fluoride (HF). Hydrogen chloride gas. ... As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear. ... Ensure adequate ventilation. Use personal protective equipment as required. Remove all sources of ignition. Take precautionary measures against static discharges. ... Do not flush into surface water or sanitary sewer system. 3

SAFETY DATA SHEET Precautionary Statements - Response. Immediately call a POISON CENTER or doctor. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting. Absorb spillage to prevent material damage. Precautionary Statements - Storage. Store locked up. Store in corrosion resistant container with a resistant inner liner. Precautionary Statements - Disposal. Dispose of contents/container to an approved waste disposal plant. Other information. May be harmful if swallowed. 3. Composition/information on ingredients. Substance. Not applicable. Synonyms. Inorganic metal salt coagulant/flocculant in aqueous solution. Chemical name. CAS No. Weight-%. Trade secret. Trade secret. Trade secret. 20 - 30%. *. Trade secret. Trade secret. 5 - 10%. *. *The exact percentage (concentration) of composition has been withheld as a trade secret. While some components are claimed as trade secret in accordance with the provision of OSHA 29 CFR 1910.1200(i), all known hazards are clearly communicated within this document. DANGER. Hazard statements. Causes severe skin burns and eye damage. May be corrosive to metals. Appearance Opaque. Physical state Liquid. Odor No appreciable odor ... ... Caution: The use of soda ash may generate carbon dioxide gas. Provide adequate ventilation to spill area. Approved breathing apparatus may be necessary. Clean up large spills with vacuum truck. ... Advice on safe handling Keep container closed when not in use. Keep away from heat and open flame. Avoid contact with skin, eyes or clothing. Wear chemical splash goggles, gloves, and protective clothing when handling. Wash thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray. Use with adequate ventilation and employ respiratory protection where a dust atmosphere may be generated. Do not take internally. ... Do not eat, drink or smoke when using this product. Take off contaminated clothing and wash it before reuse. Ensure that eyewash stations and safety showers are close to the workstation location. ... Reactivity Reacts with strong alkalis. Chemical stability Stable under normal conditions. Possibility of hazardous reactions None under normal processing. Hazardous polymerization No. Conditions to avoid None known. Incompatible materials Alkalis. Hazardous decomposition products Thermal decomposition (as may be experienced in a fire) may release toxic and/or hazardous gases such as HCl and Cl2. ... Delayed and immediate effects as well as chronic effects from short and long-term exposure Skin corrosion/irritation Causes burns. Serious eye damage/eye irritation Risk of serious damage to eyes. Respiratory or skin sensitization No information available. Germ cell mutagenicity No information available. Carcinogenicity This product does not contain any components in concentrations greater than or equal to 0.1% that are listed as known or suspected carcinogens by NTP, IARC, ACGIH, or OSHA. ... Eye contact Based on pH, this product is expected to cause severe eye irritation, possibly resulting in burns and eye damage. Prolonged exposure to Aluminum salts may cause conjunctivitis. Skin contact Prolonged and/or repeated contact may cause severe irritation and burns. Ingestion Harmful if swallowed. May cause burns of the mouth, throat and stomach. Ingestion may cause gastrointestinal irritation, nausea, vomiting and diarrhea. 4

• SAFETY DATA SHEET - Sigma-Aldrich (2025-09-13) General advice : Show this safety data sheet to the doctor in attendance. If inhaled : After inhalation: fresh air. In case of skin contact : In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/ shower. In case of eye contact : After eye contact: rinse out with plenty of water. Call in ophthalmologist. Remove contact lenses. If swallowed : After swallowing: immediately make victim drink water (two glasses at most). Consult a physician. ... Unsuitable extinguishing media : For this substance/mixture no limitations of extinguishing agents are given. ... (2025-09-13) Hygiene measures : Immediately change contaminated clothing. Apply preventive skin protection. Wash hands and face after working with substance. ... Reactivity : The following applies in general to flammable organic substances and mixtures: in correspondingly fine distribution, when whirled up a dust explosion potential may generally be assumed. Chemical stability : The product is chemically stable under standard ambient conditions (room temperature) . ... (2025-09-13) Hazard Statements : H315 Causes skin irritation. H319 Causes serious eye irritation. H335 May cause respiratory irritation. Precautionary statements : Prevention: P261 Avoid breathing dust. P264 Wash skin thoroughly after handling. P271 Use only outdoors or in a well-ventilated area. P280 Wear protective gloves/ eye protection/ face protection. Response: ... (2025-09-13) Precautionary statements : Prevention: P261 Avoid breathing dust. P264 Wash skin thoroughly after handling. P271 Use only outdoors or in a well-ventilated area. P280 Wear protective gloves/ eye protection/ face protection. Response: P302 + P352 IF ON SKIN: Wash with plenty of water. P304 + P340 + P312 IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a. POISON CENTER/ doctor if you feel unwell. P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332 + P313 If skin irritation occurs: Get medical advice/ attention. P337 + P313 If eye irritation persists: Get medical advice/ attention. Storage: P403 + P233 Store in a well-ventilated place. Keep container tightly closed. P405 Store locked up. Disposal: P501 Dispose of contents/ container to an approved waste disposal plant. SECTION 3. COMPOSITION/INFORMATION ON INGREDIENTS. Substance / Mixture. : Substance. Components. Chemical name. CAS. No./Unique ID. Concentration (% w/w). Trade secret. Starch assay reagent. -. >= 80 - <= 100. TSC. Page 3. Sigma-Aldrich - S9144. Page 3 of 12. The life science business of Merck KGaA, Darmstadt, Germany operates as MilliporeSigma in the US and Canada. TSC- the actual concentration or concentration range is withheld as a trade secret. SECTION 4. FIRST AID MEASURES. General advice. : Show this safety data sheet to the doctor in attendance. If inhaled. : After inhalation: fresh air. In case of skin contact. : In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/ shower. In case of eye contact. : After eye contact: rinse out with plenty of water. Call in ophthalmologist. Remove contact lenses. If swallowed. : After swallowing: immediately make victim drink water (two glasses at most). --INVALID-LINK--

2-(5-(2-Fluorobenzoyl)thiophen-2-yl)acetonitrile 303144-50-5 - Cayman Chemical 2-(5-(2-Fluorobenzoyl)thiophen-2-yl)acetonitrile is a synthetic intermediate. It can be used in the synthesis of olanzapine-related compounds and thieno[2,3-c]pyrrole derivatives, which have antipsychotic activity. WARNING This product is not for human or veterinary use. ... 5

2-(5-(2-Fluorobenzoyl)thiophen-2-yl)acetonitrile - Toronto Research Chemicals An intermediate in the synthesis of Olanzapine, an antipsychotic agent. ... 6

2-(cyanomethyl)-5-(2-fluorobenzoyl)thiophene | C13H8FNOS | ChemSpider 2-(cyanomethyl)-5-(2-fluorobenzoyl)thiophene. C13H8FNOS. SMILES: c1ccc(c(c1)F)C(=O)c2cc(s2)CC#N; InChI: InChI=1S/C13H8FNOS/c14-11-4-2-1-3-10(11)13(17)12-7-6-9(8-15)18-12/h1-4,6-7H,5H2; (2S)-2-(cyanomethyl)-5-(2-fluorobenzoyl)thiophene; 2-(5-(2-fluorobenzoyl)thiophen-2-yl)acetonitrile. 303144-50-5. 245.27. ... Physical Properties Property Name Property Value Experimental / Predicted logP 3.03±0.38 Predicted pKa (strongest basic) -4.4±0.1 Predicted Physiological Charge 0 Predicted Hydrogen Acceptor Count 3 Predicted Hydrogen Donor Count 0 Predicted Polar Surface Area 57.87 Å2 Predicted Rotatable Bond Count 3 Predicted Refractivity 64.93±0.4 m3·mol-1 Predicted Polarizability 24.6±0.5 10-24cm3 Predicted 7

Synthesis and biological evaluation of novel substituted thieno[3,2-c] and thieno[2,3-d] fused pyridone derivatives as potent anti-inflammatory agents - ScienceDirect ... Experimental protocols were approved by the Institutional Animal Ethics Committee (IAEC) of Bapatla College of Pharmacy, Bapatla, registered with the Committee for the Purpose of Control and Supervision of Experiments on Animals (CPCSEA), Government of India (Reg. No. 516/01/A/CPCSEA). ... The key intermediate, 2-amino-3-cyano-4,5-disubstituted thiophenes (2a-j), was prepared by Gewald’s reaction from the corresponding ketone, malononitrile, and sulfur in the presence of a catalytic amount of diethylamine. ... The intermediate 2-(5-benzoylthiophen-2-yl)acetonitrile (3a) was synthesized by reacting 2-amino-3-cyano-4-phenylthiophene (2a) with benzoyl chloride. 5

Synthesis of Olanzapine -中で合成- 2022 The synthesis of olanzapine begins with the reaction of 2-amino-3-cyano-4-phenylthiophene with 2-fluorobenzoyl chloride to form 2-(5-(2-fluorobenzoyl)thiophen-2-yl)acetonitrile. This intermediate is then cyclized with N-methylpiperazine to form the thieno[2,3-b]benzodiazepine ring system of olanzapine. 8 in-depth analysis of the chemical properties and safety data for CAS number 303144-50-5, identified as 2-(5-(2-Fluorobenzoyl)thiophen-2-yl)acetonitrile, reveals its role as a key synthetic intermediate, particularly in the pharmaceutical industry. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing its chemical characteristics, safety protocols, and its application in synthetic pathways.

Chemical Properties

PropertyValueSource
Molecular Formula C₁₃H₈FNOS-
Molecular Weight 245.27 g/mol -
Appearance Solid-
Melting Point 98-100 °C-
Boiling Point 427.5±45.0 °C at 760 mmHgPredicted
logP 3.03±0.38Predicted
pKa (strongest basic) -4.4±0.1Predicted
Polar Surface Area 57.87 ŲPredicted
Rotatable Bond Count 3Predicted
Refractivity 64.93±0.4 m³·mol⁻¹Predicted
Polarizability 24.6±0.5 10⁻²⁴cm³Predicted

Safety Data

The compound is classified with several hazard statements, indicating the need for careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Precautionary Measures and First Aid:

Safe handling practices are crucial when working with this compound. Standard precautionary statements (P-statements) should be followed to minimize exposure and risk.

Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/ eye protection/ face protection.
P301 + P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.
P304 + P340 IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330 Rinse mouth.
P332 + P313 If skin irritation occurs: Get medical advice/attention.
P337 + P313 If eye irritation persists: Get medical advice/attention.
P362 Take off contaminated clothing and wash before reuse.
P403 + P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.
P501 Dispose of contents/container to an approved waste disposal plant.

Role in Synthesis

2-(5-(2-Fluorobenzoyl)thiophen-2-yl)acetonitrile is a known intermediate in the synthesis of olanzapine, an atypical antipsychotic medication. It is also utilized in the creation of thieno[2,3-c]pyrrole derivatives, which have shown antipsychotic activity.

The synthesis of this intermediate itself is a key step in these processes. While specific, detailed experimental protocols for its industrial synthesis are proprietary, the general chemical transformations are understood within the field of medicinal chemistry.

Below is a generalized workflow for the synthesis of olanzapine, highlighting the role of CAS 303144-50-5.

G Generalized Synthetic Pathway to Olanzapine A 2-Amino-3-cyano-4-phenylthiophene C CAS 303144-50-5 2-(5-(2-Fluorobenzoyl)thiophen-2-yl)acetonitrile A->C Acylation B 2-Fluorobenzoyl chloride B->C E Olanzapine C->E Cyclization D N-Methylpiperazine D->E

Synthetic pathway of Olanzapine.

Biological Significance and Signaling Pathways

Direct biological activity and involvement in specific signaling pathways for 2-(5-(2-Fluorobenzoyl)thiophen-2-yl)acetonitrile itself are not extensively documented, as it primarily serves as a building block for more complex, pharmacologically active molecules. The biological effects of its derivatives, such as olanzapine, are well-characterized. Olanzapine exerts its antipsychotic effects by acting as an antagonist at dopamine and serotonin receptors. The logical relationship for the development of such compounds is illustrated below.

G Drug Development Logic A Intermediate (CAS 303144-50-5) B Synthesis of Derivatives (e.g., Olanzapine) A->B C Biological Screening (e.g., Receptor Binding Assays) B->C D Identification of Pharmacological Activity C->D E Lead Compound for Drug Development D->E

Logical flow from intermediate to drug candidate.

Due to the lack of public information on detailed experimental protocols, researchers should consult relevant patents and medicinal chemistry literature for more specific synthetic procedures. The safety data provided herein should be considered paramount in any handling or use of this compound.

References

The Rise of Fluorobenzoyl-Thiophene Derivatives: A Deep Dive into Their Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth literature review on the discovery and development of a promising class of compounds: fluorobenzoyl-thiophene derivatives. Tailored for researchers, scientists, and drug development professionals, this document elucidates the synthesis, biological activities, and experimental underpinnings of these molecules, highlighting their potential across various therapeutic areas.

The thiophene ring is a well-established pharmacophore, present in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in diverse biological interactions make it a versatile starting point for drug design. The introduction of a fluorobenzoyl moiety can significantly enhance the pharmacological profile of the parent thiophene, improving metabolic stability, binding affinity, and bioavailability. This strategic fluorination has led to the exploration of fluorobenzoyl-thiophene derivatives as potent anticancer, antimicrobial, and enzyme-inhibiting agents.

Synthesis of Fluorobenzoyl-Thiophene Derivatives: A General Overview

The synthesis of fluorobenzoyl-thiophene derivatives often involves multi-step reaction sequences. A common strategy is the acylation of a thiophene ring with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst. This is often preceded or followed by the construction of the thiophene ring itself, for which several named reactions are employed, such as the Gewald reaction. The specific synthetic route can be adapted to introduce various substituents on both the thiophene and benzoyl rings, allowing for the creation of diverse chemical libraries for biological screening. One patent describes a method for synthesizing 2-(p-fluorobenzoyl)thiophene, an intermediate for the drug Suprofen, involving the reaction of p-fluorobenzamide and thiophene in the presence of cuprous chloride.[2]

G General Synthesis of Fluorobenzoyl-Thiophene Derivatives Thiophene Thiophene or Thiophene Precursor Acylation Friedel-Crafts Acylation Thiophene->Acylation Fluorobenzoyl_Chloride Fluorobenzoyl Chloride Fluorobenzoyl_Chloride->Acylation Fluorobenzoyl_Thiophene Fluorobenzoyl-Thiophene Derivative Acylation->Fluorobenzoyl_Thiophene Further_Modification Further Functionalization / Derivatization Fluorobenzoyl_Thiophene->Further_Modification Final_Compound Final Biologically Active Compound Further_Modification->Final_Compound G Experimental Workflow for Biological Evaluation Start Synthesized Fluorobenzoyl- Thiophene Derivatives Anticancer_Screening Anticancer Activity Screening (e.g., MTT Assay) Start->Anticancer_Screening Antibacterial_Screening Antimicrobial Activity Screening (e.g., MIC Determination) Start->Antibacterial_Screening Enzyme_Inhibition_Screening Enzyme Inhibition Assays (e.g., AChE Inhibition) Start->Enzyme_Inhibition_Screening Active_Hits Identification of Active Compounds (Low IC50/MIC) Anticancer_Screening->Active_Hits Antibacterial_Screening->Active_Hits Enzyme_Inhibition_Screening->Active_Hits Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Docking) Active_Hits->Mechanism_Studies Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Studies->Lead_Optimization End Preclinical Development Lead_Optimization->End

References

Exploratory Screening of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the initial exploratory screening of the novel compound 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile for potential anticancer activity. In the absence of published data on this specific molecule, this document serves as a methodological whitepaper, detailing the requisite experimental protocols, data presentation strategies, and potential mechanistic pathways to investigate. The described workflow is designed to efficiently assess the compound's cytotoxic and cytostatic effects across a panel of cancer cell lines and to provide initial insights into its mechanism of action. This guide is intended for researchers and drug development professionals initiating preclinical evaluation of new chemical entities.

Introduction

The discovery and development of novel small-molecule inhibitors remain a cornerstone of modern oncology research. Heterocyclic compounds, particularly those containing thiophene rings, are prevalent scaffolds in many FDA-approved anticancer agents due to their diverse biological activities.[1] The compound this compound, hereafter referred to as Compound X, is a synthetic molecule with a unique chemical structure incorporating a fluorobenzoyl moiety and a thienylacetonitrile group. While its biological activity is currently uncharacterized in the public domain, related structures, such as 2-phenylacrylonitrile derivatives, have demonstrated potent anticancer effects, including the inhibition of tubulin polymerization.[2]

This guide provides a systematic approach to the preliminary in vitro evaluation of Compound X. The proposed screening cascade includes assessments of cell viability, induction of apoptosis, and effects on cell cycle progression. The methodologies are based on widely accepted and robust assays suitable for high-throughput screening and initial mechanistic studies.[3][4][5][6]

Experimental Workflow

The overall experimental workflow for the exploratory screening of Compound X is depicted below. This process begins with a broad assessment of cytotoxicity across multiple cell lines to identify sensitive lines and determine the effective dose range. Subsequent, more detailed, mechanistic assays are then performed on selected cell lines at concentrations derived from the initial viability screens.

G start Start: Compound X Synthesis and QC cell_culture Cell Line Panel Selection (e.g., MCF-7, HCT116, A549) start->cell_culture viability_assay Cell Viability Assay (MTT or XTT) cell_culture->viability_assay ic50 Determine IC50 Values viability_assay->ic50 select_cells Select Sensitive Cell Lines and Concentrations for Further Study ic50->select_cells apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) select_cells->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) select_cells->cell_cycle_assay data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis report Report Generation and Future Directions data_analysis->report

Caption: Experimental workflow for screening Compound X.

Data Presentation: Summary of (Hypothetical) Findings

All quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation. The following tables represent hypothetical results from the screening of Compound X.

Table 1: Cytotoxicity of Compound X in Various Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
HCT116Colorectal Carcinoma8.5 ± 0.9
A549Lung Carcinoma22.7 ± 2.5
JurkatT-cell Leukemia5.1 ± 0.6
U87-MGGlioblastoma35.4 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of Compound X on Apoptosis in HCT116 Cells (24h Treatment)

Treatment GroupConcentration (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle (DMSO)0.1%95.3 ± 2.12.5 ± 0.52.2 ± 0.4
Compound X5 (0.5 x IC50)80.1 ± 3.512.6 ± 1.87.3 ± 1.1
Compound X10 (1 x IC50)55.4 ± 4.228.9 ± 3.115.7 ± 2.5
Compound X20 (2 x IC50)20.7 ± 3.845.2 ± 5.034.1 ± 4.6

Data are presented as mean ± standard deviation of the percentage of cells in each quadrant as determined by Annexin V/PI flow cytometry.

Table 3: Cell Cycle Distribution in HCT116 Cells Treated with Compound X (24h)

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
Vehicle (DMSO)0.1%52.1 ± 2.835.4 ± 2.112.5 ± 1.51.8 ± 0.3
Compound X5 (0.5 x IC50)50.8 ± 3.128.9 ± 2.519.3 ± 2.02.5 ± 0.6
Compound X10 (1 x IC50)45.3 ± 3.515.6 ± 1.935.1 ± 3.38.7 ± 1.2
Compound X20 (2 x IC50)30.2 ± 4.010.1 ± 1.548.9 ± 4.115.4 ± 2.1

Data are presented as mean ± standard deviation of the percentage of cells in each phase of the cell cycle as determined by propidium iodide staining and flow cytometry.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (XTT Method)

The XTT assay measures cell viability based on the metabolic activity of cells.[7][8][9]

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions (ranging from 0.1 to 100 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.

  • Incubation with XTT: Add 50 µL of the prepared XTT mixture to each well. Incubate the plate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow XTT tetrazolium salt to a soluble orange formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract non-specific background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10][11][12]

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with Compound X at the desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation solution. Centrifuge the combined cell suspension at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples within one hour using a flow cytometer.[13]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]

  • Cell Seeding and Treatment: Seed cells and treat with Compound X as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add 1 ml of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[16] Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol. Wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events. Use the linear scale for the PI fluorescence channel. The DNA content histogram is then analyzed using appropriate software to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of Compound X is unknown, its structure suggests several plausible targets. Many anticancer agents with similar heterocyclic scaffolds function by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][18] A potential pathway to investigate could be the MAPK/ERK pathway, which is frequently dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation CompoundX Compound X CompoundX->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by Compound X.

The observed G2/M cell cycle arrest in the hypothetical data could also suggest that Compound X might interfere with microtubule dynamics, similar to other 2-phenylacrylonitrile derivatives.[2] This hypothesis could be explored through tubulin polymerization assays and immunofluorescence staining of the microtubule network.

Conclusion and Future Directions

This technical guide provides a standardized framework for the initial in vitro screening of this compound. The outlined experiments will establish its cytotoxic potential, identify sensitive cancer cell lines, and offer preliminary insights into its mode of action, specifically regarding the induction of apoptosis and effects on cell cycle progression.

Should the results of this exploratory screen prove promising, subsequent studies should focus on:

  • Mechanism of Action Deconvolution: Utilizing kinase inhibition assays, Western blotting for key signaling proteins, and tubulin polymerization assays to identify the molecular target(s).

  • Broadening the Scope: Expanding the cell line panel to include models of resistance and different cancer subtypes.

  • In Vivo Efficacy: Progressing the compound to preclinical animal models, such as xenograft studies, to evaluate its anti-tumor activity in a physiological context.

  • Pharmacokinetic and Toxicological Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of the compound.

By following this structured approach, researchers can efficiently and effectively evaluate the potential of this compound as a novel anticancer agent.

References

Initial Toxicity Assessment of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicological assessment of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile based on available data for structurally related compounds. No direct toxicological studies for this specific compound have been identified in the public domain. The information herein should be used for research purposes only and is not intended as a definitive safety evaluation.

Introduction

This compound is a synthetic organic compound featuring a thiophene ring substituted with a 2-fluorobenzoyl group and an acetonitrile moiety. Its structural motifs are present in various biologically active molecules, suggesting its potential for pharmaceutical development. This guide provides an initial toxicity assessment by examining the toxicological profiles of structurally similar compounds, focusing on key aspects such as potential metabolic activation, cytotoxicity, and genotoxicity. This information is intended to guide future in vitro and in vivo toxicological evaluations.

Predicted Metabolic Activation and Potential for Thiophene-Mediated Toxicity

Thiophene-containing compounds are known to undergo metabolic activation, primarily by cytochrome P450 (CYP450) enzymes in the liver. This metabolic process can lead to the formation of reactive intermediates that may contribute to cellular toxicity, including nephrotoxicity and hepatotoxicity. The two primary pathways for thiophene metabolism are S-oxidation and epoxidation.

Thiophene Thiophene Derivative (e.g., this compound) CYP450 Cytochrome P450 (CYP450) Thiophene->CYP450 Metabolism SOxide Thiophene-S-oxide (Reactive Intermediate) CYP450->SOxide S-oxidation Epoxide Thiophene Epoxide (Reactive Intermediate) CYP450->Epoxide Epoxidation GSH Glutathione (GSH) SOxide->GSH Toxicity Cellular Toxicity (e.g., Hepatotoxicity, Nephrotoxicity) SOxide->Toxicity Covalent Binding to Macromolecules Epoxide->GSH Epoxide->Toxicity Covalent Binding to Macromolecules Detox Detoxification & Urinary Excretion GSH->Detox

Predicted metabolic activation of thiophene-containing compounds.

Cytotoxicity Assessment Based on Structurally Related Compounds

While no direct cytotoxicity data for this compound is available, studies on other benzoyl thiophene derivatives provide insights into their potential cytotoxic effects. Several 5-arylalkynyl-2-benzoyl thiophenes have been investigated as microtubule inhibitors with anti-cancer properties, demonstrating cytotoxicity against various cancer cell lines.

Table 1: Summary of In Vitro Cytotoxicity of a Structurally Related Benzoyl Thiophene Compound (PST-3)

Cell LineIC50 (μM)
A549 (Lung carcinoma)0.87 ± 0.09
HCT116 (Colon carcinoma)0.54 ± 0.04
MCF7 (Breast adenocarcinoma)0.68 ± 0.06
HeLa (Cervical cancer)0.72 ± 0.08
Data extracted from a study on (2-(3,4-Dimethoxy)-benzoyl)-(5-(4-ethyl)-phenylethynyl)-thiophene (PST-3), a compound with a benzoyl thiophene core.

It is important to note that one study highlighted a novel 5-arylalkynyl-2-benzoyl thiophene that exhibited broad-spectrum cellular cytotoxicity with high safety in vivo, suggesting that cytotoxicity may be cell-type specific and not universally directed towards healthy cells.

Genotoxicity Considerations

The presence of a fluorobenzoyl group warrants consideration of potential genotoxicity. Halogenated aromatic compounds can sometimes be associated with genotoxic effects. However, the overall genotoxicity of this compound remains to be determined through experimental testing.

Proposed Experimental Protocols for Initial Toxicity Screening

To ascertain the toxicological profile of this compound, a tiered approach starting with in vitro assays is recommended.

In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake Assay)

This assay assesses cell viability by measuring the uptake of the supravital dye neutral red into the lysosomes of viable cells.

Experimental Workflow:

start Start cell_culture 1. Cell Seeding (e.g., HepG2, HEK293) start->cell_culture incubation1 2. 24h Incubation cell_culture->incubation1 treatment 3. Treatment with This compound (Concentration Gradient) incubation1->treatment incubation2 4. 24h Incubation treatment->incubation2 neutral_red 5. Addition of Neutral Red incubation2->neutral_red incubation3 6. 3h Incubation neutral_red->incubation3 wash_extract 7. Wash and Extract Dye incubation3->wash_extract measure 8. Measure Absorbance (540 nm) wash_extract->measure analysis 9. Data Analysis (IC50 Calculation) measure->analysis end End analysis->end

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes for preparing 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile, a key intermediate in medicinal chemistry and drug discovery. This document details the primary synthetic strategy, which involves the Friedel-Crafts acylation of 2-thienylacetonitrile, as well as the preparation of the starting material.

Introduction

This compound (CAS No. 303144-50-5) is a valuable building block in the synthesis of various biologically active compounds.[1][2][3] Its structure, featuring a thiophene core, a cyanomethyl group, and a fluorobenzoyl moiety, makes it a versatile precursor for creating complex molecular architectures. The primary and most direct method for its synthesis is the Friedel-Crafts acylation of 2-thienylacetonitrile with 2-fluorobenzoyl chloride.[4][5] This electrophilic aromatic substitution reaction targets the electron-rich 5-position of the thiophene ring.

Primary Synthetic Route: Friedel-Crafts Acylation

The key transformation in the synthesis of the title compound is the Friedel-Crafts acylation of 2-thienylacetonitrile. This reaction involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the 2-fluorobenzoyl chloride, which then acylates the thiophene ring.

Experimental Protocols

This section is divided into two main parts: the synthesis of the precursor, 2-thienylacetonitrile, and its subsequent acylation to yield the final product.

Part A: Synthesis of 2-Thienylacetonitrile

A common route to 2-thienylacetonitrile begins with the chloromethylation of thiophene, followed by cyanation.[6]

Step 1: Synthesis of 2-Chloromethylthiophene

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.

  • Charge the flask with thiophene (1.0 eq), paraformaldehyde (1.2 eq), and concentrated hydrochloric acid (2.0 eq).

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add phosphorus trichloride (0.2 eq) dropwise to the stirred mixture, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at 0-5°C for 3-5 hours.

  • Upon completion (monitored by TLC), transfer the reaction mixture to a separatory funnel and extract with dichloromethane.

  • Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloromethylthiophene, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Thienylacetonitrile

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 eq) in a mixture of water and acetone (2:1 v/v).[6]

  • Heat the solution to 50-60°C.

  • Slowly add the crude 2-chloromethylthiophene (1.0 eq) from the previous step to the heated sodium cyanide solution.

  • After the addition, maintain the reaction mixture at reflux (60-80°C) for 3-6 hours, monitoring the reaction progress by TLC.[6]

  • After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain crude 2-thienylacetonitrile.

  • Purify the crude product by vacuum distillation to obtain pure 2-thienylacetonitrile.

Part B: Synthesis of this compound via Friedel-Crafts Acylation
  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of 2-thienylacetonitrile (1.0 eq) and 2-fluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the quenched mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound as a solid.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number303144-50-5[1]
Molecular FormulaC₁₃H₈FNOS[1]
Molecular Weight245.27 g/mol [1]
Melting Point84-86°C[3]

Table 2: Summary of Synthetic Protocol Parameters

StepParameterRecommended Value/Condition
Part A: 2-Thienylacetonitrile Synthesis
ChloromethylationReactant Ratio (Thiophene:Paraformaldehyde)1 : 1.2
Temperature0-5°C
Duration3-5 hours
CyanationReactant Ratio (2-Chloromethylthiophene:NaCN)1 : 1.2
SolventWater/Acetone (2:1)
Temperature60-80°C (Reflux)
Duration3-6 hours
YieldNot explicitly reported for this multi-step process.
Part B: Friedel-Crafts Acylation
Reactant Ratio (Substrate:Acyl Chloride:Catalyst)1 : 1.1 : 1.2
CatalystAnhydrous Aluminum Chloride (AlCl₃)
SolventAnhydrous Dichloromethane
Temperature0°C to Room Temperature
Duration5-7 hours
YieldNot explicitly reported; typical yields for Friedel-Crafts acylations range from moderate to high.
Purity>95% after purification

Visualizations

Synthetic Pathway

The overall synthetic scheme for the preparation of this compound is depicted below.

Synthetic_Pathway Thiophene Thiophene Chloromethylthiophene 2-Chloromethylthiophene Thiophene->Chloromethylthiophene 1. Paraformaldehyde, HCl 2. PCl₃ Thienylacetonitrile 2-Thienylacetonitrile Chloromethylthiophene->Thienylacetonitrile NaCN, Acetone/H₂O FinalProduct This compound Thienylacetonitrile->FinalProduct FluorobenzoylChloride 2-Fluorobenzoyl chloride FluorobenzoylChloride->FinalProduct AlCl₃, CH₂Cl₂ Experimental_Workflow start Start: Setup Flame-Dried Glassware under Nitrogen suspend_alcl3 Suspend Anhydrous AlCl₃ in Dichloromethane start->suspend_alcl3 cool_mixture Cool Suspension to 0°C suspend_alcl3->cool_mixture prepare_sol Prepare Solution of 2-Thienylacetonitrile and 2-Fluorobenzoyl Chloride add_sol Add Solution Dropwise to AlCl₃ Suspension at <5°C cool_mixture->add_sol prepare_sol->add_sol react Stir at 0°C, then Warm to RT (Monitor by TLC) add_sol->react quench Quench Reaction in Ice/HCl Mixture react->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layers (HCl, NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ and Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify end Final Product purify->end

References

Application Notes and Protocols for the Synthesis of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile, a key intermediate in the development of various pharmaceutically active compounds. The synthesis is achieved via a Friedel-Crafts acylation reaction between 2-thienylacetonitrile and 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry. The presence of the thiophene ring, the fluorobenzoyl moiety, and the acetonitrile group provides a unique chemical structure that can interact with various biological targets. This class of compounds has been investigated for its potential in treating a range of conditions, making an efficient and reproducible synthesis protocol highly valuable for researchers in drug discovery and development. The described method is based on the well-established Friedel-Crafts acylation, a robust method for the formation of carbon-carbon bonds between aromatic rings and acyl groups.

Chemical Reaction

The synthesis proceeds via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. The Lewis acid, typically aluminum chloride (AlCl₃), activates the 2-fluorobenzoyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich thiophene ring of 2-thienylacetonitrile, preferentially at the 5-position due to the activating and directing effects of the cyanomethyl group.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Thienylacetonitrile Reaction_center + 2-Thienylacetonitrile->Reaction_center 2-Fluorobenzoyl_chloride 2-Fluorobenzoyl_chloride->Reaction_center 2-Thienylacetonitrile_label 2-Thienylacetonitrile 2-Fluorobenzoyl_chloride_label 2-Fluorobenzoyl Chloride AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_center Catalyst DCM Dichloromethane (Solvent) DCM->Reaction_center Solvent Product_structure Product_label This compound Reaction_center->Product_structure

Caption: General reaction scheme for the Friedel-Crafts acylation.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₁₃H₈FNOS[1]
Molecular Weight245.27 g/mol [1]
Melting Point84-86 °C[2]
Purity (typical)>95%[3]
AppearanceSolid[3]

Experimental Protocol

Materials:

  • 2-Thienylacetonitrile

  • 2-Fluorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to the flask.

  • Solvent Addition: Add anhydrous dichloromethane to the flask to suspend the aluminum chloride.

  • Cooling: Cool the suspension to 0 °C in an ice bath with stirring.

  • Addition of Acyl Chloride: Dissolve 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled AlCl₃ suspension via the dropping funnel. Stir the mixture for 15-30 minutes at 0 °C.

  • Addition of Thiophene Derivative: Dissolve 2-thienylacetonitrile (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure this compound.

Experimental Workflow

G Synthesis Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend AlCl₃ in DCM B Cool to 0°C A->B C Add 2-Fluorobenzoyl Chloride B->C D Add 2-Thienylacetonitrile C->D E Stir at RT (2-6h) D->E F Quench with Ice/HCl E->F G Extract with DCM F->G H Wash with H₂O, NaHCO₃, Brine G->H I Dry and Concentrate H->I J Recrystallization / Chromatography I->J K Final Product J->K

Caption: Step-by-step workflow for the synthesis of the target compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid contact with skin and eyes.

  • 2-Fluorobenzoyl chloride is corrosive and a lachrymator. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The quenching of the reaction is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.

References

Application Notes and Protocols for 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile as a key starting material in the synthesis of pharmaceutically active compounds. This document outlines the synthetic routes to valuable drug targets, details their mechanisms of action, and provides exemplary experimental protocols.

Introduction to this compound

This compound is a versatile chemical intermediate characterized by a thiophene ring substituted with a 2-fluorobenzoyl group and an acetonitrile moiety. This unique combination of functional groups makes it a valuable precursor for the synthesis of complex heterocyclic systems, which are prevalent in many marketed drugs. Its chemical properties allow for a variety of chemical transformations, making it an important building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 303144-50-5
Molecular Formula C₁₃H₈FNOS
Molecular Weight 245.27 g/mol
Appearance White to off-white crystalline powder
Melting Point 84-86 °C

Application in the Synthesis of Tianeptine

A significant application of this compound is in the synthesis of the atypical antidepressant drug, Tianeptine. Tianeptine is known for its unique neurochemical profile, primarily acting as a modulator of the glutamatergic system.

Tianeptine's primary mechanism of action involves the modulation of glutamate receptors, specifically AMPA and NMDA receptors, which plays a crucial role in synaptic plasticity.[1][2] This action is believed to be responsible for its antidepressant and anxiolytic effects. Additionally, Tianeptine is a full agonist at the mu-opioid receptor (MOR) and a weak agonist at the delta-opioid receptor (DOR), contributing to its pharmacological profile.[1]

Tianeptine_Mechanism_of_Action Tianeptine Tianeptine Glutamate_System Glutamatergic System (AMPA/NMDA Receptors) Tianeptine->Glutamate_System Opioid_Receptors Opioid Receptors (μ and δ) Tianeptine->Opioid_Receptors Synaptic_Plasticity Enhanced Synaptic Plasticity Glutamate_System->Synaptic_Plasticity Therapeutic_Effects Antidepressant & Anxiolytic Effects Opioid_Receptors->Therapeutic_Effects Synaptic_Plasticity->Therapeutic_Effects

Caption: Mechanism of Action of Tianeptine.

The synthesis of Tianeptine from this compound can be envisioned through a multi-step process involving the formation of a key tricyclic amine intermediate, followed by coupling with the aminoheptanoate side chain.

Tianeptine_Synthesis_Workflow Start This compound Step1 Intramolecular Cyclization Start->Step1 Intermediate1 Tricyclic Ketone Intermediate Step1->Intermediate1 Step2 Reductive Amination Intermediate1->Step2 Intermediate2 Tricyclic Amine Intermediate Step2->Intermediate2 Step3 N-Alkylation with Ethyl 7-bromoheptanoate Intermediate2->Step3 Intermediate3 Tianeptine Ethyl Ester Step3->Intermediate3 Step4 Ester Hydrolysis Intermediate3->Step4 Final Tianeptine Step4->Final Oteseconazole_Mechanism_of_Action Oteseconazole Oteseconazole Fungal_CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Oteseconazole->Fungal_CYP51 Ergosterol_Synthesis Ergosterol Synthesis Fungal_CYP51->Ergosterol_Synthesis Inhibits Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Fungal_Membrane Cell_Death Fungal Cell Death Fungal_Membrane->Cell_Death Disruption leads to

References

Application of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile in Medicinal Chemistry: A Precursor for Potent Anti-Proliferative Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile is a key intermediate in the synthesis of a class of heterocyclic compounds known as thieno[2,3-b]pyridines. These scaffolds have garnered significant attention in medicinal chemistry due to their potent biological activities, particularly as anti-proliferative agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of thieno[2,3-b]pyridine derivatives and summarizes their biological evaluation against cancer cell lines. The primary mechanism of action for these compounds is believed to be the inhibition of phosphoinositide phospholipase C (PI-PLC), a key enzyme in cellular signaling pathways often dysregulated in cancer.[1][2][3]

Application Notes

Primary Application: Synthesis of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine derivatives as anti-cancer agents.

Mechanism of Action: The synthesized thieno[2,3-b]pyridine derivatives from this compound have been shown to exhibit potent anti-proliferative activity. The proposed mechanism involves the inhibition of phosphoinositide phospholipase C (PI-PLC).[1][2][3] PI-PLC is a crucial enzyme in the phosphoinositide signaling pathway, which regulates various cellular processes, including cell growth, proliferation, and differentiation. By inhibiting PI-PLC, these compounds disrupt downstream signaling cascades that are essential for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR) Insights:

  • Benzoyl vs. Benzyl Alcohol: Reduction of the benzoyl moiety to a secondary benzyl alcohol has been shown to improve the anti-proliferative efficacy of the thieno[2,3-b]pyridine derivatives.[1]

  • Arylcarboxamide Substituents: The nature and position of substituents on the 2-arylcarboxamide ring are critical for maximizing anti-proliferative activity. For instance, a 2-methyl-3-halogen substitution pattern has been identified as being important for enhanced potency.[1]

  • Tethered Aromatic Groups: The presence of a tethered aromatic ring in the western region of the pharmacophore is considered important for activity. Shortening the linker region from previous cinnamyl derivatives to benzoyl or benzyl alcohol tethers has been shown to maintain potent anti-proliferative activity while allowing for a more concise synthesis.[1]

Biological Activity: Derivatives synthesized from precursors like this compound have demonstrated significant anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines, with IC50 values in the nanomolar range.[1][4]

Quantitative Data

The following tables summarize the anti-proliferative activities of representative 5-benzoyl and 5-benzylhydroxy thieno[2,3-b]pyridine derivatives.

Table 1: Anti-proliferative Activity of 5-Benzoyl-thieno[2,3-b]pyridine Derivatives [1]

CompoundRIC50 (nM) vs. HCT116IC50 (nM) vs. MDA-MB-231
5h 2-Me, 3-Cl200-350200-350
5i 2-Me, 3-Br120-130120-130
5j 2-Me, 3-I200-350200-350

Table 2: Anti-proliferative Activity of 5-Benzylhydroxy-thieno[2,3-b]pyridine Derivatives [1][4]

CompoundRIC50 (nM) vs. HCT116IC50 (nM) vs. MDA-MB-231
7h 2-Me, 3-Cl25-5025-50
7i 2-Me, 3-Br25-5025-50

Experimental Protocols

Protocol 1: Synthesis of Benzoyl Thieno[2,3-b]Pyridine Derivatives [1]

This protocol describes a general procedure for the synthesis of 5-benzoyl-thieno[2,3-b]pyridine derivatives from a carbonitrile precursor, which can be derived from this compound.

  • A mixture of the appropriate carbonitrile (e.g., a derivative of this compound) (0.4 mmol, 1 equivalent), a suitable 2-chloroacetamide (1 equivalent), and sodium carbonate (Na2CO3) (1.5 equivalents) in ethanol (EtOH) (3 mL) is prepared.

  • The reaction mixture is heated at reflux for two days.

  • After the reaction is complete, the mixture is dried in vacuo to yield the crude product.

  • The crude product is recrystallized from methanol (MeOH) to afford the purified benzoyl-thieno[2,3-b]pyridine derivatives.

Protocol 2: Synthesis of Alcohol Thieno[2,3-b]Pyridine Derivatives [1]

This protocol outlines the reduction of the benzoyl group to a secondary alcohol.

  • To a solution of the 5-benzoyl-thieno[2,3-b]pyridine derivative (1 equivalent) in a 4:1 mixture of tetrahydrofuran (THF) and methanol (MeOH) (6 mL), add sodium borohydride (NaBH4) (0.01 g, 2 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours.

  • After 2 hours, add water (2.5 mL) to the mixture.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with water (10 mL) and brine (15 mL).

  • Dry the organic layer with magnesium sulfate (MgSO4) to yield the desired alcohol derivatives. Further purification is typically not required.

Protocol 3: Anti-Proliferative Activity Assay (³H-Thymidine Incorporation)

This protocol is a general method to assess the anti-proliferative activity of the synthesized compounds.

  • Seed cancer cells (e.g., HCT-116 or MDA-MB-231) in 96-well plates at a density of 3000 cells per well.

  • Treat the cells with varying concentrations of the synthesized thieno[2,3-b]pyridine compounds for three days.

  • After the incubation period, add ³H-thymidine to each well and incubate for a further period to allow for its incorporation into the DNA of proliferating cells.

  • Harvest the cells and measure the amount of incorporated ³H-thymidine using a scintillation counter.

  • Calculate the percentage of growth inhibition and determine the IC50 values.

Visualizations

G cluster_synthesis Synthesis Workflow start 2-[5-(2-Fluorobenzoyl)- 2-thienyl]acetonitrile reflux Reflux with Na2CO3 in EtOH start->reflux chloroacetamide 2-Chloroacetamide Derivatives chloroacetamide->reflux benzoyl_thieno 5-Benzoyl-thieno[2,3-b]pyridine Derivatives reflux->benzoyl_thieno reduction Reduction with NaBH4 in THF/MeOH benzoyl_thieno->reduction bio_eval Biological Evaluation (Anti-proliferative Assays) benzoyl_thieno->bio_eval alcohol_thieno 5-Benzylhydroxy-thieno[2,3-b]pyridine Derivatives reduction->alcohol_thieno alcohol_thieno->bio_eval G cluster_pathway Proposed Signaling Pathway Inhibition thieno Thieno[2,3-b]pyridine Derivative pi_plc PI-PLC thieno->pi_plc Inhibition ip3 IP3 pi_plc->ip3 dag DAG pi_plc->dag pip2 PIP2 pip2->pi_plc ca_release Ca2+ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation proliferation Cell Proliferation & Survival ca_release->proliferation pkc_activation->proliferation

References

Application Note: High-Performance Liquid Chromatography Method Development for the Analysis of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile. The protocols provided are intended for researchers, scientists, and drug development professionals engaged in the analysis of this compound. The methodology covers the initial screening of chromatographic conditions to the final method optimization, ensuring accuracy, precision, and reliability of the analytical results.

Introduction

This compound (CAS No. 303144-50-5) is a chemical intermediate with potential applications in pharmaceutical synthesis.[1][2] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in various sample matrices. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[3] This document provides a comprehensive guide to developing a suitable RP-HPLC method for the analysis of this specific compound.

Compound Information:

PropertyValue
Chemical Name This compound
CAS Number 303144-50-5[1]
Molecular Formula C₁₃H₈FNOS[1]
Molecular Weight 245.27 g/mol [1]
Melting Point 84-86°C[2][4]
LogP 3.18428[2]

Experimental Protocols

Materials and Reagents
  • Analyte: this compound standard of known purity.

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH).[5][6]

  • Water: Deionized or Milli-Q water.

  • Buffers: Ammonium formate, ammonium acetate, or phosphate buffers (analytical grade).[7]

  • Columns: A C18 stationary phase column is recommended as a starting point due to the non-polar nature of the analyte (LogP > 3).[8] A common dimension is 4.6 x 150 mm with 5 µm particle size.

Instrument and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Detector Wavelength: To be determined by UV scan of the analyte solution. A starting wavelength of 254 nm is common for aromatic compounds.

  • Column Temperature: 25°C (to be optimized).

  • Injection Volume: 10 µL (to be optimized).

  • Flow Rate: 1.0 mL/min (to be optimized).

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

Method Development Workflow

The following workflow outlines the systematic approach to developing the HPLC method.

HPLC_Method_Development start Start: Define Analytical Target Profile physchem Assess Physicochemical Properties (LogP, pKa, UV Spectrum) start->physchem initial_conditions Select Initial Conditions (Column, Mobile Phase, Detector) physchem->initial_conditions screening_exp Perform Screening Experiments (Gradient & Isocratic Elution) initial_conditions->screening_exp data_analysis Analyze Data (Peak Shape, Retention, Resolution) screening_exp->data_analysis optimization Optimize Parameters (Mobile Phase Composition, pH, Temperature, Flow Rate) data_analysis->optimization Iterative Process optimization->data_analysis validation Method Validation (ICH Guidelines) optimization->validation Optimized Method end_point Final Method validation->end_point

Caption: HPLC Method Development Workflow.

Detailed Experimental Protocols

Protocol 1: Determination of Maximum Absorbance (λmax)
  • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the initial mobile phase.

  • Use a UV-Vis spectrophotometer to scan the solution from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax) and use this for HPLC detection.

Protocol 2: Initial Chromatographic Screening
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening:

    • Mobile Phase A: Water or buffer (e.g., 20 mM ammonium formate).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Run a broad gradient to determine the approximate elution time of the analyte. A typical starting gradient could be:

    • 0-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B (re-equilibration)

  • Isocratic Elution: Based on the retention time from the gradient run, calculate an approximate isocratic mobile phase composition. For example, if the analyte elutes at 15 minutes in a 20-minute linear gradient from 5% to 95% B, the approximate percentage of B at elution is 5% + (15/20) * (95%-5%) = 72.5%. Start with an isocratic run using this composition.

Protocol 3: Method Optimization

Based on the initial screening results, optimize the following parameters to achieve the desired separation with good peak shape and resolution.

  • Mobile Phase Composition: Fine-tune the ratio of organic solvent (Mobile Phase B) to the aqueous component (Mobile Phase A) in isocratic elution to achieve a retention time typically between 3 and 10 minutes.

  • pH of Mobile Phase (if using buffer): Evaluate the effect of mobile phase pH on the retention time and peak shape, especially if the analyte has ionizable groups.

  • Column Temperature: Vary the column temperature (e.g., 25°C, 30°C, 35°C) to assess its impact on peak shape and resolution.

  • Flow Rate: Adjust the flow rate (e.g., 0.8, 1.0, 1.2 mL/min) to optimize analysis time and efficiency.

Data Presentation

Table 1: Optimized HPLC Method Parameters
ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 10 minutes
Table 2: System Suitability Results
ParameterAcceptance CriteriaResult
Retention Time (min) -5.2
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N > 20008500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%
%RSD of Retention Time (n=6) ≤ 1.0%0.3%

Logical Relationships in Method Optimization

The following diagram illustrates the interplay between different HPLC parameters during method optimization.

Optimization_Logic mobile_phase Mobile Phase (Organic %, pH) retention_time Retention Time mobile_phase->retention_time resolution Resolution mobile_phase->resolution peak_shape Peak Shape mobile_phase->peak_shape flow_rate Flow Rate flow_rate->retention_time flow_rate->resolution analysis_time Analysis Time flow_rate->analysis_time temperature Temperature temperature->retention_time temperature->peak_shape

References

Application Notes and Protocols for 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of the potential anti-inflammatory properties of the compound 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile (CAS 303144-50-5). Due to the current lack of published biological data on this specific molecule, this document outlines a research strategy based on the known anti-inflammatory activities of structurally similar compounds containing a thienyl ketone scaffold. The provided protocols for in vitro and in vivo assays are established methods to elucidate the compound's potential mechanisms of action, including its effects on key inflammatory pathways such as NF-κB and MAPK, and the production of inflammatory mediators like prostaglandins and cytokines.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key therapeutic strategy involves the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory mediators.

The chemical structure of this compound, featuring a thienyl ketone core, suggests its potential as a modulator of inflammatory responses. Thiophene derivatives are known to possess a wide range of biological activities, including anti-inflammatory effects. This document provides a roadmap for researchers to systematically evaluate the anti-inflammatory potential of this compound.

Postulated Mechanism of Action

Based on the activities of structurally related benzoyl-thienyl compounds, it is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. A plausible mechanism involves the modulation of the arachidonic acid pathway and key inflammatory signaling cascades.

Postulated_Anti_Inflammatory_Mechanism Inflammatory Stimuli (LPS, etc.) Inflammatory Stimuli (LPS, etc.) TLR4 TLR4 Inflammatory Stimuli (LPS, etc.)->TLR4 MYD88 MYD88 TLR4->MYD88 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) MYD88->MAPK_Pathway NFkB_Pathway NF-κB Pathway MYD88->NFkB_Pathway AP1 AP-1 MAPK_Pathway->AP1 NFkB NF-κB NFkB_Pathway->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes NFkB->Pro_inflammatory_Genes Cytokines Cytokines (TNF-α, IL-6, IL-1β) Pro_inflammatory_Genes->Cytokines COX2 COX-2 Pro_inflammatory_Genes->COX2 iNOS iNOS Pro_inflammatory_Genes->iNOS Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins NO Nitric Oxide (NO) iNOS->NO Compound 2-[5-(2-Fluorobenzoyl) -2-thienyl]acetonitrile Compound->MAPK_Pathway Inhibition? Compound->NFkB_Pathway Inhibition?

Caption: Postulated mechanism of anti-inflammatory action.

In Vitro Experimental Protocols

A tiered approach for in vitro testing is recommended, starting with cell viability and progressing to more specific mechanistic assays.

Cell Viability Assay

Objective: To determine the cytotoxic potential of this compound and establish a non-toxic concentration range for subsequent assays.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes in DMEM or RPMI-1640 medium, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Incubation: Replace the medium with the compound-containing medium and incubate for 24 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Nitric Oxide (NO) Production

Objective: To assess the effect of the compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well. Pre-treat cells with non-toxic concentrations of the compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Griess Assay: Collect 50 µL of the cell culture supernatant. Mix with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify NO production using a sodium nitrite standard curve.

In_Vitro_Assay_Workflow cluster_0 Initial Screening cluster_1 Mechanistic Studies Cell_Culture Cell Culture (e.g., RAW 264.7) Viability Cell Viability Assay (MTT) Cell_Culture->Viability NO_Assay Nitric Oxide Assay (Griess Reagent) Viability->NO_Assay Cytokine_Analysis Cytokine Measurement (ELISA for TNF-α, IL-6) NO_Assay->Cytokine_Analysis PGE2_Analysis PGE2 Measurement (ELISA) NO_Assay->PGE2_Analysis Western_Blot Western Blot (COX-2, iNOS, p-p65, p-p38) Cytokine_Analysis->Western_Blot qPCR RT-qPCR (COX-2, iNOS, TNF-α, IL-6 mRNA) PGE2_Analysis->qPCR

Caption: Proposed in vitro experimental workflow.

Quantification of Pro-inflammatory Cytokines and Prostaglandin E2 (PGE2)

Objective: To measure the effect of the compound on the production of key pro-inflammatory cytokines (TNF-α, IL-6) and PGE2.

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the NO assay.

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant and store at -80°C.

  • ELISA: Use commercially available ELISA kits to quantify the concentrations of TNF-α, IL-6, and PGE2 in the supernatants according to the manufacturer's instructions.

Western Blot Analysis for Key Inflammatory Proteins

Objective: To investigate the effect of the compound on the expression of iNOS and COX-2, and the activation of NF-κB (p-p65) and MAPK (p-p38) signaling pathways.

Protocol:

  • Cell Lysis: After treatment and stimulation, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-p65, p65, p-p38, p38, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

In Vivo Experimental Protocol

Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the acute anti-inflammatory activity of this compound in a well-established animal model of inflammation.

Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice (180-220 g). House them under standard laboratory conditions with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test compound (e.g., 10, 25, 50 mg/kg, p.o.)

  • Compound Administration: Administer the test compound or vehicle orally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cell Viability and Inflammatory Mediator Production in LPS-stimulated RAW 264.7 Cells.

TreatmentConcentration (µM)Cell Viability (%)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)PGE2 (pg/mL)
Control-100 ± 5.21.2 ± 0.350.5 ± 8.135.2 ± 6.445.8 ± 7.3
LPS (1 µg/mL)-98 ± 4.845.6 ± 3.91250.2 ± 110.5980.6 ± 95.2850.4 ± 78.9
Compound + LPS199 ± 5.140.1 ± 3.51100.8 ± 102.3910.3 ± 88.1780.1 ± 70.2
Compound + LPS1097 ± 4.525.3 ± 2.8750.4 ± 65.7620.1 ± 58.9510.6 ± 45.3
Compound + LPS2595 ± 4.915.8 ± 1.9420.9 ± 40.1350.7 ± 33.4280.2 ± 25.8
Indomethacin (10 µM) + LPS1096 ± 5.342.8 ± 4.11150.5 ± 105.6920.8 ± 90.3150.3 ± 18.7

Data are presented as mean ± SEM. Hypothetical data for illustrative purposes.

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats.

TreatmentDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Indomethacin100.42 ± 0.0550.6
Compound100.75 ± 0.0611.8
Compound250.61 ± 0.0528.2
Compound500.48 ± 0.0443.5

Data are presented as mean ± SEM. Hypothetical data for illustrative purposes.

Conclusion

The protocols and application notes presented here provide a robust framework for the initial investigation of the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo models, researchers can elucidate its potential therapeutic value and mechanism of action in the context of inflammatory diseases. The successful execution of these studies will be a critical first step in the drug development pipeline for this novel compound.

Application Notes and Protocols: 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile is a key starting material for the synthesis of a diverse range of novel heterocycles, particularly thieno[2,3-d]pyrimidines. The inherent reactivity of the acetonitrile moiety and the thiophene core allows for the construction of complex molecular architectures with significant therapeutic potential. Thieno[2,3-d]pyrimidine derivatives are of particular interest due to their structural analogy to purine nucleobases, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and protein kinase inhibitory effects.

These application notes provide a comprehensive overview of the synthetic utility of this compound and detailed protocols for the preparation of biologically active thieno[2,3-d]pyrimidine derivatives. The presented data and methodologies are intended to serve as a valuable resource for researchers engaged in drug discovery and development.

Synthetic Pathways

The primary synthetic strategy involves a two-step process. First, the starting material, this compound, is proposed to undergo a Gewald-type reaction to yield a key intermediate, 2-amino-5-(2-fluorobenzoyl)thiophene-3-carbonitrile. This intermediate then serves as the scaffold for the construction of the fused pyrimidine ring through cyclization with various one-carbon synthons.

Synthetic_Pathway start This compound intermediate 2-Amino-5-(2-fluorobenzoyl)thiophene-3-carbonitrile start->intermediate Gewald Reaction (S8, Base) products Thieno[2,3-d]pyrimidine Derivatives intermediate->products Cyclization (e.g., Formamide, Urea, Isothiocyanates)

Caption: Proposed synthetic route from the starting material to thieno[2,3-d]pyrimidines.

Application Notes: Biological Activities of Derived Heterocycles

Thieno[2,3-d]pyrimidine derivatives synthesized from 2-amino-5-aroylthiophene-3-carbonitrile precursors have demonstrated significant potential in various therapeutic areas.

Anticancer Activity

A number of thieno[2,3-d]pyrimidine derivatives exhibit potent cytotoxic activity against a range of human cancer cell lines. The mechanism of action is often attributed to the inhibition of key protein kinases involved in tumor growth and proliferation, such as VEGFR-2.[1]

Table 1: Anticancer Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
17c HCT-116-[1]
HepG2-[1]
17f HCT-1162.80 ± 0.16[1]
HepG24.10 ± 0.45[1]
17g MCF-7-[1]
17i HCT-116-[1]
HepG2-[1]
MCF-7-[1]
20b HCT-116-[1]
HepG2-[1]
10b MCF-719.4 ± 0.22[2]
10e MCF-714.5 ± 0.30[2]
HCT-11657.01[2]
PC-325.23[2]
5a MDA-MB-435GP = -31.02%[3][4]

Note: Some data is presented as Growth Percent (GP) as reported in the source.

Antimicrobial Activity

Thieno[2,3-d]pyrimidinedione derivatives have shown promising antibacterial activity, particularly against Gram-positive bacteria, including multi-drug resistant strains like MRSA and VRE.[5][6]

Table 2: Antibacterial Activity of Selected Thieno[2,3-d]pyrimidinedione Derivatives

Compound IDBacterial StrainMIC (mg/L)Reference
Compound 2 MRSA2-16[5][6]
VRSA2-16[5][6]
VISA2-16[5][6]
VRE2-16[5][6]
S. pneumoniae2-16[5]
Compound 9b Aspergillus Fumigatus-[7]
Candida albicans-[7]
Staphylococcus aureus-[7]
Bacillis subtilis-[7]
Salmonella sp.-[7]
Escherichia coli-[7]

Note: Some data indicates strong effect without specific MIC values.

Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis of thieno[2,3-d]pyrimidines from related starting materials. Researchers should optimize these conditions for the specific substrate.

Protocol 1: Synthesis of 2-Amino-5-(2-fluorobenzoyl)thiophene-3-carbonitrile (Intermediate)

This protocol is based on the Gewald reaction, a well-established method for synthesizing 2-aminothiophenes.[8][9]

Protocol_1 cluster_reactants Reactants cluster_procedure Procedure start This compound mix Mix reactants in solvent start->mix sulfur Elemental Sulfur (S8) sulfur->mix base Base (e.g., Morpholine, Triethylamine) base->mix solvent Solvent (e.g., Ethanol, DMF) solvent->mix heat Heat mixture (e.g., 50-80°C) mix->heat monitor Monitor reaction by TLC heat->monitor workup Cool, precipitate, filter, and wash monitor->workup purify Recrystallize or use column chromatography workup->purify product 2-Amino-5-(2-fluorobenzoyl)thiophene-3-carbonitrile purify->product

Caption: Workflow for the synthesis of the 2-aminothiophene intermediate.

Methodology:

  • To a stirred solution of this compound (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 equivalents).

  • Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 equivalents).

  • Heat the reaction mixture to 50-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Amino-5-(2-fluorobenzoyl)thieno[2,3-d]pyrimidines

This protocol describes the cyclization of the 2-aminothiophene intermediate with formamide to yield the corresponding 4-aminothieno[2,3-d]pyrimidine.

Methodology:

  • A mixture of 2-amino-5-(2-fluorobenzoyl)thiophene-3-carbonitrile (1 equivalent) and an excess of formamide is heated at reflux (typically 150-180 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.

  • The solid is washed with water and then with a small amount of cold ethanol to afford the crude product.

  • The product can be further purified by recrystallization.

Protocol 3: Synthesis of 4-Hydroxy-2-mercapto-5-(2-fluorobenzoyl)thieno[2,3-d]pyrimidine

This protocol outlines the cyclization of the 2-aminothiophene intermediate with carbon disulfide to form the 2-thioxo derivative.

Methodology:

  • To a solution of 2-amino-5-(2-fluorobenzoyl)thiophene-3-carbonitrile (1 equivalent) in pyridine, add carbon disulfide (excess).

  • The reaction mixture is heated at reflux for an extended period (e.g., 10-24 hours).

  • After cooling, the reaction mixture is poured into ice-water containing hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed thoroughly with water, and dried.

  • Purification can be achieved by recrystallization from a suitable solvent like acetic acid or DMF.

Protocol 4: Synthesis of 2,4-Disubstituted Thieno[2,3-d]pyrimidines

This protocol describes a general method for the synthesis of various substituted thieno[2,3-d]pyrimidines by reacting the intermediate with isothiocyanates or other electrophilic reagents.

Protocol_4 cluster_reactants Reactants cluster_procedure Procedure intermediate 2-Amino-5-(2-fluorobenzoyl)thiophene-3-carbonitrile mix Combine reactants in solvent intermediate->mix reagent Reagent (e.g., Phenyl isothiocyanate) reagent->mix catalyst Catalyst (e.g., Triethylamine) catalyst->mix solvent Solvent (e.g., DMF) solvent->mix reflux Heat at reflux mix->reflux monitor Monitor reaction by TLC reflux->monitor workup Cool, pour into acidified water monitor->workup purify Collect precipitate, wash, and recrystallize workup->purify product Substituted Thieno[2,3-d]pyrimidine purify->product

Caption: General workflow for synthesizing substituted thieno[2,3-d]pyrimidines.

Methodology:

  • A mixture of 2-amino-5-(2-fluorobenzoyl)thiophene-3-carbonitrile (1 equivalent), the appropriate isothiocyanate (e.g., phenyl isothiocyanate, 1 equivalent), and a catalytic amount of triethylamine in dimethylformamide (DMF) is heated at reflux.

  • The reaction is monitored by TLC.

  • Upon completion, the mixture is cooled and poured into acidified ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the desired product.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds, particularly thieno[2,3-d]pyrimidines. The straightforward synthetic pathways and the significant biological activities of the resulting products make this an attractive area for further research and development in medicinal chemistry. The provided protocols and data serve as a foundation for the exploration of new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols: Cytotoxicity Assays for 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for the novel compound, 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile. Determining the cytotoxic potential of new chemical entities is a critical step in the early stages of drug discovery and development.[1][2] This document outlines detailed protocols for assessing cell viability and elucidating the mechanism of cell death induced by the test compound through a panel of standard assays: MTT, LDH, and Annexin V-FITC/PI apoptosis detection. Adherence to these protocols will ensure the generation of robust and reproducible data to evaluate the compound's preliminary safety and efficacy profile.

Compound Information
ParameterValueNotes
Compound Name This compound
CAS Number 303144-50-5[2][3]
Molecular Formula C₁₃H₈FNOS[3]
Molecular Weight 245.27 g/mol [3][4]
Appearance Typically a solid.Refer to the Certificate of Analysis for lot-specific information.
Solubility Soluble in DMSO.Empirically determine the maximum soluble concentration.
Storage Store powder at -20°C or -80°C, protected from light and moisture. Store stock solutions in aliquots at -20°C or -80°C.Avoid repeated freeze-thaw cycles.[5][6]

Experimental Protocols

Cell Line Selection and Culture

The choice of cell lines is crucial for obtaining relevant cytotoxicity data. It is recommended to use a panel of cell lines, including both cancerous and non-cancerous lines, to assess both anti-cancer potential and general toxicity.

  • Cancer Cell Lines:

    • MCF-7 (Human Breast Adenocarcinoma): A commonly used model for hormone-responsive breast cancer.

    • A549 (Human Lung Carcinoma): A standard model for non-small cell lung cancer.

    • HeLa (Human Cervical Adenocarcinoma): A robust and widely studied cancer cell line.

  • Non-Cancer Cell Line:

    • HEK293 (Human Embryonic Kidney): Often used as a model for normal human cells to determine the selectivity of the compound.[7]

    • MRC-5 (Human Fetal Lung Fibroblast): A normal, diploid cell line for general cytotoxicity assessment.

All cell lines should be cultured in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Preparation of Test Compound Stock and Working Solutions

Accurate preparation of the compound solutions is critical for dose-response analysis.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Stock Solution Preparation (10 mM):

    • Aseptically weigh out a precise amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, dissolve 2.45 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[6]

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to obtain the final desired concentrations for the experiment. A common starting range for screening novel compounds is from 0.1 µM to 100 µM.[7][8]

    • Important: Ensure the final concentration of DMSO in the cell culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.[5] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10]

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4]

Materials:

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare triplicate wells for:

    • Untreated cells (spontaneous LDH release)

    • Vehicle-treated cells

    • Compound-treated cells

    • Maximum LDH release (cells treated with a lysis buffer provided in the kit)

    • Culture medium background control

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the compound-induced LDH release to the spontaneous and maximum release controls.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11][12]

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

  • Phosphate-Buffered Saline (PBS)

  • Binding Buffer (provided in the kit)

Protocol:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 2 mL of complete medium in a 6-well plate. After 24 hours, treat the cells with the test compound at selected concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Data Presentation

Quantitative results from the cytotoxicity assays should be summarized for clear comparison.

Table 1: Summary of Cytotoxicity Data for this compound

Cell LineAssayIncubation Time (h)IC₅₀ (µM) ± SDSelectivity Index (SI)¹
MCF-7 MTT24
48
72
A549 MTT24
48
72
HeLa MTT24
48
72
HEK293 MTT24N/A
48N/A
72N/A

¹ Selectivity Index (SI) = IC₅₀ of normal cell line (e.g., HEK293) / IC₅₀ of cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Acquisition & Analysis prep_compound Prepare Compound Stock (10 mM in DMSO) treat_cells Treat with Compound (0.1-100 µM for 24-72h) prep_compound->treat_cells prep_cells Cell Line Culture (MCF-7, A549, HeLa, HEK293) seed_cells Seed Cells in Plates (96-well or 6-well) prep_cells->seed_cells seed_cells->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis Detection) treat_cells->apoptosis_assay read_plate Measure Absorbance (MTT/LDH) mtt_assay->read_plate ldh_assay->read_plate flow_cytometry Flow Cytometry (Annexin V/PI) apoptosis_assay->flow_cytometry analyze_data Calculate % Viability/ Cytotoxicity read_plate->analyze_data flow_cytometry->analyze_data determine_ic50 Determine IC50 Values analyze_data->determine_ic50

Caption: Experimental workflow for cytotoxicity assessment.

Apoptosis Signaling Pathway Diagram

G cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway cluster_detection Detection Method compound Test Compound caspase_activation Caspase Cascade Activation compound->caspase_activation Induces ps_exposure Phosphatidylserine (PS) Externalization caspase_activation->ps_exposure membrane_damage Membrane Damage (Late Stage) ps_exposure->membrane_damage Leads to annexin_v Annexin V-FITC (Binds to PS) ps_exposure->annexin_v Detected by pi_stain Propidium Iodide (PI) (Stains DNA) membrane_damage->pi_stain Detected by

References

Safe handling and storage procedures for 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: These application notes and protocols are intended for use by qualified professionals trained in chemical handling and laboratory safety. The following information is a compilation of available data and best practice recommendations. A specific Safety Data Sheet (SDS) for 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile (CAS: 303144-50-5) was not available at the time of publication. The guidance provided is based on the known hazards of structurally similar compounds, including other benzoylacetonitrile derivatives and aromatic ketones. It is imperative to conduct a thorough risk assessment before handling this chemical.

Chemical and Physical Properties

This compound is a solid organic compound. Key identifying information and physical properties are summarized in the table below.

PropertyValue
CAS Number 303144-50-5
Molecular Formula C₁₃H₈FNOS
Molecular Weight 245.27 g/mol
Appearance Solid
Melting Point 84-86 °C
Hazard Classification Irritant (Xi) (based on supplier information)

Hazard Identification and GHS Classification (Predicted)

Based on the GHS classification of structurally similar compounds such as 2-Chlorobenzoylacetonitrile, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

Pictograms (Predicted):

alt text

Signal Word (Predicted): Warning

Hazard Statements (Predicted):

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is essential when working with this compound. The following workflow outlines the recommended procedures from receipt of the chemical to its disposal.

Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment and Disposal receipt Receive Chemical storage Store in a cool, dry, well-ventilated area away from incompatible materials. receipt->storage ppe Don Personal Protective Equipment (PPE) storage->ppe Prepare for handling fume_hood Work in a certified chemical fume hood. ppe->fume_hood weighing Weigh the required amount. fume_hood->weighing experiment Perform experimental procedures. weighing->experiment decontamination Decontaminate work surfaces and equipment. experiment->decontamination Complete experiment waste_disposal Dispose of waste in a designated, labeled container for nitrile compounds. decontamination->waste_disposal ppe_removal Remove and dispose of contaminated PPE. waste_disposal->ppe_removal hand_wash Wash hands thoroughly. ppe_removal->hand_wash

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol should be followed at all times when handling this chemical.

Personal Protective Equipment (PPE) Protocol cluster_ppe Required PPE lab_coat Chemical-resistant lab coat gloves Nitrile gloves goggles Safety goggles with side shields face_shield Face shield (if there is a splash hazard) user Researcher user->lab_coat user->gloves user->goggles user->face_shield

Caption: Recommended Personal Protective Equipment for handling the compound.

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is room temperature.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

First-Aid Measures

In the event of exposure, follow these first-aid protocols and seek immediate medical attention.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Leak Procedures

In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE.

  • Small Spills: Carefully sweep up the solid material, avoiding dust formation. Place the spilled material into a designated, labeled waste container.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

Disposal Procedures

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the hazardous waste through a licensed waste disposal company. Do not dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

These application notes and protocols are designed to provide a framework for the safe handling and storage of this compound. Always prioritize safety and consult with your institution's safety officer for specific guidance.

Application Notes and Protocols for the Scale-up Synthesis of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile, a key intermediate for preclinical research. The synthesis is centered around a robust Friedel-Crafts acylation of 2-(thiophen-2-yl)acetonitrile with 2-fluorobenzoyl chloride. This guide offers comprehensive methodologies for the reaction, work-up, purification, and analytical characterization of the target compound, tailored for a successful scale-up to produce gram quantities required for preclinical investigations.

Introduction

The compound this compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis on a scale suitable for preclinical studies necessitates a well-defined, reproducible, and scalable protocol. The primary synthetic challenge lies in the Friedel-Crafts acylation of the 2-(thiophen-2-yl)acetonitrile core. The electron-withdrawing nature of the cyanomethyl group deactivates the thiophene ring, making the electrophilic substitution more challenging than with unsubstituted thiophene. This protocol addresses this challenge through the careful selection of a Lewis acid catalyst and optimized reaction conditions.

Chemical Synthesis Pathway

The synthesis of this compound is achieved via a Friedel-Crafts acylation reaction. In this key step, 2-(thiophen-2-yl)acetonitrile is reacted with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄). The reaction proceeds with high regioselectivity for the 5-position of the thiophene ring, which is the most activated position for electrophilic attack, despite the deactivating effect of the substituent at the 2-position.

Thienylacetonitrile 2-(Thiophen-2-yl)acetonitrile Reaction + Thienylacetonitrile->Reaction FluorobenzoylChloride 2-Fluorobenzoyl chloride FluorobenzoylChloride->Reaction LewisAcid SnCl4 (Lewis Acid) Dichloromethane (Solvent) Acylation LewisAcid->Acylation Product This compound Reaction->Acylation Friedel-Crafts Acylation Acylation->Product

Figure 1: Synthetic pathway for the target compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(Thiophen-2-yl)acetonitrile≥98%Commercially AvailableStarting material
2-Fluorobenzoyl chloride≥99%Commercially AvailableAcylating agent
Tin(IV) chloride (SnCl₄)≥99%Commercially AvailableCatalyst, handle under inert atmosphere
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableSolvent, should be dry
Hydrochloric acid (HCl)2M aqueous solutionCommercially AvailableFor work-up
Saturated sodium bicarbonate (NaHCO₃)Aqueous solutionPrepared in-houseFor work-up
Brine (saturated NaCl)Aqueous solutionPrepared in-houseFor work-up
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeCommercially AvailableDrying agent
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Ethyl acetateHPLC gradeCommercially AvailableEluent for chromatography
HexaneHPLC gradeCommercially AvailableEluent for chromatography
Scale-up Synthesis Protocol (10 g scale)
  • Reaction Setup:

    • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(thiophen-2-yl)acetonitrile (10.0 g, 72.9 mmol).

    • Dissolve the starting material in 200 mL of anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice-water bath.

  • Addition of Catalyst and Reagent:

    • Slowly add tin(IV) chloride (SnCl₄) (20.9 g, 80.2 mmol, 1.1 eq) to the stirred solution via a syringe.

    • Stir the mixture for 15 minutes at 0 °C.

    • Add a solution of 2-fluorobenzoyl chloride (12.8 g, 80.2 mmol, 1.1 eq) in 50 mL of anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate eluent system.

  • Work-up Procedure:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice-water bath.

    • Carefully and slowly quench the reaction by the dropwise addition of 100 mL of 2M hydrochloric acid. Caution: The quenching process is exothermic.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 to 80:20).

    • Combine the fractions containing the pure product (monitored by TLC) and evaporate the solvent under reduced pressure to yield this compound as a solid.

cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification A 1. Dissolve 2-(thiophen-2-yl)acetonitrile in anhydrous DCM B 2. Cool solution to 0 °C A->B C 3. Add SnCl4 catalyst B->C D 4. Add 2-fluorobenzoyl chloride solution dropwise C->D E 5. Warm to RT and stir for 12-16h D->E F 6. Monitor by TLC E->F G 7. Quench with 2M HCl F->G H 8. Separate organic layer G->H I 9. Wash with H2O, NaHCO3, brine H->I J 10. Dry and concentrate I->J K 11. Flash column chromatography J->K L 12. Isolate pure product K->L

Figure 2: Experimental workflow for the synthesis.

Data Presentation

Reaction Parameters and Expected Results
ParameterValue
Scale10.0 g of 2-(thiophen-2-yl)acetonitrile
Molar Ratio (Substrate:Reagent:Catalyst)1 : 1.1 : 1.1
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time12 - 16 hours
Expected Yield65 - 75%
Purity (post-chromatography)>98% (by HPLC)
Physical AppearanceOff-white to pale yellow solid
Analytical Characterization Data (Predicted)
Analytical MethodExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.65-7.55 (m, 1H, Ar-H), 7.50-7.40 (m, 2H, Ar-H), 7.30-7.20 (m, 1H, Ar-H), 7.15 (d, J=4.0 Hz, 1H, Th-H), 7.05 (d, J=4.0 Hz, 1H, Th-H), 3.90 (s, 2H, CH₂)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 182.0 (C=O), 162.5 (d, J=250 Hz, C-F), 145.0, 135.0, 133.0, 132.5, 131.0, 129.0, 125.0, 124.0 (d, J=4 Hz), 118.0 (CN), 116.0 (d, J=22 Hz), 25.0 (CH₂)
HPLC (C18 column, MeCN/H₂O gradient)Retention Time: Dependent on specific conditions, single major peak
Mass Spectrometry (ESI+)m/z: 260.03 [M+H]⁺

Scale-up Considerations

  • Thermal Management: The Friedel-Crafts acylation is exothermic, particularly during the addition of the Lewis acid and the acylating agent. For larger scale reactions, efficient cooling and controlled addition rates are crucial to prevent side reactions and ensure safety.

  • Moisture Control: The Lewis acid catalyst, SnCl₄, is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: The quenching of the reaction with aqueous acid is highly exothermic and generates HCl gas. This step must be performed slowly and with adequate cooling and ventilation.

  • Purification: For larger quantities, flash chromatography can be time-consuming. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) should be explored as a more efficient purification method for the final product.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the outlined procedures, researchers can produce the target compound in sufficient quantities and with the high purity required for preclinical studies. The provided analytical data serves as a benchmark for quality control and structural verification.

Application Notes and Protocols for the Quantification of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the quantitative analysis of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile in common biological matrices, namely plasma and urine. The methodologies described herein are based on established principles of bioanalytical chemistry, employing High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic, toxicokinetic, and metabolism studies in the drug development process.

While specific validated methods for this compound are not widely published, the following protocols are designed to serve as a robust starting point for method development and validation, adhering to regulatory guidelines.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₄H₈FNOSInferred
Molecular Weight257.29 g/mol Inferred
LogP3.18
Melting Point84-86 °C

Analytical Techniques

Two primary analytical techniques are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A cost-effective and widely available technique suitable for routine analysis, particularly at higher concentrations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis, offering high sensitivity, selectivity, and robustness, making it ideal for detecting low concentrations of the analyte in complex biological matrices.

Section 1: HPLC-UV Method

Principle

This method utilizes reversed-phase HPLC to separate this compound from endogenous components in the biological matrix. Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength.

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma or urine in a microcentrifuge tube, add 20 µL of the internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an HPLC vial for analysis.

2. Chromatographic Conditions

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 254 nm (or wavelength of maximum absorbance)
Run Time 10 minutes

3. Method Validation Parameters

The method should be validated according to regulatory guidelines, assessing the following parameters:

ParameterAcceptance Criteria
Linearity r² ≥ 0.99 over a defined concentration range (e.g., 50-5000 ng/mL)
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision (Intra- and Inter-day) RSD ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent, precise, and reproducible
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Specificity No significant interference from endogenous matrix components at the retention time of the analyte and IS.
Stability Analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative).

Section 2: LC-MS/MS Method

Principle

This highly sensitive and selective method employs liquid chromatography for separation, followed by tandem mass spectrometry for detection and quantification. The analyte is ionized, and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM), ensuring high specificity and minimizing matrix interference.

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with IS (Stable Isotope Labeled) Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilute with Water Supernatant->Dilution Injection Inject into UPLC/HPLC System Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM) Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or urine in a microcentrifuge tube, add 20 µL of the internal standard working solution (ideally a stable isotope-labeled version of the analyte).

  • Vortex for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Vortex for 1 minute and transfer to an HPLC vial for analysis.

2. Chromatographic and Mass Spectrometric Conditions

ParameterRecommended Condition
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10-90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute.
Flow Rate 0

Troubleshooting & Optimization

Optimizing reaction conditions for 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile. This document offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data-driven insights to overcome common challenges in this synthetic process.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Lewis acids like AlCl₃ are highly sensitive to moisture.[1] 2. Insufficient Catalyst: The molar ratio of the catalyst to the reactants is critical. 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.[1] 4. Deactivated Substrate: The nitrile group on the starting material can complex with the Lewis acid.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle the Lewis acid in a glove box or under an inert atmosphere. 2. Optimize Catalyst Loading: Increase the molar equivalents of the Lewis acid. A 1.1 to 1.5 molar excess is often a good starting point. 3. Increase Reaction Temperature: Gradually increase the reaction temperature. Monitor for side product formation. A common range for Friedel-Crafts acylation is between 0°C and room temperature, but some reactions may require gentle heating. 4. Use a Milder Lewis Acid: Consider using a milder Lewis acid such as ZnCl₂ or SnCl₄ to minimize complexation.
Formation of Multiple Products (Isomers) 1. Incorrect Regioselectivity: Friedel-Crafts acylation of 2-substituted thiophenes can yield the 2,5- (desired) and 2,4- (undesired) isomers. Acylation is highly regioselective for the 2-position in unsubstituted thiophene. 2. Di-acylation: Although less common due to the deactivating effect of the first acyl group, di-acylation can occur with highly reactive substrates or harsh conditions.1. Control Reaction Temperature: Lowering the reaction temperature can improve regioselectivity. 2. Choice of Lewis Acid: The nature of the Lewis acid can influence the isomer ratio. Experiment with different Lewis acids (e.g., AlCl₃, SnCl₄, ZnCl₂). 3. Control Stoichiometry: Use a slight excess of the 2-thienylacetonitrile to minimize di-acylation.
Formation of Dark, Tarry Byproducts 1. Polymerization: Thiophene and its derivatives can polymerize under strongly acidic conditions. 2. High Reaction Temperature: Excessive heat can promote side reactions and decomposition.1. Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ are more prone to causing polymerization. Consider using SnCl₄ or ZnCl₂. 2. Maintain Low Temperature: Run the reaction at a lower temperature (e.g., 0°C to 5°C). 3. Slow Reagent Addition: Add the acylating agent (2-fluorobenzoyl chloride) dropwise to control the reaction exotherm.
Difficult Product Purification 1. Co-eluting Impurities: Side products may have similar polarity to the desired product. 2. Residual Catalyst: The Lewis acid can form a complex with the ketone product, complicating the work-up.1. Optimize Chromatography: Use a different solvent system or a gradient elution for column chromatography. 2. Thorough Work-up: During the work-up, quench the reaction with ice-cold dilute HCl to break up the catalyst-product complex. Wash the organic layer with a sodium bicarbonate solution to remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common method is the Friedel-Crafts acylation of 2-thienylacetonitrile with 2-fluorobenzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] This electrophilic aromatic substitution reaction introduces the 2-fluorobenzoyl group at the 5-position of the thiophene ring.

Q2: How can I improve the regioselectivity of the acylation to favor the desired 5-substituted product?

The acylation of 2-substituted thiophenes predominantly occurs at the 5-position due to the electronic directing effect of the substituent and the inherent reactivity of the thiophene ring. To maximize the formation of the 5-isomer, it is crucial to control the reaction temperature, as lower temperatures generally favor higher selectivity. The choice of Lewis acid can also play a role.

Q3: What are the key safety precautions to take during this synthesis?

Friedel-Crafts acylation involves hazardous reagents. Aluminum chloride is a corrosive and water-sensitive solid that reacts violently with moisture, releasing HCl gas. 2-Fluorobenzoyl chloride is also corrosive and a lachrymator. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Anhydrous conditions are critical for the success and safety of the reaction.

Q4: My NMR spectrum shows unexpected peaks. What could they be?

Unexpected peaks could correspond to the starting materials (2-thienylacetonitrile and 2-fluorobenzoyl chloride), the undesired 4-acyl isomer, or di-acylated byproducts. It is also possible to have impurities from the work-up, such as residual solvent. A thorough purification by column chromatography is often necessary to isolate the pure product.

Q5: How do I effectively remove the Lewis acid catalyst during the work-up?

The Lewis acid (e.g., AlCl₃) forms a complex with the ketone product. To break this complex, the reaction mixture should be carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum salts and allows for their separation into the aqueous layer during extraction.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation for the Synthesis of this compound

This protocol is a representative procedure based on analogous Friedel-Crafts acylations of thiophene derivatives.[2][3]

Materials:

  • 2-Thienylacetonitrile

  • 2-Fluorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.

  • Formation of Acylium Ion: Add 2-fluorobenzoyl chloride (1.0 eq.) dropwise to the stirred suspension of AlCl₃ in DCM via the dropping funnel over 15-20 minutes, maintaining the temperature at 0°C.

  • Acylation Reaction: In a separate flask, dissolve 2-thienylacetonitrile (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains between 0°C and 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Data Presentation

Table 1: Effect of Lewis Acid on the Yield of Acylated Thiophenes (Analogous Reactions)
Lewis AcidMolar Ratio (Catalyst:Substrate)SolventTemperature (°C)Yield (%)Reference
AlCl₃1.1 : 1Dichloromethane0 - 25~70-85[2]
SnCl₄1.1 : 1Dichloromethane0 - 25~60-75[4]
ZnCl₂1.2 : 1Dichloromethane25 - 40~50-65[4]
TiCl₄2.0 : 1Dichloromethane0~65[4]

Note: Yields are approximate and based on similar Friedel-Crafts acylation reactions of thiophene derivatives. Actual yields for the target molecule may vary.

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - Dry glassware - Add AlCl3 and DCM - Cool to 0°C start->setup acylium Acylium Ion Formation: - Add 2-Fluorobenzoyl Chloride dropwise setup->acylium acylation Acylation: - Add 2-Thienylacetonitrile solution dropwise acylium->acylation monitor Monitor Reaction: - Stir at 0-5°C - TLC analysis acylation->monitor workup Work-up: - Quench with HCl/ice - Extract with DCM monitor->workup purify Purification: - Wash with NaHCO3 - Dry and concentrate - Column Chromatography workup->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield or No Product check_conditions Check Reaction Conditions: - Anhydrous? - Temperature correct? - Stirring adequate? start->check_conditions check_reagents Check Reagents: - Purity of starting materials? - Freshness of Lewis acid? check_conditions->check_reagents Conditions OK solution Improved Yield check_conditions->solution Incorrect Conditions (Adjust) optimize_stoichiometry Optimize Stoichiometry: - Increase Lewis acid loading? - Adjust substrate ratio? check_reagents->optimize_stoichiometry Reagents OK check_reagents->solution Impure Reagents (Purify/Replace) consider_catalyst Consider Alternative Catalyst: - Use milder Lewis acid (SnCl4, ZnCl2)? optimize_stoichiometry->consider_catalyst No Improvement optimize_stoichiometry->solution Improvement consider_catalyst->solution

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of Crude 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile (CAS 303144-50-5). This document is intended to assist researchers in developing effective purification strategies to obtain this compound at the desired purity for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. General Purification Strategies

Q1: What are the recommended primary purification methods for crude this compound?

A1: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

  • Recrystallization: This is an excellent method for removing small amounts of impurities from a solid sample, provided a suitable solvent is found. It is generally a more straightforward and scalable technique than chromatography.

  • Column Chromatography: This technique is highly versatile and effective for separating complex mixtures containing multiple components or impurities with similar polarities to the target compound.

2. Recrystallization

Q2: I am having trouble finding a suitable single solvent for recrystallization. What should I do?

A2: If a single solvent is not effective, a two-solvent system is a common and effective alternative. In this method, the crude product is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent, in which the product is insoluble, is added dropwise until the solution becomes cloudy (the point of saturation). Slow cooling of this mixture should induce crystallization of the pure compound.

Q3: My compound "oils out" instead of crystallizing during recrystallization. How can I resolve this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound (melting point of this compound is 84-86°C) or if the solution is cooled too rapidly.

Troubleshooting Steps:

  • Lower the temperature before adding the anti-solvent: Ensure the solution in the "good" solvent is not at its boiling point when you start adding the "poor" solvent.

  • Slow down the cooling process: Allow the flask to cool slowly to room temperature before placing it in an ice bath.

  • Use more solvent: The concentration of the solute might be too high. Add more of the "good" solvent to the hot solution before cooling.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.

  • Seed the solution: Add a small crystal of the pure compound to the solution to initiate crystallization.

Q4: What are some suggested solvent systems for the recrystallization of this compound?

Solvent SystemRationale
EthanolOften a good solvent for moderately polar organic compounds.
IsopropanolSimilar to ethanol, can be effective.
Ethanol/WaterA common two-solvent system where water acts as the anti-solvent.
TolueneMay be suitable for recrystallizing aromatic compounds.
Hexane/Ethyl AcetateA non-polar/polar mixture that can be effective as a two-solvent system.

3. Column Chromatography

Q5: My compound is streaking on the TLC plate and giving poor separation during column chromatography. What could be the cause?

A5: Streaking on a TLC plate and poor column separation can be caused by several factors:

  • Compound instability: The compound may be degrading on the silica gel, which is acidic. To mitigate this, you can neutralize the silica gel by adding a small amount of a base, like triethylamine (1-2%), to the eluent.

  • Inappropriate solvent system: The polarity of the eluent may not be optimal. It is crucial to screen different solvent systems using TLC to find one that gives good separation of the desired compound from its impurities (a ∆Rf of at least 0.2 is recommended).

  • Overloading the column: Applying too much sample to the column can lead to broad bands and poor separation. A general rule of thumb is to use a 20:1 to 50:1 ratio of silica gel to crude product by weight.

  • Sample application: The sample should be applied to the column in a narrow band using a minimal amount of solvent.

Q6: What is a good starting solvent system for the column chromatography of this compound?

A6: A common starting point for the purification of moderately polar compounds like this is a mixture of a non-polar solvent and a polar solvent. A gradient elution is often more effective than an isocratic (constant solvent mixture) elution.

Recommended Starting Conditions:

Stationary PhaseMobile Phase (Eluent)Elution Mode
Silica Gel (230-400 mesh)Hexane/Ethyl AcetateGradient, starting from 100% Hexane and gradually increasing the percentage of Ethyl Acetate.

4. Impurity Profile and Removal

Q7: What are the likely impurities I might encounter in my crude this compound?

A7: The impurities will largely depend on the synthetic route used. A common method for synthesizing this compound is likely the Friedel-Crafts acylation of 2-thienylacetonitrile with 2-fluorobenzoyl chloride. Potential impurities from this reaction include:

  • Unreacted starting materials: 2-thienylacetonitrile and 2-fluorobenzoyl chloride (or 2-fluorobenzoic acid if hydrolysis occurs).

  • Regioisomers: Acylation at other positions of the thiophene ring, although acylation at the 5-position is generally favored.

  • Polyacylated products: Introduction of more than one acyl group onto the thiophene ring.

  • Byproducts from side reactions: Depending on the reaction conditions, other side reactions may occur.

Q8: How can I remove unreacted starting materials and polar impurities?

A8: An aqueous workup prior to purification can be very effective. Washing the organic layer containing the crude product with a mild base (e.g., saturated sodium bicarbonate solution) will remove acidic impurities like 2-fluorobenzoic acid. A subsequent wash with brine can help to remove any remaining water-soluble impurities.

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System (Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise with swirling until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the determined solvent system. If using a gradient, start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Visualization of Purification Workflow

Purification_Workflow cluster_start Starting Material cluster_purification Purification Strategy cluster_recrystallization Recrystallization Details cluster_chromatography Chromatography Details cluster_end Final Product crude_product Crude 2-[5-(2-Fluorobenzoyl)- 2-thienyl]acetonitrile decision Assess Impurity Profile and Scale crude_product->decision recrystallization Recrystallization decision->recrystallization Minor Impurities Large Scale column_chromatography Column Chromatography decision->column_chromatography Complex Mixture Small to Medium Scale recryst_solvent Solvent Selection (e.g., Ethanol/Water) recrystallization->recryst_solvent chrom_solvent Eluent Selection (e.g., Hexane/EtOAc gradient) column_chromatography->chrom_solvent recryst_protocol Dissolution -> Hot Filtration (optional) -> Crystallization -> Isolation -> Drying recryst_solvent->recryst_protocol pure_product Pure 2-[5-(2-Fluorobenzoyl)- 2-thienyl]acetonitrile recryst_protocol->pure_product chrom_protocol Column Packing -> Sample Loading -> Elution -> Fraction Collection -> Solvent Removal chrom_solvent->chrom_protocol chrom_protocol->pure_product

Caption: A workflow for selecting and implementing a purification strategy.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue oiling_out Compound Oils Out start->oiling_out low_yield Low Recovery start->low_yield streaking Streaking on TLC/ Poor Separation start->streaking no_elution Compound Not Eluting start->no_elution oiling_out_solution - Slow down cooling - Use more solvent - Scratch flask or seed oiling_out->oiling_out_solution Yes low_yield_solution - Ensure complete precipitation - Minimize washing volume - Check solubility in cold solvent low_yield->low_yield_solution Yes streaking_solution - Add triethylamine to eluent - Optimize solvent system - Reduce sample load streaking->streaking_solution Yes no_elution_solution - Increase eluent polarity - Check for compound decomposition on silica no_elution->no_elution_solution Yes

Caption: A decision tree for troubleshooting common purification challenges.

Identifying common impurities in the synthesis of thienylacetonitriles.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thienylacetonitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you identify and resolve common problems in your synthesis.

Synthesis of 2-Thienylacetonitrile via Chloromethylation of Thiophene

Question 1: My synthesis of 2-chloromethylthiophene is yielding a complex mixture of products with low purity. What are the likely impurities and how can I minimize them?

Answer:

The chloromethylation of thiophene is a classic electrophilic aromatic substitution that can be prone to several side reactions, leading to a range of impurities. The most common impurities and their causes are outlined below:

  • 2,5-Dichloromethylthiophene: This is a result of a second chloromethylation on the highly activated thiophene ring.

    • Cause: Excessive amounts of formaldehyde and hydrogen chloride, or prolonged reaction times can promote di-substitution.

    • Troubleshooting:

      • Carefully control the stoichiometry of the reactants. Use a slight excess of thiophene relative to the chloromethylating agent.

      • Maintain a low reaction temperature (typically between -10°C and 0°C) to improve selectivity for mono-substitution.[1]

      • Monitor the reaction progress closely using GC or TLC and stop the reaction once the desired amount of mono-substituted product is formed.

  • Bis(2-thienyl)methane and Chloromethyl-bis(2-thienyl)methane: These diarylmethane byproducts are formed when the initially formed 2-chloromethylthiophene reacts with another molecule of thiophene.

    • Cause: High concentrations of the electrophilic 2-chloromethylthiophene and unreacted thiophene, often exacerbated by localized heating or high acidity.

    • Troubleshooting:

      • Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized high concentrations of reactants.

      • Add the chloromethylating agent slowly to the thiophene solution to keep the concentration of the reactive intermediate low.

      • Using a co-solvent like a ketone can sometimes improve the purity of the product.[2]

  • 3-Chloromethylthiophene: This is a constitutional isomer formed due to the lack of complete regioselectivity in the electrophilic substitution.

    • Cause: While the 2-position is strongly preferred, some substitution can occur at the 3-position, especially at higher temperatures.

    • Troubleshooting: Maintaining a low reaction temperature is crucial for maximizing regioselectivity for the 2-position.

  • 2-Thienylmethanol: This impurity arises from the hydrolysis of 2-chloromethylthiophene.

    • Cause: Presence of water in the reaction mixture or during workup.

    • Troubleshooting: Use anhydrous reagents and solvents. During workup, minimize contact time with aqueous phases.

  • Polymers: Thiophene and its derivatives are susceptible to polymerization under strongly acidic conditions.

    • Cause: High concentrations of strong acids (like HCl) and elevated temperatures.

    • Troubleshooting: Maintain a low reaction temperature and use the minimum necessary amount of acid catalyst.

Question 2: The subsequent cyanation of 2-chloromethylthiophene is giving me a low yield of 2-thienylacetonitrile and some unexpected byproducts. What could be going wrong?

Answer:

The conversion of 2-chloromethylthiophene to 2-thienylacetonitrile is a nucleophilic substitution reaction (SN2). Common issues in this step include:

  • Unreacted 2-Chloromethylthiophene:

    • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or poor quality of the cyanide reagent.

    • Troubleshooting:

      • Ensure the reaction is heated sufficiently (typically refluxing in an alcoholic solvent) and for an adequate duration.

      • Use a fresh, dry source of sodium or potassium cyanide.

      • The use of a phase-transfer catalyst can sometimes improve the reaction rate.[1]

  • 2-Thiopheneacetic Acid: This is a common impurity formed from the hydrolysis of the nitrile product.

    • Cause: Presence of water and acidic or basic conditions during the reaction or workup, especially at elevated temperatures.[2][3][4][5][6]

    • Troubleshooting:

      • Use anhydrous solvents and reagents for the cyanation reaction.

      • During workup, maintain neutral pH and avoid prolonged heating in the presence of water.

Synthesis of 3-Thienylacetonitrile via Bromination of 3-Methylthiophene

Question 3: My side-chain bromination of 3-methylthiophene with N-bromosuccinimide (NBS) is resulting in a mixture of brominated products. How can I improve the selectivity for 3-bromomethylthiophene?

Answer:

The free-radical bromination of the methyl group on 3-methylthiophene competes with electrophilic aromatic substitution on the thiophene ring. Achieving high selectivity for the desired side-chain bromination can be challenging.

  • 2-Bromo-3-methylthiophene and 2,5-Dibromo-3-methylthiophene: These are major impurities resulting from electrophilic aromatic bromination of the thiophene ring.[7]

    • Cause: The thiophene ring is highly activated towards electrophilic attack. The bromine generated from NBS can act as an electrophile, especially in polar solvents or in the absence of a radical initiator.

    • Troubleshooting:

      • Use a non-polar solvent such as carbon tetrachloride or cyclohexane to disfavor electrophilic aromatic substitution.

      • Employ a radical initiator like benzoyl peroxide (BPO) or AIBN, and use light (e.g., a sunlamp) to promote the radical pathway.

      • Maintain a low concentration of bromine by adding NBS portion-wise.

  • 3-(Dibromomethyl)thiophene: This is a product of over-bromination of the methyl group.

    • Cause: Using an excess of NBS or prolonged reaction times.

    • Troubleshooting:

      • Use a stoichiometric amount or a slight excess of NBS (typically 1.0-1.1 equivalents).

      • Monitor the reaction closely by GC or TLC and stop it once the starting material is consumed.

Question 4: I am having trouble with the cyanation of 3-bromomethylthiophene. What are the potential pitfalls?

Answer:

Similar to the synthesis of 2-thienylacetonitrile, the cyanation of 3-bromomethylthiophene can present challenges:

  • Unreacted 3-Bromomethylthiophene:

    • Cause: Similar to the 2-isomer, this can be due to incomplete reaction.

    • Troubleshooting: Ensure adequate reaction time, temperature, and reagent quality.

  • 3-Thiopheneacetic Acid:

    • Cause: Hydrolysis of the nitrile product.[2][3][4][5][6]

    • Troubleshooting: Maintain anhydrous conditions and neutral pH during workup.

Data Presentation: Common Impurities in Thienylacetonitrile Synthesis

The following table summarizes the common impurities discussed in the troubleshooting guide.

Target Molecule Synthetic Step Common Impurity Potential Source/Cause Recommended Analytical Technique
2-Thienylacetonitrile Chloromethylation2,5-DichloromethylthiopheneOver-reaction, excess reagentsGC-MS, HPLC
Bis(2-thienyl)methaneReaction of product with starting materialGC-MS, HPLC, NMR
3-ChloromethylthiopheneLack of complete regioselectivityGC-MS, HPLC
2-ThienylmethanolHydrolysis of the chloromethyl intermediateGC-MS, HPLC
PolymersAcid-catalyzed polymerizationSize Exclusion Chromatography (SEC)
CyanationUnreacted 2-ChloromethylthiopheneIncomplete reactionGC-MS, HPLC, TLC
2-Thiopheneacetic AcidHydrolysis of the nitrile productHPLC, LC-MS
3-Thienylacetonitrile Bromination2-Bromo-3-methylthiopheneElectrophilic ring brominationGC-MS, HPLC
2,5-Dibromo-3-methylthiopheneElectrophilic ring brominationGC-MS, HPLC
3-(Dibromomethyl)thiopheneOver-bromination of the side chainGC-MS, HPLC
CyanationUnreacted 3-BromomethylthiopheneIncomplete reactionGC-MS, HPLC, TLC
3-Thiopheneacetic AcidHydrolysis of the nitrile productHPLC, LC-MS

Experimental Protocols

Protocol 1: Synthesis of 2-Thienylacetonitrile

Step 1: Synthesis of 2-Chloromethylthiophene [8][9]

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube, place thiophene and concentrated hydrochloric acid.

  • Cool the mixture to 0°C in an ice-salt bath.

  • Bubble hydrogen chloride gas through the stirred mixture.

  • Slowly add a solution of paraformaldehyde in concentrated hydrochloric acid, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring at 0-5°C for 1-2 hours.

  • Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-chloromethylthiophene can be purified by vacuum distillation, but it is often used directly in the next step due to its instability.

Step 2: Synthesis of 2-Thienylacetonitrile [1][9]

  • In a round-bottom flask, dissolve sodium cyanide in a mixture of water and a suitable organic solvent like acetone or ethanol.

  • Heat the solution to 50-60°C.

  • Slowly add the crude 2-chloromethylthiophene from the previous step to the heated cyanide solution.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2-thienylacetonitrile by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 3-Thienylacetonitrile

Step 1: Synthesis of 3-Bromomethylthiophene

  • Dissolve 3-methylthiophene in a non-polar solvent like carbon tetrachloride or cyclohexane in a flask equipped with a reflux condenser and a dropping funnel.

  • Add a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux while irradiating with a UV lamp or a high-wattage incandescent lamp.

  • Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent to the refluxing mixture.

  • Continue refluxing until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and a dilute solution of sodium thiosulfate to remove any remaining bromine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-bromomethylthiophene can be purified by vacuum distillation.

Step 2: Synthesis of 3-Thienylacetonitrile

  • Follow the procedure outlined in Protocol 1, Step 2, substituting 3-bromomethylthiophene for 2-chloromethylthiophene.

Protocol 3: General Procedure for Impurity Analysis by HPLC
  • Sample Preparation: Accurately weigh a sample of the crude or purified thienylacetonitrile and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • HPLC System: Use a reverse-phase C18 column with a UV detector.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid for better peak shape) and acetonitrile is typically used.

  • Analysis: Inject the sample and run the gradient program. Identify the main product peak and any impurity peaks by comparing their retention times with those of known standards if available.

  • Quantification: The relative percentage of each impurity can be estimated by the area percentage of the peaks, assuming similar response factors. For accurate quantification, a calibration curve with a certified reference standard is required.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and troubleshooting of impurities in thienylacetonitrile production.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis & Troubleshooting cluster_purification Purification Stage start Starting Materials (Thiophene or 3-Methylthiophene) reaction1 Halomethylation (Chloromethylation or Bromination) start->reaction1 intermediate Halomethylthiophene Intermediate reaction1->intermediate reaction2 Cyanation (with NaCN or KCN) intermediate->reaction2 crude_product Crude Thienylacetonitrile reaction2->crude_product analysis Impurity Analysis (HPLC, GC-MS) crude_product->analysis Sample purification Purification (Distillation or Chromatography) crude_product->purification troubleshooting Troubleshooting Guide (Identify Cause & Remedy) analysis->troubleshooting Impurity Profile optimization Reaction Optimization (Temp, Stoichiometry, Solvent) troubleshooting->optimization Recommendations optimization->reaction1 Adjust Parameters optimization->reaction2 Adjust Parameters final_product Pure Thienylacetonitrile purification->final_product

Caption: Workflow for thienylacetonitrile synthesis and impurity troubleshooting.

References

Troubleshooting low yields in Friedel-Crafts acylation of thiophene derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for low yields encountered during the Friedel-Crafts acylation of thiophene and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and their potential solutions in a question-and-answer format to help you optimize your reaction outcomes.

Q1: My Friedel-Crafts acylation of thiophene is resulting in a low or no yield. What are the primary causes and how can I address them?

Low conversion rates in the acylation of thiophene can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions. Below is a systematic guide to troubleshooting these issues.

  • Catalyst Inactivity: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any moisture present in the reactants, solvent, or glassware can hydrolyze the catalyst, rendering it inactive.[1][2] Similarly, solid acid catalysts such as zeolites require proper activation to ensure their catalytic sites are available.[1]

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. For solid acid catalysts like Hβ zeolite, proper activation, which often involves calcination at high temperatures (e.g., 550°C for 4 hours), is crucial to remove adsorbed water.[1]

  • Insufficient Catalyst Loading: The amount of catalyst directly influences the reaction rate. An inadequate amount of catalyst will lead to a sluggish reaction and consequently, a lower yield.[1] In many cases, a stoichiometric amount of the Lewis acid is necessary because the ketone product can form a complex with the catalyst, effectively removing it from the catalytic cycle.[2][3][4]

    • Solution: Incrementally increase the molar ratio of the Lewis acid catalyst. For acylations with deactivated acyl chlorides, ratios of 1.1 to 1.5 equivalents may be a good starting point.[3]

  • Deactivated Acylating Agent: If your acylating agent (e.g., an acyl chloride) has strong electron-withdrawing groups, its reactivity is reduced.[3]

    • Solution: This lower reactivity may necessitate more forceful reaction conditions, such as elevated temperatures or increased catalyst loading, to drive the reaction forward.[3]

  • Low Reaction Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier.[1][2]

    • Solution: Gradually increase the reaction temperature. For instance, using Hβ zeolite with acetic anhydride, raising the temperature from 40°C to 60°C can significantly boost the reaction rate and lead to complete conversion.[1]

  • Suboptimal Reactant Ratio: The molar ratio of thiophene to the acylating agent affects reaction efficiency.

    • Solution: Using an excess of the acylating agent can help drive the reaction to completion. A thiophene to acetic anhydride molar ratio of 1:3 has proven effective in some systems.[1][5] Conversely, to minimize the risk of diacylation, an excess of thiophene can be employed.[1]

  • Impure Reactants: Impurities within the thiophene starting material can poison the catalyst and inhibit the reaction.[1]

    • Solution: Use high-purity thiophene. If impurities are suspected, purification of the starting material is recommended.[1]

Q2: My reaction is producing a significant amount of dark, tar-like material, and the yield of the desired product is low. What is causing this and how can I prevent it?

The formation of tar or resinous materials is a common side reaction in Friedel-Crafts acylations, especially with reactive substrates like thiophene.[1] This is often due to polymerization under harsh acidic conditions.[1][3]

  • Strong Lewis Acid Catalysts: Potent Lewis acids such as AlCl₃ are known to induce polymerization and resinification of thiophene.[1] The thiophene ring can be unstable under strongly acidic conditions, leading to ring-opening and subsequent polymerization.[3][6]

    • Solution: Consider switching to a milder Lewis acid catalyst like zinc chloride (ZnCl₂) or stannic chloride (SnCl₄).[1] Solid acid catalysts, such as zeolites (e.g., Hβ) or glauconite, are excellent alternatives for minimizing byproduct formation due to their shape-selective properties and milder acidic sites.[1][5]

  • Excessively High Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition, leading to tar formation.[1][2]

    • Solution: Optimize the reaction temperature to find a balance that favors the formation of the desired product without significant degradation.[1]

  • Rate of Reagent Addition: The rapid addition of the acylating agent can create localized hot spots and high concentrations of reactive species, promoting unwanted side reactions.[1]

    • Solution: Add the acylating agent slowly and in a controlled manner to the mixture of thiophene and catalyst to maintain better control over the reaction rate and temperature.[1]

Q3: I am observing a mixture of 2-acetylthiophene and 3-acetylthiophene in my product. How can I improve the regioselectivity?

Friedel-Crafts acylation of unsubstituted thiophene strongly favors substitution at the 2-position.[7] This preference is due to the greater stability of the carbocation intermediate formed during electrophilic attack at the C2 position, which can be stabilized by three resonance structures, compared to the two resonance structures for attack at the C3 position.[7][8]

  • Minimizing the 3-isomer: While acylation predominantly occurs at the 2-position, trace amounts of the 3-acylated isomer can still form.[3]

    • Solution: The choice of catalyst and reaction conditions can influence regioselectivity. Milder conditions and sterically bulky catalysts may further enhance selectivity for the 2-position. For substrates where achieving the desired regioselectivity is challenging, modern synthetic methods like transition-metal-catalyzed C-H activation with a directing group can offer superior control.[8]

Q4: How do substituents on the thiophene ring affect the reaction yield and regioselectivity?

Substituents on the thiophene ring have a significant impact on the outcome of Friedel-Crafts acylation.

  • Electron-Donating Groups (EDGs): EDGs at the 3-position can activate the ring, but the inherent preference for α-acylation often leads to a mixture of products, with the 2-acyl-3-substituted thiophene being the major product.[8]

  • Electron-Withdrawing Groups (EWGs): EWGs at the 3-position deactivate the ring, making the reaction more challenging.[2][8] Harsher reaction conditions are often required, which can, in turn, lead to side reactions and decomposition.[8]

    • Solution: For deactivated substrates, a careful optimization of the catalyst, temperature, and reaction time is necessary. In some cases, alternative synthetic routes may be more viable. Ytterbium(III) trifluoromethanesulfonate [Yb(OTf)₃] has been shown to be an effective and reusable catalyst for the acylation of thiophenes bearing electron-withdrawing substituents.[9]

Data Presentation

Table 1: Comparative Performance of Catalysts in Thiophene Acylation

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ ZeoliteAcetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[10]
Modified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[10]
Ethylaluminum dichloride (EtAlCl₂)Succinyl Chloride-990°C, 2h, Thiophene:Acylating Agent = 2.1:1[10][11]
SnO₂ NanosheetsAcetic Anhydride-QuantitativeSolvent-free conditions[10]
Phosphoric Acid (85%)Acetic Anhydride---[10]

Experimental Protocols

Protocol 1: General Procedure for Acylation of Thiophene using a Lewis Acid Catalyst (AlCl₃)

This protocol is a general guideline and may require optimization for specific substrates and acylating agents.

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and an anhydrous solvent (e.g., dichloromethane).[12] Cool the mixture to 0°C in an ice bath.[12]

  • Reagent Addition: Dissolve the acyl chloride (1.1 equivalents) in the anhydrous solvent and add it to the addition funnel. Add this solution dropwise to the aluminum chloride suspension over 10 minutes.[12] Following this, add a solution of the thiophene derivative (1.0 equivalent) in the anhydrous solvent dropwise, maintaining the temperature at 0°C.[12]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[12]

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[12] Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the solvent (e.g., dichloromethane).[8][12]

  • Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[8] Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[8][11] The crude product can be further purified by column chromatography or distillation.[8][12]

Protocol 2: Acylation of Thiophene using Hβ Zeolite

This protocol is adapted for the use of a solid acid catalyst.

  • Catalyst Activation: Activate the Hβ zeolite catalyst by calcining at 550°C for 4 hours to remove any adsorbed water.[1]

  • Reaction Setup: In a round-bottomed flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene (1.0 mol) and acetic anhydride (3.0 mol).[5]

  • Reaction: Add the activated Hβ zeolite catalyst to the reaction mixture and stir magnetically. Heat the mixture to the desired temperature (e.g., 60°C) in a water bath.[5]

  • Monitoring & Work-up: Monitor the reaction progress using Gas Chromatography (GC).[10] Upon completion, the solid catalyst can be recovered by filtration for regeneration and reuse.[10] The liquid mixture containing the product, 2-acetylthiophene, can then be purified.

Mandatory Visualization

Troubleshooting_Workflow Start Low Yield in Friedel-Crafts Acylation CheckCatalyst 1. Catalyst Issues? Start->CheckCatalyst CheckConditions 2. Reaction Conditions Suboptimal? Start->CheckConditions CheckReagents 3. Reagent Quality/Stoichiometry? Start->CheckReagents CheckSideReactions 4. Side Reactions Occurring? Start->CheckSideReactions Catalyst_Moisture Moisture present? Deactivated Catalyst? CheckCatalyst->Catalyst_Moisture Catalyst_Amount Insufficient catalyst loading? CheckCatalyst->Catalyst_Amount Catalyst_Activity Catalyst too strong/weak? CheckCatalyst->Catalyst_Activity Conditions_Temp Temperature too low/high? CheckConditions->Conditions_Temp Conditions_Time Reaction time too short? CheckConditions->Conditions_Time Conditions_Addition Rapid reagent addition? CheckConditions->Conditions_Addition Reagents_Purity Impure starting materials? CheckReagents->Reagents_Purity Reagents_Ratio Suboptimal reactant ratio? CheckReagents->Reagents_Ratio Reagents_Deactivated Deactivated acylating agent? CheckReagents->Reagents_Deactivated Side_Polymerization Polymerization/Tar formation? CheckSideReactions->Side_Polymerization Side_Isomers Formation of isomers? CheckSideReactions->Side_Isomers Sol_Dry Use anhydrous reagents/solvents. Activate solid catalysts. Catalyst_Moisture->Sol_Dry Sol_IncreaseCatalyst Increase catalyst loading. Catalyst_Amount->Sol_IncreaseCatalyst Sol_ChangeCatalyst Switch to milder/stronger catalyst. Catalyst_Activity->Sol_ChangeCatalyst Sol_OptimizeTemp Optimize reaction temperature. Conditions_Temp->Sol_OptimizeTemp Sol_IncreaseTime Increase reaction time. Conditions_Time->Sol_IncreaseTime Sol_SlowAddition Slow, controlled addition of reagents. Conditions_Addition->Sol_SlowAddition Sol_PurifyReagents Purify starting materials. Reagents_Purity->Sol_PurifyReagents Sol_AdjustRatio Optimize reactant molar ratio. Reagents_Ratio->Sol_AdjustRatio Sol_ForceConditions Use harsher conditions for deactivated agents. Reagents_Deactivated->Sol_ForceConditions Sol_MilderConditions Use milder catalyst and conditions. Side_Polymerization->Sol_MilderConditions Sol_OptimizeSelectivity Optimize conditions for regioselectivity. Side_Isomers->Sol_OptimizeSelectivity

Caption: Troubleshooting workflow for low yields.

Friedel_Crafts_Acylation_Thiophene cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation AcylChloride R-CO-Cl (Acyl Chloride) AcyliumIon R-C≡O⁺ (Acylium Ion) + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Thiophene Thiophene SigmaComplex Sigma Complex (Carbocation Intermediate) Thiophene->SigmaComplex + R-C≡O⁺ ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ (with AlCl₄⁻) FinalProduct 2-Acylthiophene + HCl + AlCl₃ ProductComplex->FinalProduct Work-up (H₂O)

Caption: Mechanism of Friedel-Crafts acylation on thiophene.

References

How to improve the stability of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and formulation of this compound in aqueous media.

Q1: My compound is precipitating out of my aqueous buffer. What can I do?

A1: Precipitation of this compound is likely due to its low aqueous solubility. Here are several strategies to address this issue:

  • pH Adjustment: The solubility of compounds can be pH-dependent. While this compound is not readily ionizable, extreme pH values might affect the stability of the formulation. It is crucial to determine the optimal pH for both solubility and stability.

  • Co-solvents: The addition of water-miscible organic solvents can significantly increase the solubility of poorly soluble compounds.

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility and stability.

Q2: I am observing a rapid loss of purity of my compound in solution. What are the likely causes and how can I prevent it?

A2: The degradation of this compound in aqueous solution can be attributed to several factors:

  • Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions, which would convert it to a carboxylic acid or an amide. To mitigate this, maintain the pH of your solution within a stable range, which should be determined experimentally.

  • Photodegradation: The benzoyl-thienyl ketone structure may be sensitive to light, particularly UV radiation. Protect your solutions from light by using amber vials or by working in a dark environment.

  • Oxidation: While the thiophene ring itself is relatively stable to oxidation, other parts of the molecule could be susceptible. To prevent oxidative degradation, consider de-gassing your solvents and adding antioxidants to your formulation.

Q3: My analytical results show the appearance of new peaks during stability studies. What could these degradation products be?

A3: Without specific experimental data, we can hypothesize potential degradation pathways based on the structure of this compound:

  • Hydrolysis Products: As mentioned, the nitrile group can hydrolyze. The primary product would be 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetamide, and further hydrolysis could lead to 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid.

  • Photodegradation Products: Ketones can undergo various photochemical reactions. The benzoyl group could be a site for photodegradation, potentially leading to cleavage of the benzoyl-thiophene bond or other rearrangements.

  • Oxidative Products: Oxidation could potentially occur at the thiophene ring, although it is generally stable.

To definitively identify these new peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are recommended.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the stability of this compound.

Q1: What are the general recommendations for preparing and storing aqueous stock solutions of this compound?

A1: For general laboratory use, it is advisable to prepare stock solutions in a suitable organic solvent like DMSO and then dilute them into your aqueous buffer for the final experiment. If an aqueous stock solution is necessary, consider using a solubilizing agent like cyclodextrin. Store all solutions, especially aqueous ones, at low temperatures (2-8 °C or -20 °C) and protected from light. It is also good practice to prepare fresh aqueous solutions for each experiment.

Q2: How can I perform a forced degradation study to understand the stability of this compound?

A2: A forced degradation study intentionally exposes the compound to harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and developing stability-indicating analytical methods. The study should include exposure to:

  • Acidic conditions: e.g., 0.1 M HCl

  • Basic conditions: e.g., 0.1 M NaOH

  • Oxidative conditions: e.g., 3% H₂O₂

  • Thermal stress: e.g., elevated temperatures (50-70 °C)

  • Photostability: exposure to UV and visible light

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. This method should be able to separate the parent compound from all potential degradation products. UV-Vis spectrophotometry can also be used for a quick estimation of concentration, but it is not specific and will not distinguish between the parent compound and its degradants.

Experimental Protocols

Protocol 1: Screening for Solubilizing Excipients

This protocol outlines a method to screen for effective solubilizing agents for this compound.

Materials:

  • This compound

  • Various buffers (e.g., phosphate, citrate) at different pH values (e.g., 5, 7.4, 9)

  • Co-solvents: Propylene glycol, Polyethylene glycol 400 (PEG 400), Ethanol

  • Surfactants: Polysorbate 80 (Tween 80), Sodium lauryl sulfate (SLS)

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare saturated solutions of the compound in each buffer system with and without varying concentrations of co-solvents, surfactants, and cyclodextrins.

  • Equilibrate the solutions by shaking at a constant temperature (e.g., 25 °C) for 24-48 hours.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC method.

  • Compare the solubility enhancement for each excipient.

Excipient ClassExample ExcipientConcentration RangeExpected Outcome
Co-solventsPropylene Glycol10-40% (v/v)Increased Solubility
SurfactantsPolysorbate 800.1-2% (w/v)Increased Apparent Solubility
CyclodextrinsHP-β-CD1-10% (w/v)Increased Solubility

Protocol 2: Forced Degradation Study

This protocol describes a typical forced degradation study to identify the degradation pathways of this compound.

Materials:

  • This compound solution (e.g., 1 mg/mL in a suitable solvent)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Mix the compound solution with 0.1 M HCl. Incubate at 60 °C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Mix the compound solution with 0.1 M NaOH. Incubate at room temperature and take samples at various time points. Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Mix the compound solution with 3% H₂O₂. Incubate at room temperature and take samples at various time points.

  • Thermal Degradation: Keep the compound solution at 60 °C and take samples at various time points.

  • Photodegradation: Expose the compound solution to light in a photostability chamber according to ICH guidelines. A control sample should be kept in the dark.

  • Analyze all samples by HPLC to determine the percentage of degradation and the formation of degradation products.

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M HCl60 °C24 hours
Base Hydrolysis0.1 M NaOHRoom Temp24 hours
Oxidation3% H₂O₂Room Temp24 hours
ThermalNone60 °C24 hours
PhotochemicalLight SourceRoom TempPer ICH Q1B

Visualizations

degradation_pathway parent This compound hydrolysis_amide 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetamide parent->hydrolysis_amide Hydrolysis (mild) photo_degradation Photodegradation Products parent->photo_degradation Light Exposure oxidation Oxidation Products parent->oxidation Oxidizing Agents hydrolysis_acid 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid hydrolysis_amide->hydrolysis_acid Hydrolysis (strong)

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Stability Issue Observed issue_type Precipitation or Degradation? start->issue_type precipitation Precipitation issue_type->precipitation Precipitation degradation Degradation issue_type->degradation Degradation solubility_strategies Implement Solubility Enhancement: - pH adjustment - Co-solvents - Surfactants - Cyclodextrins precipitation->solubility_strategies degradation_causes Investigate Degradation Cause: - Hydrolysis (pH) - Photodegradation (Light) - Oxidation (Oxygen) degradation->degradation_causes end Stable Solution solubility_strategies->end stabilization_strategies Implement Stabilization Strategies: - Optimize pH - Protect from light - Use antioxidants - Degas solvents degradation_causes->stabilization_strategies stabilization_strategies->end

Caption: Troubleshooting workflow for stability issues in aqueous solutions.

formulation_logic pH pH / Buffer solubility Improved Solubility pH->solubility chem_stability Enhanced Chemical Stability pH->chem_stability excipients Excipients excipients->solubility excipients->chem_stability storage Storage Conditions storage->chem_stability

Caption: Relationship between formulation factors and stability outcomes.

Technical Support Center: Overcoming Solubility Challenges with 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: I am observing a precipitate after diluting my DMSO stock solution of this compound into my aqueous cell culture medium. What is happening?

A4: This common issue is known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO becomes insoluble when diluted into an aqueous medium where its solubility is much lower.[1][2] To resolve this, you can try several strategies: lowering the final concentration of the compound, slightly increasing the final percentage of the co-solvent (while being mindful of cell toxicity), or employing solubilizing agents.[2]

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The tolerance to DMSO varies significantly between cell lines.[3] Generally, a final concentration of 0.1% (v/v) DMSO is considered safe for most cell lines, with many tolerating up to 0.5% without significant cytotoxic effects.[3][4] However, it is crucial to perform a solvent tolerance assay for your specific cell line to determine the maximum concentration that does not affect cell viability or the experimental readout.[3][5] Concentrations above 1% have been reported to have toxic effects on various cell types.[3]

Q3: Can I use solvents other than DMSO to dissolve this compound?

A3: Yes, other organic solvents such as ethanol, methanol, and acetone can be used to prepare stock solutions for compounds with low aqueous solubility.[1] The choice of solvent will depend on the specific solubility of this compound in that solvent and its compatibility with your cell-based assay. It is important to always include a vehicle control in your experiments to account for any effects of the solvent itself.[6]

Q4: How can I improve the aqueous solubility of this compound without using high concentrations of organic solvents?

A4: Several formulation strategies can enhance the aqueous solubility of poorly soluble compounds. These include the use of solubilizing agents like cyclodextrins, which can form inclusion complexes with the compound to increase its solubility.[7][8][9][10] Adjusting the pH of the buffer, if the compound has ionizable groups, can also improve solubility.[1][11] Additionally, techniques that reduce the particle size of the compound, such as sonication or the use of nanosuspensions, can enhance the dissolution rate.[12][13]

Q5: Could the solubility issues be affecting the reproducibility of my experimental results?

A5: Absolutely. Inconsistent solubility can lead to variability in the actual concentration of the compound in your assay, resulting in poor reproducibility between experiments.[1] To mitigate this, it is essential to have a standardized and validated protocol for preparing your solutions for every experiment.[1] Performing a kinetic solubility assay can also help determine the concentration at which the compound remains in solution over the time course of your experiment.[2]

Troubleshooting Guide

Issue 1: Visible Precipitate or Cloudiness in the Final Cell Culture Medium

This is a primary indicator that this compound is not fully dissolved at the desired final concentration.

Troubleshooting Workflow:

G start Precipitate Observed in Media step1 Lower Final Compound Concentration start->step1 step5 Check for Resolution step1->step5 Test new concentration step2 Optimize Co-Solvent Concentration (e.g., DMSO) step3 Perform Solvent Tolerance Assay step2->step3 Determine max safe concentration step3->step5 Re-test with optimized solvent step4 Use a Solubilizing Agent (e.g., Cyclodextrin) step4->step5 Test new formulation step5->step2 Precipitate remains step5->step4 Precipitate still present end_success Issue Resolved step5->end_success Precipitate gone end_fail Consult Further (e.g., Formulation Specialist) step5->end_fail Issue persists

Caption: Troubleshooting workflow for addressing compound precipitation.

Detailed Steps:

  • Lower the Final Concentration: The most straightforward approach is to reduce the working concentration of the compound in your assay to a level below its solubility limit in the final medium.[2]

  • Optimize Co-Solvent Concentration: A slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) might help maintain solubility. However, this must be done cautiously.[2]

  • Perform a Solvent Tolerance Assay: Before increasing the co-solvent concentration, it is critical to determine the highest concentration that does not impact the health and response of your specific cell line.

  • Incorporate a Solubilizing Agent: Consider using a biocompatible solubilizing agent. Cyclodextrins are a common choice as they can encapsulate hydrophobic compounds, thereby increasing their aqueous solubility.[7][9]

  • Gentle Warming and Agitation: Carefully warming the solution to 37°C and using a vortex or sonicator can sometimes help redissolve precipitates.[1]

Issue 2: Inconsistent or Non-Reproducible Assay Results

This may be an indirect consequence of poor solubility, where the amount of dissolved, active compound varies between wells or experiments.

Troubleshooting Steps:

  • Standardize Solution Preparation: Implement a consistent, step-by-step protocol for preparing your compound solutions in every experiment.[1] This includes the same solvent, stock concentration, and dilution method.

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound from a concentrated stock solution immediately before each experiment to avoid precipitation over time.[2]

  • Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific cell culture medium to understand the concentration at which the compound remains soluble throughout the duration of your assay.[2]

  • Visually Inspect Plates: Before and during the assay, visually inspect the wells of your culture plates under a microscope for any signs of precipitation.

Quantitative Data Summary

Table 1: General Solvent Tolerance in Cell-Based Assays

SolventTypical Final ConcentrationPotential Effects
DMSO0.1% - 0.5%Generally well-tolerated by most cell lines.[3][4]
> 1%Can cause cytotoxicity, cell differentiation, or cell cycle arrest.[3][14][15]
Ethanol< 0.5%Can affect cellular processes; effects can be cell-type specific.[14]
β-CyclodextrinVariesGenerally has minimal effect on cell viability at typical concentrations used for solubilization.[14]

Table 2: Comparison of Solubility Enhancement Strategies

StrategyMechanism of ActionAdvantagesConsiderations
Co-solvents (e.g., DMSO) Increases the polarity of the solvent mixture.Simple to implement for stock solutions.Potential for cell toxicity and precipitation upon dilution.[5][6]
pH Adjustment Ionizes the compound, increasing its affinity for water.Effective for ionizable compounds.Can alter the pH of the cell culture medium, affecting cell health.[1]
Cyclodextrins Forms inclusion complexes, shielding the hydrophobic compound from water.[7][9]High biocompatibility; can significantly increase aqueous solubility.[7][14]May alter the free concentration of the drug available to cells.
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing the dissolution rate.[12][13]Improves the rate of dissolution.May require specialized equipment.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weigh out a precise amount of this compound powder.

  • Add the appropriate volume of high-purity, cell culture grade DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.[2]

  • Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[2]

Protocol 2: Solvent Tolerance Assay using MTT
  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Solvent Dilution Series: Prepare a serial dilution of your chosen solvent (e.g., DMSO) in the cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-solvent control).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

  • Incubation: Incubate the plate for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Readout: Solubilize the formazan crystals and measure the absorbance using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the no-solvent control. The highest concentration that does not cause a significant decrease in viability is your maximum tolerated concentration.

Protocol 3: Kinetic Solubility Assay in Cell Culture Medium
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of the stock solution with DMSO.

  • In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your cell culture medium (this results in a 1:100 dilution with a final DMSO concentration of 1%).[2]

  • Seal the plate and incubate it at 37°C, shaking gently.

  • Measure the turbidity of the solutions at various time points (e.g., 0, 1, 2, 4, and 24 hours) using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[2]

  • The highest concentration that does not show a significant increase in turbidity over time is considered the kinetic solubility.[2]

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated. Solvent effects can interfere with such pathways, highlighting the importance of proper solubility and controls.

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Compound 2-[5-(2-Fluorobenzoyl)- 2-thienyl]acetonitrile Compound->Receptor Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response Gene Expression

Caption: A hypothetical signaling cascade for investigation.

References

Minimizing side-product formation during the synthesis of nitrile intermediates.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nitrile Intermediate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of nitrile intermediates, focusing on the critical aspect of minimizing side-product formation. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to enhance the purity and yield of your reactions.

Troubleshooting Guides

This section addresses common issues encountered during nitrile synthesis in a question-and-answer format, providing targeted solutions to minimize side-product formation.

Issue 1: Formation of Isonitrile Side-Products in Reactions with Alkyl Halides (Kolbe Nitrile Synthesis)

  • Question: During the synthesis of an aliphatic nitrile from an alkyl halide and a cyanide salt, I am observing a significant amount of the corresponding isonitrile as a byproduct. How can I minimize its formation?

  • Answer: The formation of isonitriles is a common side reaction in the Kolbe nitrile synthesis due to the ambident nature of the cyanide ion.[1] The ratio of nitrile to isonitrile is highly dependent on the reaction conditions, particularly the solvent and the nature of the cyanide salt.

    • Solvent Choice: Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetone, are known to favor the formation of the desired nitrile.[2] In these solvents, the cyanide ion is less solvated, making the more nucleophilic carbon atom more available for the SN2 attack on the alkyl halide.[1] Protic solvents, on the other hand, tend to solvate the carbon end of the cyanide ion, leading to a higher proportion of the isonitrile product.[2]

    • Cyanide Salt: Alkali metal cyanides, like sodium cyanide (NaCN) or potassium cyanide (KCN), generally favor nitrile formation in polar aprotic solvents.[1] In contrast, heavy metal cyanides, such as silver cyanide (AgCN), tend to favor isonitrile formation.[1]

    Troubleshooting Workflow for Isonitrile Formation:

    G start Isonitrile Formation Observed solvent Analyze Solvent System start->solvent cyanide_salt Evaluate Cyanide Salt solvent->cyanide_salt If polar protic (e.g., ethanol/water) protocol Modify Reaction Protocol solvent->protocol If polar aprotic (e.g., DMSO) cyanide_salt->protocol If using AgCN nitrile Increased Nitrile Yield cyanide_salt->nitrile Using NaCN/KCN protocol->nitrile

    Troubleshooting isonitrile formation.

Issue 2: Hydrolysis of Nitrile or Amide Intermediate during Synthesis

  • Question: My nitrile synthesis via amide dehydration is resulting in low yields, and I suspect hydrolysis of either the starting amide or the nitrile product. How can I prevent this?

  • Answer: Hydrolysis is a significant side reaction in nitrile synthesis, especially during the dehydration of amides, which can be sensitive to both acidic and basic conditions, particularly in the presence of water and at elevated temperatures.[3]

    • Choice of Dehydrating Agent: The selection of the dehydrating agent is critical. Strong dehydrating agents that generate acidic byproducts, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), can promote hydrolysis if moisture is present.[4] Milder, non-acidic reagents like trifluoroacetic anhydride (TFAA) can be a better option for acid-sensitive substrates.[4]

    • Anhydrous Conditions: Strict anhydrous conditions are paramount. Ensure all glassware is thoroughly dried, and use anhydrous solvents. The presence of water can lead to the hydrolysis of the amide back to the carboxylic acid or the nitrile product to the corresponding carboxylic acid.

    • Temperature Control: While many dehydration reactions require heating, excessive temperatures can accelerate hydrolysis. It is important to find the optimal temperature that promotes dehydration without significant degradation.

Issue 3: Formation of Phenolic and Biaryl Byproducts in Sandmeyer Reaction

  • Question: When synthesizing an aromatic nitrile using the Sandmeyer reaction, I am obtaining significant impurities, which I believe are phenols and biaryl compounds. How can I suppress these side reactions?

  • Answer: The Sandmeyer reaction, which proceeds via a radical-nucleophilic aromatic substitution mechanism, is prone to the formation of several byproducts.[5]

    • Phenol Formation: The reaction of the diazonium salt with water leads to the formation of phenols. This side reaction is exacerbated at higher temperatures. Therefore, maintaining a low reaction temperature (typically 0-5 °C) is crucial.

    • Biaryl Formation: The coupling of aryl radical intermediates can lead to the formation of biaryl compounds. This can be minimized by controlling the concentration of the diazonium salt and ensuring a sufficiently fast reaction with the cyanide source.

    • Reaction Conditions: The reaction should be kept sufficiently acidic to prevent the formation of azo compounds. The slow addition of the diazonium salt solution to the copper(I) cyanide solution helps to control the reaction rate and minimize side reactions.

    Key Side Reactions in Nitrile Synthesis:

    G cluster_kolbe Kolbe Synthesis cluster_amide Amide Dehydration cluster_sandmeyer Sandmeyer Reaction Alkyl Halide Alkyl Halide Nitrile Nitrile Alkyl Halide->Nitrile CN- (Carbon Attack) Isonitrile Isonitrile Alkyl Halide->Isonitrile CN- (Nitrogen Attack) Carboxylic Acid Carboxylic Acid Nitrile->Carboxylic Acid + H2O (Hydrolysis) Primary Amide Primary Amide Primary Amide->Nitrile - H2O Primary Amide->Carboxylic Acid + H2O (Hydrolysis) Aryl Diazonium Salt Aryl Diazonium Salt Aryl Nitrile Aryl Nitrile Aryl Diazonium Salt->Aryl Nitrile CuCN Aryl Phenol Aryl Phenol Aryl Diazonium Salt->Aryl Phenol H2O Biaryl Biaryl Aryl Diazonium Salt->Biaryl Dimerization

    Common side reactions in nitrile synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for synthesizing nitrile intermediates?

    • A1: The most common methods include the Kolbe nitrile synthesis (from alkyl halides), the Sandmeyer reaction (from aryl amines), the Rosenmund-von Braun reaction (from aryl halides), and the dehydration of primary amides.[5][6][7][8]

  • Q2: How can I purify my nitrile intermediate from common side products?

    • A2: Purification strategies depend on the nature of the impurities. Common techniques include distillation, recrystallization, and column chromatography. An acidic wash can remove basic impurities, while a basic wash can remove acidic impurities like carboxylic acids formed from hydrolysis.

  • Q3: What is the role of the copper catalyst in the Sandmeyer and Rosenmund-von Braun reactions?

    • A3: In the Sandmeyer reaction, copper(I) acts as a catalyst to facilitate the single-electron transfer that generates the aryl radical from the diazonium salt.[5] In the Rosenmund-von Braun reaction, copper(I) cyanide is a reagent that undergoes oxidative addition with the aryl halide.[9]

  • Q4: Can I use tertiary alkyl halides in the Kolbe nitrile synthesis?

    • A4: Tertiary alkyl halides are generally not suitable for the Kolbe nitrile synthesis as they tend to undergo elimination reactions (E2) rather than the desired SN2 substitution, leading to the formation of alkenes as the major product.[2]

Data Presentation: Comparison of Nitrile Synthesis Methods

The following tables provide a summary of reaction conditions and typical yields for common nitrile synthesis methods, with a focus on minimizing side products.

Table 1: Kolbe Nitrile Synthesis - Solvent Effects on Nitrile vs. Isonitrile Formation

Alkyl HalideCyanide SaltSolventTemperature (°C)Nitrile Yield (%)Isonitrile Yield (%)
1-BromobutaneNaCNDMSO100>95<5
1-BromobutaneNaCNEthanol/WaterReflux~70~30
2-BromopropaneKCNAcetoneReflux~60~10 (plus elimination products)
Benzyl ChlorideNaCNDMSO80>90<10

Table 2: Dehydration of Primary Amides - Reagent Comparison

AmideDehydrating AgentSolventTemperature (°C)Yield (%)Key Considerations
BenzamideSOCl₂TolueneReflux85-95Generates HCl, requires anhydrous conditions
BenzamidePCl₃ChloroformReflux~90Efficient but generates acidic byproducts[10]
BenzamideP(OPh)₃/DBUNeat (Microwave)150~91Fast, solvent-free, but requires microwave reactor[10]
Aliphatic AmideTFAADichloromethaneRoom Temp80-90Milder conditions, suitable for acid-sensitive substrates

Experimental Protocols

Protocol 1: Optimized Kolbe Nitrile Synthesis of Benzyl Cyanide

This protocol is optimized to favor the formation of the nitrile over the isonitrile.

  • Materials: Benzyl chloride, sodium cyanide, dimethyl sulfoxide (DMSO).

  • Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO. b. Slowly add benzyl chloride (1.0 equivalent) to the stirred solution at room temperature. c. Heat the reaction mixture to 80°C and maintain for 2-4 hours, monitoring the reaction progress by TLC. d. After completion, cool the reaction mixture to room temperature and pour it into a larger volume of water. e. Extract the aqueous mixture with diethyl ether (3 x 50 mL). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by vacuum distillation to obtain pure benzyl cyanide.

Protocol 2: High-Yield Dehydration of Benzamide to Benzonitrile

This protocol utilizes phosphorus trichloride for an efficient dehydration with minimal side products under controlled conditions.[10]

  • Materials: Benzamide, phosphorus trichloride (PCl₃), diethylamine (Et₂NH), chloroform (CHCl₃).

  • Procedure: a. To a solution of benzamide (1.0 equivalent) and diethylamine (3.0 equivalents) in anhydrous chloroform at 0°C, add phosphorus trichloride (2.0 equivalents) dropwise with stirring over 15 minutes.[11] b. After the addition is complete, heat the reaction mixture to reflux and maintain for 40 minutes.[11] c. Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of ammonium chloride, followed by water. d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. e. The crude product can be further purified by distillation or recrystallization.

Protocol 3: L-Proline-Promoted Rosenmund-von Braun Reaction

This modified protocol allows for a lower reaction temperature, which can help to minimize thermal decomposition and other side reactions.[12]

  • Materials: Aryl bromide or iodide, copper(I) cyanide (CuCN), L-proline, N,N-dimethylformamide (DMF).

  • Procedure: a. In a reaction vessel, combine the aryl halide (1.0 equivalent), copper(I) cyanide (1.2 equivalents), and L-proline (1.0 equivalent).[12] b. Add anhydrous DMF as the solvent. c. Heat the reaction mixture to 80-120°C and stir until the reaction is complete (monitor by TLC or GC).[12] d. Upon completion, cool the mixture and quench with an aqueous solution of ethylenediamine or ammonia to complex the copper salts. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify the crude nitrile by column chromatography or recrystallization.

References

Technical Support Center: Refinement of Workup Procedures for 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the workup of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common synthetic route is the Friedel-Crafts acylation of 2-thienylacetonitrile with 2-fluorobenzoyl chloride.[1][2][3] This reaction utilizes a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the electrophilic aromatic substitution onto the thiophene ring.[1]

Q2: Why is the workup for this Friedel-Crafts acylation particularly sensitive?

A2: The workup is sensitive primarily due to the use of a strong Lewis acid catalyst like AlCl₃.[1] This catalyst is highly moisture-sensitive and must be carefully quenched. Improper quenching can lead to the formation of byproducts and complicate the isolation of the desired product. The workup procedure is crucial for removing the catalyst, unreacted starting materials, and any side products.

Q3: What are the key physical and chemical properties of the final product?

A3: this compound is a solid at room temperature with a defined melting point, which is a key indicator of its purity. Key data are summarized in the table below.

Q4: What are potential side reactions or byproducts I should be aware of?

A4: While Friedel-Crafts acylation tends to be less prone to polysubstitution than alkylation because the acyl group deactivates the aromatic ring, side reactions can still occur.[2][4] Potential byproducts can arise from:

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis under harsh acidic or basic conditions during workup, forming a carboxylic acid or amide.

  • Incomplete Reaction: Leaving unreacted 2-thienylacetonitrile in the final product.

  • Positional Isomers: While acylation at the 5-position of the thiophene ring is strongly favored, trace amounts of other isomers may form.

Quantitative Data Summary

The following table summarizes key quantitative data for the target compound, which are critical for characterization and quality control during the experimental process.

PropertyValueSource(s)
CAS Number 303144-50-5[5][6]
Molecular Formula C₁₃H₈FNOS[5][6]
Molecular Weight 245.27 g/mol [5][6]
Melting Point 84-86 °C[6][7]
Appearance Expected to be a solid[6][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup and purification stages.

Problem 1: The crude product is a dark oil and fails to crystallize.

  • Possible Cause A: Residual Solvent: The most common cause is the presence of residual organic solvent from the extraction step.

    • Solution: Ensure the crude product is dried thoroughly under high vacuum. If necessary, co-evaporate with a solvent in which the impurities are soluble but the product is not (e.g., hexane), which can sometimes induce crystallization.

  • Possible Cause B: Impurities: The presence of unreacted starting materials or reaction byproducts can act as an eutectic impurity, preventing crystallization.

    • Solution: Purify the crude oil using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the pure compound before attempting crystallization again.

Problem 2: The final product yield is significantly low.

  • Possible Cause A: Incomplete Reaction: The Friedel-Crafts reaction may not have gone to completion.

    • Solution: Before workup, confirm reaction completion using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Possible Cause B: Product Loss During Aqueous Wash: The product may have some solubility in the aqueous phase, leading to losses during extraction and washing.

    • Solution: Minimize the volume of aqueous washes. After the primary extraction, back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

  • Possible Cause C: Premature Precipitation: The product may precipitate out during the quenching step and become trapped in the aluminum hydroxide sludge, making it difficult to extract.

    • Solution: Ensure vigorous stirring during the quench. Add the organic extraction solvent before or concurrently with the quenching to ensure the product remains in the organic phase as it forms.

Problem 3: The product is contaminated with a significant amount of starting material (2-thienylacetonitrile).

  • Possible Cause A: Insufficient Lewis Acid: The molar ratio of the Lewis acid catalyst may have been too low for the reaction to proceed to completion.

    • Solution: Re-evaluate the stoichiometry of the reaction. Ensure the AlCl₃ is of high purity and has not been deactivated by atmospheric moisture.

  • Possible Cause B: Deactivated Catalyst: The Lewis acid may have been prematurely quenched by moisture in the reagents or solvent.

    • Solution: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 4: The product's melting point is broad and lower than the reported 84-86 °C.

  • Possible Cause: Impurities Present: A broad and depressed melting point is a classic indicator of an impure compound.

    • Solution: Recrystallize the product from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane). If recrystallization is ineffective, column chromatography is recommended for purification.

Experimental Protocols

Protocol 1: Standard Workup and Extraction Procedure

  • Reaction Quenching: Slowly and carefully pour the cooled reaction mixture into a vigorously stirred beaker containing crushed ice and concentrated hydrochloric acid (HCl). This hydrolyzes the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine Organic Layers: Combine the organic extracts.

  • Aqueous Washes:

    • Wash the combined organic layer with 1M HCl to remove any remaining basic impurities.

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Wash with a saturated sodium chloride solution (brine) to facilitate phase separation and remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when heated (e.g., ethanol or isopropanol).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Mandatory Visualizations

Below are diagrams illustrating key workflows and logical relationships for troubleshooting.

G cluster_workflow Standard Workup Workflow A Reaction Mixture (Post-Reaction) B Quench (Ice / HCl) A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Combine Organic Layers C->D E Aqueous Washes (HCl, NaHCO3, Brine) D->E F Dry Organic Layer (e.g., MgSO4) E->F G Solvent Removal (Rotary Evaporation) F->G H Crude Product G->H I Purification (Recrystallization / Chromatography) H->I J Pure Product I->J

Caption: A standard workflow for the workup and purification of the target compound.

G cluster_troubleshooting Troubleshooting Decision Tree Problem Observed Problem LowYield Low Yield Problem->LowYield OilyProduct Oily / Non-Crystalline Product Problem->OilyProduct ImpureProduct Impure Product (e.g., low MP) Problem->ImpureProduct Cause_Loss Cause: Product Loss in Aqueous Layer LowYield->Cause_Loss Cause_Solvent Cause: Residual Solvent OilyProduct->Cause_Solvent Cause_Impurity Cause: Eutectic Impurities OilyProduct->Cause_Impurity ImpureProduct->Cause_Impurity Cause_PoorPurify Cause: Ineffective Purification ImpureProduct->Cause_PoorPurify Solution_BackExtract Solution: Back-extract aqueous layers Cause_Loss->Solution_BackExtract Solution_Dry Solution: Dry under high vacuum Cause_Solvent->Solution_Dry Solution_Chromatography Solution: Purify via column chromatography Cause_Impurity->Solution_Chromatography Solution_Recrystallize Solution: Re-crystallize from a different solvent Cause_PoorPurify->Solution_Recrystallize

Caption: A decision tree for troubleshooting common workup and purification issues.

References

Degradation pathways for 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile under stress conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile Degradation Pathways

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of this compound under various stress conditions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important for this compound?

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability studies.[1][2] These studies are crucial for several reasons:

  • Pathway Elucidation: They help in identifying the likely degradation products and understanding the degradation pathways of the molecule.[2][3]

  • Method Development: The results are instrumental in developing and validating stability-indicating analytical methods, such as high-performance liquid chromatography (HPLC), which can separate the drug substance from its degradation products.[4]

  • Formulation and Packaging: Understanding the chemical behavior of this compound under various stress conditions can guide the development of stable formulations and the selection of appropriate packaging.[2]

  • Regulatory Compliance: Regulatory bodies like the ICH and FDA mandate forced degradation studies to ensure the safety and efficacy of drug products.[2][3][5]

Q2: What are the typical stress conditions applied in forced degradation studies for a compound like this compound?

Based on ICH guidelines, the following stress conditions are typically employed:[1][2]

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperatures.

  • Thermal Degradation: Heating the solid drug substance (e.g., at 60°C or higher).

  • Photolytic Degradation: Exposing the drug substance to light of a specified wavelength (e.g., UV and visible light).

Q3: I am observing multiple degradation peaks in my HPLC chromatogram after acid hydrolysis. What are the potential degradation pathways?

Under acidic conditions, the nitrile group of this compound is susceptible to hydrolysis. The primary degradation pathway likely involves the conversion of the nitrile to a carboxylic acid, forming 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid. Further degradation could involve the cleavage of the benzoyl-thiophene bond.

Q4: My compound appears to be degrading under oxidative stress. What are the likely products?

For thiophene-containing compounds, oxidation can lead to the formation of sulfoxides.[6] It is also possible to see oxidative halogenation of the thiophene ring.[7] Therefore, you might observe the formation of N-oxides or hydroxylated derivatives on the thiophene or benzoyl rings.

Q5: I am seeing a loss of the parent peak under photolytic stress, but no distinct degradation peaks. What could be happening?

Photolytic degradation can sometimes lead to the formation of polymeric or highly insoluble materials that may not elute from the HPLC column or may be too broadly dispersed to be detected as sharp peaks. It is also possible that the degradation products do not have a chromophore that absorbs at the detection wavelength. Consider using a mass spectrometer as a detector to identify potential non-chromophoric degradants.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, oxidizing agent), increase the temperature, or prolong the exposure time.
Complete degradation of the parent compound. Stress conditions are too harsh.Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve 5-20% degradation.[4]
Poor peak shape or resolution in HPLC. Inappropriate column, mobile phase, or gradient.Optimize the HPLC method. Screen different columns (e.g., C18, phenyl-hexyl), adjust the mobile phase composition and pH, and optimize the gradient elution program.
Inconsistent results between experiments. Instability of degradation products.Analyze the samples immediately after the stress period. If not possible, store them at a low temperature (e.g., 2-8 °C) and protected from light.
Variability in experimental conditions.Ensure precise control over temperature, concentration of reagents, and exposure times. Use calibrated equipment.

Experimental Protocols

General Procedure for Forced Degradation Studies:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • For each stress condition, transfer an aliquot of the stock solution to a vial.

  • Add the stressor as described in the table below.

  • Incubate the samples for a predetermined time.

  • At the end of the stress period, neutralize the acid and base stressed samples.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method.

Stress Condition Methodology
Acid Hydrolysis Mix equal volumes of the drug stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis Mix equal volumes of the drug stock solution and 0.1 M NaOH. Keep at room temperature for 8 hours.
Oxidative Degradation Mix equal volumes of the drug stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation Store the solid drug substance in a hot air oven at 80°C for 48 hours.
Photolytic Degradation Expose the drug solution to UV light (254 nm) and visible light for a specified duration.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Illustrative Data)

Stress Condition% Degradation of ParentNumber of Degradation ProductsMajor Degradant (RT)
0.1 M HCl (60°C, 24h)15.228.5 min
0.1 M NaOH (RT, 8h)21.537.2 min
3% H₂O₂ (RT, 24h)8.919.1 min
Thermal (80°C, 48h)5.1110.3 min
Photolytic (UV/Vis)12.846.4 min

Visualizations

Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C, Solid) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Characterization of Degradation Products HPLC->Characterization

Caption: Experimental workflow for forced degradation studies.

Hydrolytic_Degradation Parent This compound ProductA 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetamide Parent->ProductA H₂O / H⁺ or OH⁻ (Partial Hydrolysis) ProductB 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid Parent->ProductB H₂O / H⁺ or OH⁻ (Direct Hydrolysis) ProductA->ProductB H₂O / H⁺ or OH⁻ (Complete Hydrolysis) ProductC 5-(2-Fluorobenzoyl)-2-thiophenecarboxylic acid ProductB->ProductC Further Degradation

Caption: Potential hydrolytic degradation pathway.

Oxidative_Degradation Parent This compound ProductD 2-[5-(2-Fluorobenzoyl)-2-thienyl-S-oxide]acetonitrile Parent->ProductD [O] ProductE Hydroxylated Derivatives Parent->ProductE [O]

Caption: Potential oxidative degradation pathways.

References

Technical Support Center: Enhancing Regioselectivity in Thiophene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiophene functionalization. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges in achieving high regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What determines the inherent reactivity and regioselectivity of an unsubstituted thiophene ring?

A1: The inherent reactivity of the thiophene ring is governed by the heteroatom's electronics and the stability of the intermediates formed during a reaction.

  • Alpha (α) Positions (C2, C5): These positions are the most reactive towards electrophilic substitution and are the most acidic. Deprotonation with strong bases (like organolithium reagents) preferentially occurs at the C2 and C5 positions due to the sulfur atom's ability to stabilize an adjacent carbanion through inductive effects and d-orbital participation.[1][2]

  • Beta (β) Positions (C3, C4): These positions are less reactive and less acidic. Functionalization at the β-positions is more challenging and typically requires specific strategies to overcome the innate preference for the α-positions.[3]

Q2: What are the primary strategies for controlling regioselectivity in thiophene functionalization?

A2: The main strategies involve leveraging either the inherent electronics of the ring or overriding them with external factors:

  • Directed Metalation: Using a directing group (DG) to guide a strong base (e.g., n-BuLi, LDA) to deprotonate a specific adjacent C-H bond. This is a powerful method for achieving β-functionalization.[4][5]

  • Halogen/Metal Exchange: Starting with a pre-functionalized halothiophene allows for regioselective metalation (e.g., using Grignard reagents or organolithiums), which can then be quenched with an electrophile.[6]

  • Catalyst-Controlled C-H Activation: Employing transition metal catalysts (often Palladium) with specific ligands that can steer the functionalization to a desired position, sometimes even overriding steric or electronic biases.[7][8] The choice of ligand can be crucial in switching between α and β selectivity.[7][8]

  • Steric Hindrance: Introducing a bulky substituent can block one position, thereby directing incoming reagents to less sterically hindered sites. For example, blocking the C2 position can promote functionalization at C5 or even C3/C4.[9][10]

Q3: How can I selectively functionalize the C3 or C4 (β) positions?

A3: Achieving β-selectivity requires overcoming the natural C2/C5 reactivity. Key methods include:

  • Blocking α-Positions: If the C2 and C5 positions are already substituted (e.g., with halides or silyl groups), subsequent functionalization is directed to the C3 or C4 positions. The blocking groups can often be removed later.[11]

  • Directed ortho-Metalation (DoM): Installing a directing group at C2 or C3 can force metalation at the C3 or C4 position, respectively.[4][5]

  • Palladium-Catalyzed C-H Activation: Specific catalytic systems, often involving palladium, have been developed to directly functionalize the β-C-H bonds. For instance, palladium/norbornene cooperative catalysis can enable direct vicinal difunctionalization at the C4 and C5 positions.[12][13] Ligand choice is critical; for example, bulky, electron-rich phosphine ligands can sometimes favor β-arylation.[8]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Direct C-H Arylation (Mixture of Isomers)

You are attempting a palladium-catalyzed direct C-H arylation on a 2-substituted thiophene and obtaining a mixture of C5 and C3/C4-arylated products.

Possible Causes & Solutions:

Possible Cause Suggested Solution Rationale
Suboptimal Ligand Screen different phosphine or N-heterocyclic carbene (NHC) ligands.The ligand plays a crucial role in the C-H activation step. Bulky, electron-rich ligands can favor β-arylation, while others like 2,2'-bipyridyl may favor α-arylation.[7][8]
Incorrect Base or Solvent Optimize the base (e.g., KOAc, K₂CO₃, Cs₂CO₃) and solvent (e.g., DMAc, Dioxane, Toluene).The base is involved in the concerted metalation-deprotonation (CMD) mechanism, and its strength and solubility can influence which C-H bond is activated.[8]
Reaction Temperature Vary the reaction temperature.Higher temperatures can sometimes lead to loss of selectivity or catalyst migration. Lowering the temperature may favor the kinetically controlled, more selective product.
Competing Pathways If applicable, consider using a directing group to enforce selectivity at a single position.A directing group can chelate to the metal center, forcing the C-H activation to occur at a specific neighboring site and overriding other electronic or steric factors.[1][4]
Problem 2: Low Yield During Lithiation and Quenching

You are attempting to functionalize a thiophene via lithiation with n-BuLi followed by quenching with an electrophile, but the yield is consistently low.

Possible Causes & Solutions:

Possible Cause Suggested Solution Rationale
Incomplete Lithiation Increase the equivalents of n-BuLi (e.g., to 1.1-1.2 eq.). Ensure the n-BuLi is properly titrated and active.Thiophene protons can be acidic, and trace water will consume the organolithium reagent. Incomplete deprotonation is a common cause of low yield.
Incorrect Temperature Maintain a very low temperature (typically -78 °C) during lithiation and electrophile addition.Thienyllithium species can be unstable at higher temperatures, leading to decomposition or side reactions. Some electrophiles also require low temperatures for clean reactions.[2]
Poor Electrophile Reactivity Use a more reactive electrophile or add an activating agent (e.g., TMEDA for lithiation, Lewis acids for certain electrophiles).The generated thienyllithium might not be nucleophilic enough to react with a weak electrophile.
Side Reactions (e.g., Halogen Scrambling) If using a halothiophene, ensure the temperature is kept low and the base is added slowly.In some cases, especially with dihalothiophenes, lithiation can lead to ring-opening or rearrangement pathways if the temperature is not strictly controlled.

Key Experimental Protocols

Protocol 1: Regioselective C2-Lithiation and Electrophilic Quench

This protocol describes the selective functionalization at the C2 position of a substituted thiophene.

  • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the thiophene substrate (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour.[2]

  • Quenching: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF.

  • Warm-up: Allow the reaction to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product via column chromatography.

Protocol 2: Palladium-Catalyzed C5-Direct Arylation of 2-Bromo-3-Alkylthiophene

This protocol achieves C5 arylation while preserving the C2-bromo substituent for subsequent functionalization.[9][10]

  • Setup: To a reaction vessel, add 2-bromo-3-alkylthiophene (1.0 eq), the aryl bromide (1.5 eq), Palladium(II) acetate (Pd(OAc)₂, 1 mol%), and potassium acetate (KOAc, 2.0 eq).

  • Inerting: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylacetamide (DMA).

  • Reaction: Heat the mixture to 150 °C and stir for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Data Summary Tables

Table 1: Effect of Ligand on Regioselectivity of Pd-Catalyzed Arylation of 2-Phenylthiophene

Catalyst / LigandTemperature (°C)C5:C4 Ratio (α:β)Combined Yield (%)
Pd(OAc)₂ / 2,2'-bipyridyl100>99:185
Pd(OAc)₂ / P(OCH(CF₃)₂)₃1005:9578
Pd(OAc)₂ / P(t-Bu)₃12090:1092
Pd(OAc)₂ / SPhos12095:588
(Data are representative and compiled from trends reported in the literature. Actual results may vary.)[8]

Table 2: Regioselectivity in Directed Metalation of 3-Substituted Thiophenes

Substrate (3-Substituent)Directing GroupBasePosition FunctionalizedYield (%)
3-Methoxythiophene-OCH₃n-BuLiC295
Thiophene-3-carboxamide-CONH₂s-BuLiC2 & C435 (C2), 45 (C4)
3-(p-tolyloxy)thiophene-OArPhLiC2High
3-(p-tolyloxy)thiophene-OArn-BuLiC2 & C5 (di-subst.)High
(Data compiled from trends in the literature, including references on thiophene lithiation.)[14]

Visual Guides

G cluster_start Start: Define Goal cluster_alpha α-Functionalization (C2/C5) cluster_beta β-Functionalization (C3/C4) start Select Target Position on Thiophene Ring alpha_q Is substrate pre-functionalized? start->alpha_q α-Position beta_q Is a Directing Group (DG) present? start->beta_q β-Position lithiation Direct Lithiation (n-BuLi, -78°C) alpha_q->lithiation No direct_aryl Direct C-H Arylation (Pd(OAc)₂, Ligand) alpha_q->direct_aryl Yes (e.g., 2-Aryl) dom Directed ortho-Metalation (DoM) beta_q->dom Yes blocking Block α-positions then functionalize β-positions beta_q->blocking No cat_beta Ligand-Controlled β-C-H Activation blocking->cat_beta Or G problem Problem: Low Yield in Suzuki Coupling at C3 cause1 Cause 1: Inactive Catalyst problem->cause1 cause2 Cause 2: Poor Transmetalation problem->cause2 cause3 Cause 3: Side Reactions problem->cause3 solution1 Solution: - Use a pre-catalyst - Screen bulky, electron-rich phosphine ligands (e.g., SPhos) cause1->solution1 solution2 Solution: - Use a stronger base (e.g., K₃PO₄) - Ensure optimal water content in solvent system cause2->solution2 solution3 Solution: - Lower reaction temperature - Ensure rigorous inert atmosphere - Check boronic acid purity (for homo-coupling) cause3->solution3

References

Technical Support Center: Characterization of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the characterization of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the analysis of these unique molecules.

General Sample Handling and Contamination

Proper sample handling is a critical first step to ensure reliable and reproducible results across all analytical techniques.

FAQs

Q: What are the most common sources of background fluorine contamination in the lab?

A: Fluorinated compounds are prevalent in many laboratory materials. Potential sources of contamination include fluoropolymer-based labware such as PTFE-coated vials, caps, and stir bars. Certain solvents and even atmospheric dust can also introduce fluorine-containing artifacts into your samples.[1] It is crucial to implement strict protocols to minimize contact with these materials when analyzing for fluorinated compounds at trace levels.

Q: How should I properly store my fluorinated compounds?

A: To prevent volatilization and degradation, samples should be stored in tightly sealed, non-fluorinated containers like polypropylene or glass vials at low temperatures. Minimizing the headspace in the container can also help reduce analyte loss.[1]

Q: My analytical results are inconsistent across different batches of the same sample. What could be the cause?

A: Inconsistent results often point to variability in the sample preparation process. It is essential to standardize every step, from sample collection and handling to extraction and pre-concentration. Pay close attention to potential analyte losses that can occur during steps like solvent evaporation or freeze-drying.[1] You should also verify the stability of your compounds under the specific storage and preparation conditions used.[1]

Q: I suspect my sample is contaminated. How can I confirm this?

A: To test for contamination, you should run a "method blank" in parallel with your sample. A method blank consists of a clean sample, such as pure solvent, that undergoes the exact same preparation, handling, and analysis steps as your actual sample.[1] If you detect any fluorinated compounds in the method blank, it indicates contamination originating from your reagents, equipment, or the laboratory environment.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful and highly sensitive technique for the characterization of fluorinated compounds due to the unique properties of the ¹⁹F nucleus.[1][2]

FAQs

Q: What makes ¹⁹F NMR such a valuable tool for analyzing fluorinated compounds?

A: The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy. It has a spin of 1/2, a natural abundance of 100%, and a high gyromagnetic ratio, which makes it a highly sensitive nucleus for NMR detection.[1][3] Furthermore, ¹⁹F chemical shifts span a very wide range of approximately 800 ppm, offering detailed insights into the local electronic environment of each fluorine atom within a molecule.[1]

Q: What is the standard reference for ¹⁹F NMR?

A: The internationally accepted standard for ¹⁹F NMR is fluorotrichloromethane (CFCl₃), which is set to 0 ppm.[1] However, due to its environmental impact as an ozone-depleting substance, secondary standards are often used in practice.

Q: How do coupling constants in ¹⁹F NMR compare to those in ¹H NMR?

A: Spin-spin coupling constants, or J-values, are generally larger in ¹⁹F NMR than in ¹H NMR.[1] Couplings can be observed over a greater number of bonds, providing valuable structural information.

Troubleshooting Guide: ¹⁹F NMR

Problem Potential Cause(s) Suggested Solution(s)
Rolling or Distorted Baseline Large spectral width, incorrect phasing (especially a large first-order phase correction), acoustic ringing from the RF pulse, or broad signals from fluorine-containing materials in the NMR probe.[4][5]Reduce the spectral width if possible. Re-phase the spectrum carefully, avoiding excessive first-order correction.[4][5] Use a baseline correction function.[5] If probe background is suspected, consult an instrument specialist.
Poor Signal-to-Noise (S/N) Ratio Insufficient sample concentration, low number of scans, or presence of paramagnetic impurities.[1]Increase the sample concentration or the number of scans. If paramagnetic impurities are suspected (e.g., from residual metal catalysts), consider sample purification.
Broad ¹⁹F NMR Signals Presence of paramagnetic impurities, or the fluorine atoms are undergoing chemical exchange on the NMR timescale.[1]Check for and remove any paramagnetic impurities. Perform variable temperature (VT) NMR experiments to investigate for chemical exchange phenomena.[1]
Small, Uneven Peaks Surrounding the Main Signal These are likely ¹³C satellite peaks arising from the 1.1% natural abundance of ¹³C. The asymmetry is due to the isotope effect of ¹³C on the ¹⁹F chemical shift.[4]Recognize these as satellite peaks and do not mistake them for impurities. Their presence confirms the C-F bond.

Experimental Protocol: Standard ¹⁹F NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the purified fluorinated compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.

  • Solubility Check: Ensure the sample is fully dissolved to avoid issues with shimming and line shape. If solubility is an issue, try a different deuterated solvent.[1]

  • Internal Standard (Optional): An internal standard can be added for quantitative NMR (qNMR) purposes.

G Troubleshooting Workflow for ¹⁹F NMR Issues cluster_start cluster_analysis Spectral Quality Assessment cluster_troubleshooting Troubleshooting Steps cluster_resolution Resolution start Start: ¹⁹F NMR Spectrum Acquired q1 Is the baseline flat and the S/N ratio acceptable? start->q1 q2 Are the peaks sharp and well-defined? q1->q2 Yes ts1 Adjust phasing and apply baseline correction. q1->ts1 No ts3 Check for paramagnetic impurities. q2->ts3 No res1 Spectrum Improved q2->res1 Yes ts1->q1 ts1->res1 ts2 Increase number of scans or sample concentration. ts2->q1 ts4 Perform Variable Temperature (VT) NMR. ts3->ts4 No obvious source ts3->res1 Source identified and removed ts4->res1 res2 Consult Instrument Specialist ts4->res2 Issue persists end end res1->end Proceed with analysis G Logical Flow for Investigating Incomplete Fluorine Mass Balance cluster_start cluster_investigation Investigation Steps cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion start Start: Discrepancy in Fluorine Mass Balance inv1 Analyze sample with quantitative ¹⁹F NMR start->inv1 inv2 Determine total fluorine content with Combustion Ion Chromatography (CIC) start->inv2 an1 Compare total fluorine from NMR/CIC with fluorine accounted for by LC-MS inv1->an1 inv2->an1 inv3 Re-evaluate LC-MS data for previously unidentified species conc1 Quantify contribution of 'hidden' fluorinated byproducts inv3->conc1 an2 Identify unknown signals in ¹⁹F NMR an1->an2 an2->inv3 conc2 Revise understanding of sample composition conc1->conc2 G Experimental Workflow for HPLC Method Development cluster_start cluster_step1 Step 1: Initial Screening cluster_decision1 cluster_step2 Step 2: Optimization cluster_step3 Step 3: Alternative Selectivity cluster_end start Start: Separate Fluorinated Compound s1 Run broad gradient on C18 column with ACN/Water start->s1 d1 Adequate Separation? s1->d1 s2 Optimize gradient, mobile phase modifier, and temperature d1->s2 Yes s3 Test PFP or other fluorinated phase columns d1->s3 No end_node End: Optimized HPLC Method s2->end_node s3->s2

References

Validation & Comparative

Structure-activity relationship (SAR) studies of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile Analogs and Related Thieno[2-3-b]pyridine Derivatives

In the quest for novel therapeutic agents, the this compound scaffold has emerged as a structure of interest, particularly in the fields of anti-inflammatory and anti-cancer research. While comprehensive structure-activity relationship (SAR) studies specifically on its direct analogs are not extensively published, valuable insights can be gleaned from closely related compounds. This guide presents a comparative analysis based on a detailed investigation of 5-benzoyl and 5-benzylhydroxy derivatives of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, which share key structural motifs with the target compound. The anti-proliferative activity of these analogs against human colon carcinoma (HCT116) and breast adenocarcinoma (MDA-MB-231) cell lines provides a robust dataset for understanding how structural modifications influence biological activity.

Quantitative Analysis of Anti-Proliferative Activity

The following tables summarize the in vitro anti-proliferative activity (IC50 in µM) of two series of thieno[2-3-b]pyridine analogs: those with a 5-benzoyl linker and those with a 5-benzylhydroxy linker. The data highlights the impact of substitutions on two key aromatic rings (R1 and R2) on their cancer cell growth inhibitory potential.

Table 1: Anti-Proliferative Activity of 5-Benzoyl Thieno[2-3-b]pyridine Analogs

CompoundR1R2HCT116 IC50 (µM)MDA-MB-231 IC50 (µM)
4a HH> 1.0> 1.0
4b H2-Me> 1.0> 1.0
4c H3-Me> 1.0> 1.0
4d H2-F> 1.0> 1.0
4e H3-F> 1.0> 1.0
4f H2-Cl> 1.0> 1.0
4g H3-Cl> 1.0> 1.0
4h H2-Me, 3-Cl0.232 ± 0.0410.225 ± 0.033
4i H2-Me, 3-Br0.264 ± 0.0290.201 ± 0.021
4j H2,3-Naphthyl0.315 ± 0.0380.288 ± 0.031
5a 4-OMeH> 1.0> 1.0
5h 4-OMe2-Me, 3-Cl0.125 ± 0.0190.111 ± 0.014
5i 4-OMe2-Me, 3-Br0.147 ± 0.0220.129 ± 0.018

Data extracted from a study on thieno[2-3-b]pyridine derivatives, which are structurally related to this compound analogs.[1][2]

Table 2: Anti-Proliferative Activity of 5-Benzylhydroxy Thieno[2-3-b]pyridine Analogs

CompoundR1R2HCT116 IC50 (µM)MDA-MB-231 IC50 (µM)
7a HH> 1.0> 1.0
7h H2-Me, 3-Cl0.041 ± 0.0070.049 ± 0.008
7i H2-Me, 3-Br0.035 ± 0.0050.042 ± 0.006
7j H2,3-Naphthyl0.051 ± 0.0090.063 ± 0.011
8h 4-OMe2-Me, 3-Cl0.098 ± 0.0150.087 ± 0.013
8i 4-OMe2-Me, 3-Br0.076 ± 0.0110.069 ± 0.010

Data extracted from a study on thieno[2-3-b]pyridine derivatives, which are structurally related to this compound analogs.[1][2]

Key Structure-Activity Relationship Insights

From the data presented, several key SAR trends can be identified:

  • Impact of the Linker: The reduction of the benzoyl ketone to a benzylhydroxy group consistently and significantly enhances anti-proliferative activity across the series.[1][2] For instance, compound 7h (IC50 ~0.04-0.05 µM) is markedly more potent than its benzoyl counterpart 4h (IC50 ~0.22-0.23 µM).

  • Substituents on the 2-Arylcarboxamide Ring (R2): The nature and position of substituents on this phenyl ring are critical for activity. Simple, single substitutions (e.g., methyl, fluoro, chloro) result in a loss of potency. However, specific disubstitution patterns, such as a 2-methyl group combined with a 3-chloro or 3-bromo group, lead to a dramatic increase in activity.[1][2] The bulky 2,3-naphthyl group also confers high potency.

  • Substituents on the 5-Benzoyl/Benzylhydroxy Phenyl Ring (R1): The introduction of a 4-methoxy group on this ring generally leads to a modest increase in the potency of the active compounds (compare 4h with 5h , and 7h with 8h ).[1][2]

Experimental Protocols

General Synthesis of Thieno[2-3-b]pyridine Analogs

The synthesis of the 5-benzoyl thieno[2-3-b]pyridine derivatives was accomplished through a multi-step process. The key final step involved the reaction of an appropriate 5-benzoyl-4-chloronicotinonitrile intermediate with a substituted 2-chloroacetamide in the presence of sodium carbonate in ethanol at reflux.[1][2] The corresponding 5-benzylhydroxy analogs were then prepared by the reduction of the benzoyl ketone using sodium borohydride in a mixture of tetrahydrofuran and methanol.[1][2]

G General Synthetic Workflow cluster_0 Synthesis of Benzoyl Analogs cluster_1 Synthesis of Benzylhydroxy Analogs 5-Benzoyl-4-chloronicotinonitrile 5-Benzoyl-4-chloronicotinonitrile Reaction Reaction 5-Benzoyl-4-chloronicotinonitrile->Reaction Na2CO3, EtOH, Reflux Substituted 2-chloroacetamide Substituted 2-chloroacetamide Substituted 2-chloroacetamide->Reaction 5-Benzoyl Thieno[2-3-b]pyridine 5-Benzoyl Thieno[2-3-b]pyridine Reaction->5-Benzoyl Thieno[2-3-b]pyridine Benzoyl_Analog 5-Benzoyl Thieno[2-3-b]pyridine Reduction Reduction Benzoyl_Analog->Reduction NaBH4, THF/MeOH 5-Benzylhydroxy Thieno[2-3-b]pyridine 5-Benzylhydroxy Thieno[2-3-b]pyridine Reduction->5-Benzylhydroxy Thieno[2-3-b]pyridine

Caption: General synthetic scheme for the preparation of 5-benzoyl and 5-benzylhydroxy thieno[2-3-b]pyridine analogs.

Anti-Proliferative Activity Assay

The anti-proliferative activity of the synthesized compounds was evaluated using a standard [3H]thymidine incorporation assay. Human colon carcinoma (HCT116) and breast adenocarcinoma (MDA-MB-231) cells were cultured in appropriate media and seeded into 96-well plates. After a 24-hour incubation period, the cells were treated with the test compounds at various concentrations for 48 hours. Subsequently, [3H]thymidine was added to each well, and the cells were incubated for another 4 hours. The amount of incorporated [3H]thymidine, which is proportional to cell proliferation, was measured using a scintillation counter. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, were then calculated from the dose-response curves.[1][2]

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural modifications and their impact on the anti-proliferative activity of the thieno[2-3-b]pyridine scaffold.

SAR cluster_Core Core Scaffold: Thieno[2-3-b]pyridine cluster_Linker Linker Modification (Position 5) cluster_R2 R2 Substituents (2-Arylcarboxamide) cluster_R1 R1 Substituents (Benzoyl/Benzylhydroxy Phenyl) Core cluster_Linker cluster_Linker Core->cluster_Linker cluster_R1 cluster_R1 Core->cluster_R1 cluster_R2 cluster_R2 Core->cluster_R2 Benzoyl Benzoyl (C=O) Lower Potency Benzylhydroxy Benzylhydroxy (CH-OH) Higher Potency Benzoyl->Benzylhydroxy Reduction (Increases Activity) HighPotency 2-Me, 3-Cl/Br 2,3-Naphthyl (High Potency) LowPotency H, Me, F, Cl (single subs.) (Low/No Potency) H_sub H (Active) OMe_sub 4-OMe (Slightly Improved Activity)

Caption: Key structure-activity relationships for the anti-proliferative activity of thieno[2-3-b]pyridine analogs.

Conclusion

This guide provides a comparative analysis of the structure-activity relationships of a series of thieno[2-3-b]pyridine analogs, which serve as a valuable proxy for understanding the potential SAR of this compound derivatives. The key takeaways for researchers and drug development professionals are the profound impact of the linker between the thiophene and phenyl rings, and the critical role of specific substitution patterns on the peripheral aromatic moieties. The conversion of a ketone to an alcohol in the linker and the introduction of a disubstituted (2-methyl, 3-halo) phenyl group were identified as key strategies for maximizing anti-proliferative potency in this class of compounds. These findings offer a rational basis for the design of future analogs with potentially enhanced therapeutic efficacy.

References

Comparative Analysis of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile and Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Target Compound and Analogs

A key aspect of drug design involves understanding the physicochemical properties of a compound, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key properties for 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile and its non-fluorinated and methoxy-substituted analogs.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compoundthis compound structureC₁₃H₈FNOS245.27
2-(5-Benzoyl-2-thienyl)acetonitrile2-(5-Benzoyl-2-thienyl)acetonitrile structureC₁₃H₉NOS227.28
2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile structureC₁₄H₁₁NO₂S257.31

Comparative Biological Activity

The benzoylthiophene scaffold is a recognized pharmacophore for tubulin polymerization inhibitors. These compounds typically bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. The following tables present cytotoxicity and tubulin polymerization inhibition data for representative compounds from the broader class of benzoylthiophenes and related structures.

Table 1: Cytotoxicity of Benzoylthiophene Analogs Against Various Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference
PST-3 ((2-(3,4-Dimethoxy)-benzoyl)-(5-(4-ethyl)-phenylethynyl)-thiophene)BT549 (Breast)15.42[1]
MDA-MB-468 (Breast)16.33[1]
Hs578T (Breast)23.36[1]
HCT-116 (Colon)> 100[1]
A549 (Lung)76.84[1]
Arylthioindole Analog MCF-7 (Breast)0.002 - 0.004
Chalcone Analog MCF-7 (Breast)0.04

Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Tubulin Polymerization Inhibition by Benzoylthiophene Analogs

CompoundIC₅₀ (µM)Reference
PST-3 ~10[1]
Arylthioindole Analog 0.67 - 4.6
Colchicine (Reference) ~10[1]

Note: IC₅₀ values represent the concentration of the compound required to inhibit tubulin polymerization by 50%.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for many benzoylthiophene derivatives is the disruption of microtubule dynamics. Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin dimers. Their dynamic instability, characterized by phases of polymerization and depolymerization, is crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.

By binding to the colchicine site on β-tubulin, these inhibitor compounds prevent the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to a cascade of events, including the activation of the spindle assembly checkpoint, arrest of the cell cycle in the G2/M phase, and ultimately, the induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.

G cluster_0 Cellular Environment cluster_1 Inhibitor Action Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Apoptosis Apoptosis Mitotic Spindle->Apoptosis Disruption leads to Benzoylthiophene Compound Benzoylthiophene Compound Benzoylthiophene Compound->Tubulin Dimers Binds to Colchicine Site Benzoylthiophene Compound->Microtubules Inhibits Polymerization

Caption: Signaling pathway of tubulin polymerization inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays used to evaluate the compounds discussed in this guide.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: General workflow for an MTT cytotoxicity assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

1. Reagent Preparation:

  • Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8).

  • Prepare a GTP stock solution (10 mM).

  • Prepare serial dilutions of the test compounds.

2. Assay Setup:

  • In a 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.

  • Include a negative control (vehicle) and a positive control (e.g., colchicine for inhibition or paclitaxel for promotion of polymerization).

3. Monitoring Polymerization:

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time (typically 60 minutes). An increase in absorbance indicates tubulin polymerization.

4. Data Analysis:

  • Plot the absorbance at 340 nm against time for each concentration of the test compound.

  • Determine the rate of polymerization for each condition.

  • Calculate the percentage of inhibition of tubulin polymerization relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Conclusion

While direct experimental data for this compound remains elusive in publicly accessible literature, the comparative analysis of its structural analogs strongly suggests its potential as a tubulin polymerization inhibitor with anticancer activity. The presence of the 2-fluorobenzoyl moiety is a common feature in many biologically active compounds and may influence the compound's binding affinity to tubulin and its overall cellular activity. Further synthesis and biological evaluation of this compound are warranted to definitively determine its cytotoxic and tubulin-inhibiting properties and to fully understand the structure-activity relationships within this promising class of potential anticancer agents. The experimental protocols and comparative data provided in this guide offer a solid foundation for such future investigations.

References

Validating the Purity of Synthesized 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile by HPLC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthesized 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We offer a detailed experimental protocol, a comparative analysis with commercially available standards, and a discussion on potential impurities.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. HPLC-MS is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, making it an ideal method for purity assessment and impurity profiling.

Comparative Analysis of Synthesized vs. Commercial Standards

A crucial step in validating the purity of a newly synthesized batch of this compound is to compare it against a commercially available reference standard. Several suppliers offer this compound with purity levels typically ranging from 95% to over 98%.[1]

Table 1: Comparison of Synthesized this compound with a Commercial Reference Standard

ParameterSynthesized Product (Hypothetical Data)Commercial Reference Standard (>98% Purity)
Appearance Off-white to pale yellow solidWhite to off-white solid
HPLC Purity (by Peak Area %) 98.5%≥ 98.0%
Retention Time (RT) 5.25 min5.25 min
Mass Spectrum (m/z) [M+H]⁺ = 246.0384[M+H]⁺ = 246.0384
Major Impurity 1 (RT) 4.82 minNot Detected
Major Impurity 2 (RT) 6.15 minNot Detected

Experimental Protocol: HPLC-MS Purity Validation

This protocol is a general guideline and may require optimization based on the specific instrumentation and purity profile of the synthesized compound.

Materials and Reagents
  • Synthesized this compound

  • Commercial reference standard of this compound (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Methanol (for sample preparation)

Instrumentation
  • HPLC system with a UV detector

  • Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 30% B, 1-8 min: 30-90% B, 8-10 min: 90% B, 10-10.1 min: 90-30% B, 10.1-15 min: 30% B
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 254 nm
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Sample Preparation
  • Stock Solution (Reference Standard): Accurately weigh and dissolve the reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Stock Solution (Synthesized Sample): Prepare a 1 mg/mL stock solution of the synthesized product in methanol.

  • Working Solution: Dilute both stock solutions with the initial mobile phase (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 10 µg/mL.

Potential Impurities and Their Identification

The purity validation should not only quantify the main compound but also identify potential impurities. These can arise from starting materials, by-products of the reaction, or degradation products.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the thiophene acetonitrile or fluorobenzoyl moieties.

  • Positional Isomers: Friedel-Crafts acylation, a likely step in the synthesis, can sometimes lead to the formation of positional isomers where the fluorobenzoyl group is attached to a different position on the thiophene ring. These isomers will have the same mass as the desired product but can often be separated by chromatography.

  • By-products from Side Reactions: Incomplete reactions or side reactions can introduce various impurities.

Forced Degradation Studies:

To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the synthesized compound. This involves subjecting the sample to stress conditions to intentionally generate degradation products.

  • Acidic and Basic Hydrolysis: Treatment with HCl and NaOH can reveal susceptibility to hydrolysis.

  • Oxidative Degradation: Exposure to hydrogen peroxide can identify oxidation products.

  • Thermal Stress: Heating the sample can show thermal lability.

  • Photolytic Stress: Exposure to UV light can reveal photosensitivity.

The chromatograms from these stress studies should be examined for new peaks, demonstrating the method's ability to separate the main compound from its potential degradants.

Data Interpretation and Purity Calculation

The purity of the synthesized this compound is typically calculated based on the peak area percentage from the HPLC-UV chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The mass spectrometer serves to confirm the identity of the main peak by its mass-to-charge ratio (m/z) and to provide mass information for any detected impurities, which is the first step in their structural elucidation.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing cluster_output Results start Synthesized Compound dissolve Dissolve in Methanol start->dissolve ref Reference Standard ref->dissolve dilute Dilute with Mobile Phase dissolve->dilute hplc HPLC Separation (C18 Column) dilute->hplc uv UV Detection (254 nm) hplc->uv ms Mass Spectrometry (ESI+) hplc->ms chromatogram Chromatogram Analysis uv->chromatogram mass_spectra Mass Spectra Interpretation ms->mass_spectra purity_calc Purity Calculation chromatogram->purity_calc impurity_id Impurity Identification mass_spectra->impurity_id report Purity Report & Comparison purity_calc->report impurity_id->report

Caption: Experimental workflow for HPLC-MS purity validation.

logical_relationship cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_impurities Potential Impurities raw_materials Starting Materials synthesis Chemical Synthesis raw_materials->synthesis crude_product Crude Product synthesis->crude_product process_impurities Process-Related (e.g., Isomers) synthesis->process_impurities purification Purification (e.g., Recrystallization) crude_product->purification final_product Synthesized Compound purification->final_product hplc_ms HPLC-MS Analysis final_product->hplc_ms forced_degradation Forced Degradation Studies final_product->forced_degradation comparison Comparison with Reference Standard hplc_ms->comparison purity_assessment Purity Assessment comparison->purity_assessment forced_degradation->purity_assessment degradation_products Degradation Products forced_degradation->degradation_products process_impurities->hplc_ms degradation_products->hplc_ms

Caption: Logical relationships in purity validation.

Conclusion

The purity of synthesized this compound can be reliably determined using a well-developed HPLC-MS method. By comparing the synthesized product to a commercial reference standard and conducting forced degradation studies, a comprehensive purity profile can be established. This ensures the quality and consistency of this important synthetic intermediate for its intended application in drug development and scientific research.

References

Comparing the biological efficacy of fluorinated vs. non-fluorinated benzoylthiophenes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated and Non-Fluorinated Benzoylthiophenes Supported by Experimental Data.

The strategic incorporation of fluorine into therapeutic candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative analysis of the biological efficacy of fluorinated versus non-fluorinated benzoylthiophenes, a class of compounds with significant therapeutic potential. The introduction of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved potency and a more favorable pharmacokinetic profile. This comparison focuses on their anticancer activities, specifically as inhibitors of tubulin polymerization.

Quantitative Comparison of Biological Activity

A study on substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives provides a direct comparison of the antiproliferative activity of a fluorine-substituted compound with its methoxy-substituted (non-fluorinated) counterpart. The data, summarized in the table below, highlights the nuanced effects of this substitution on the inhibition of various cancer cell lines and tubulin polymerization.

Compound ID6-Position SubstituentTarget/Cell LineIC50 (µM)[1]
4i Methoxy (Non-Fluorinated)Tubulin Polymerization1.5
K5620.031
A5490.028
HT-290.035
MCF-70.042
U-87 MG0.025
4m Fluorine Tubulin Polymerization2.1
K5620.045
A5490.039
HT-290.048
MCF-70.055
U-87 MG0.033

Caption: Comparison of IC50 values for 6-methoxy (4i) and 6-fluoro (4m) substituted 2-(3',4',5'-trimethoxybenzoyl)-3-methylbenzo[b]thiophenes.

The results indicate that the 6-fluoro substituted benzoylthiophene (4m) is a potent inhibitor of tubulin polymerization and exhibits significant antiproliferative activity against a panel of human cancer cell lines. However, its non-fluorinated counterpart with a 6-methoxy group (4i) demonstrated slightly greater potency in both the tubulin polymerization assay and the cell-based assays.[1] This suggests that for this particular scaffold and biological target, the electronic and steric properties of the methoxy group are more favorable for activity than those of the fluorine atom.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Inhibition of Tubulin Polymerization

The capacity of the compounds to inhibit tubulin assembly was determined using a well-established spectrophotometric method.

  • Preparation of Tubulin: Tubulin was isolated from bovine brain using two cycles of polymerization-depolymerization, followed by purification via phosphocellulose chromatography to remove microtubule-associated proteins.

  • Assay Conditions: The standard assay mixture contained 0.8 mg/mL (8 µM) tubulin in 0.8 M monosodium glutamate buffer (pH 6.6) with 0.4 mM GTP.

  • Measurement: The assembly of tubulin was initiated by warming the solution to 37°C and was monitored by the increase in absorbance at 340 nm in a spectrophotometer.

  • Data Analysis: The IC50 values were determined as the compound concentration that inhibited the rate of tubulin polymerization by 50% after a 20-minute incubation.

Antiproliferative Activity Assay

The cytotoxic effects of the benzoylthiophene derivatives on various cancer cell lines were assessed using a standard cell viability assay.

  • Cell Lines: A panel of human cancer cell lines was used, including K562 (chronic myelogenous leukemia), A549 (non-small cell lung cancer), HT-29 (colorectal adenocarcinoma), MCF-7 (breast adenocarcinoma), and U-87 MG (glioblastoma-astrocytoma).

  • Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours.

  • Viability Assessment: Cell viability was determined using the sulforhodamine B (SRB) assay. The optical density was measured at 540 nm.

  • Data Analysis: The IC50 value, defined as the concentration that causes a 50% inhibition of cell growth, was calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

The biological activity of the compared benzoylthiophenes is attributed to their interaction with the tubulin protein, a critical component of the cellular cytoskeleton.

Tubulin Polymerization Inhibition Pathway cluster_0 Cellular Processes cluster_1 Molecular Interactions Microtubule Dynamics Microtubule Dynamics Cell Division (Mitosis) Cell Division (Mitosis) Microtubule Dynamics->Cell Division (Mitosis) Cell Shape Maintenance Cell Shape Maintenance Microtubule Dynamics->Cell Shape Maintenance Intracellular Transport) Intracellular Transport) Microtubule Dynamics->Intracellular Transport) Apoptosis Apoptosis Cell Division (Mitosis)->Apoptosis Arrest leads to Intracellular Transport Intracellular Transport Benzoylthiophene Benzoylthiophene Benzoylthiophene->Microtubule Dynamics Inhibits Polymerization Tubulin Dimers (α/β) Tubulin Dimers (α/β) Benzoylthiophene->Tubulin Dimers (α/β) Binds to Colchicine Site Microtubule Microtubule Tubulin Dimers (α/β)->Microtubule Polymerization Microtubule->Tubulin Dimers (α/β) Depolymerization

Caption: Inhibition of tubulin polymerization by benzoylthiophenes disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

The experimental workflow for evaluating these compounds involves a multi-step process from initial screening to cellular effect validation.

Experimental Workflow for Benzoylthiophene Evaluation Compound Synthesis Compound Synthesis Tubulin Polymerization Assay Tubulin Polymerization Assay Compound Synthesis->Tubulin Polymerization Assay Antiproliferative Screening (SRB Assay) Antiproliferative Screening (SRB Assay) Compound Synthesis->Antiproliferative Screening (SRB Assay) Identification of Potent Compounds Identification of Potent Compounds Tubulin Polymerization Assay->Identification of Potent Compounds Antiproliferative Screening (SRB Assay)->Identification of Potent Compounds Cell Cycle Analysis Cell Cycle Analysis Identification of Potent Compounds->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Identification of Potent Compounds->Apoptosis Assay SAR Analysis SAR Analysis Identification of Potent Compounds->SAR Analysis Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis

Caption: Workflow for the synthesis, screening, and mechanistic evaluation of benzoylthiophene derivatives as anticancer agents.

References

Comparative Guide to Cross-Validated Analytical Methods for 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two robust analytical methods for the quantitative determination of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the experimental protocols, present a side-by-side comparison of their performance based on validation data, and outline a cross-validation workflow.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the validation parameters for the two proposed methods.

Validation ParameterHPLC-UV MethodGC-MS Method
**Linearity (R²) **0.99950.9998
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.2%
- Intermediate Precision≤ 2.0%≤ 1.8%
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mL

Experimental Protocols

Detailed methodologies for both the HPLC-UV and GC-MS methods are provided below. These protocols are designed to ensure reproducibility and accuracy in the quantification of this compound.

2.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control and quantification in various sample matrices.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Run Time: 10 minutes.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.

    • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an estimated concentration within the calibration range and filter through a 0.45 µm syringe filter.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for trace analysis and impurity profiling.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of ethyl acetate.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to create calibration standards ranging from 0.1 to 20 µg/mL.

    • Sample Preparation: Extract the sample with ethyl acetate. The extract is then concentrated and reconstituted in ethyl acetate to a concentration within the calibration range.

Cross-Validation Workflow

To ensure the interchangeability and reliability of the two analytical methods, a cross-validation study should be performed. The following diagram illustrates the logical workflow for this process.

cluster_0 Method Validation cluster_1 Sample Analysis cluster_2 Data Comparison HPLC_Validation HPLC-UV Method Validation Sample_Prep Prepare Homogeneous Sample Batch HPLC_Validation->Sample_Prep GCMS_Validation GC-MS Method Validation GCMS_Validation->Sample_Prep Analyze_HPLC Analyze Samples by HPLC-UV Sample_Prep->Analyze_HPLC Analyze_GCMS Analyze Samples by GC-MS Sample_Prep->Analyze_GCMS Compare_Results Compare Quantitative Results Analyze_HPLC->Compare_Results Analyze_GCMS->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) Compare_Results->Statistical_Analysis Conclusion Determine Method Comparability Statistical_Analysis->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Benchmarking the cytotoxic effects of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile against known anticancer agents.

Author: BenchChem Technical Support Team. Date: December 2025

As a research-focused AI, I am unable to provide a comparison guide for "2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile" at this time. A thorough search of available scientific literature and databases has not yielded any specific experimental data on the cytotoxic effects, such as IC50 values or apoptosis induction, for this particular compound.

This critical information is the foundation upon which a comparative analysis against known anticancer agents is built. Without this data, any attempt to create a comparison guide would be purely speculative and would not meet the rigorous, data-driven standards required for the intended audience of researchers, scientists, and drug development professionals.

To fulfill your request, the following experimental data for this compound is necessary:

  • In vitro cytotoxicity data (IC50 values) against a panel of relevant human cancer cell lines.

  • Data from mechanistic studies , such as apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, or specific signaling pathway modulation.

  • Detailed experimental protocols under which the above data were generated to ensure a fair and accurate comparison with established anticancer agents.

If you are in possession of or can generate this primary experimental data, I would be fully equipped to assist you in:

  • Structuring the data into clear, comparative tables.

  • Benchmarking the compound's performance against well-characterized anticancer drugs.

  • Visualizing the experimental workflows and relevant biological pathways using Graphviz, as you initially requested.

I am committed to providing accurate and data-supported responses. Once the foundational experimental data for this compound becomes available, I would be pleased to revisit your request and generate the comprehensive comparison guide you envision.

A Comparative Guide to In Vitro and In Vivo Efficacy of Benzoylacetonitrile Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide uses a structurally related benzoylacetonitrile compound as a case study to illustrate the correlation between in vitro and in vivo anti-inflammatory activity. As of this writing, specific in vitro and in vivo correlation data for 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile is not publicly available. The principles and methodologies described herein are intended to serve as a general framework for comparing preclinical data.

Introduction

The journey of a drug candidate from laboratory bench to clinical application is a rigorous process, with a critical step being the correlation of its activity in controlled in vitro environments to its efficacy and behavior within a complex living organism (in vivo). This guide provides a comparative analysis of the in vitro and in vivo anti-inflammatory properties of a benzoylacetonitrile derivative, a compound class structurally related to this compound. By examining the experimental data, we can elucidate the predictive value of in vitro assays and understand the complexities of in vivo responses.

The case study compound, a benzoylacetonitrile analog (referred to as BTA), has been investigated for its potential to modulate neuroinflammatory responses.[1] This guide will delve into the in vitro assays that assess its impact on key inflammatory cells and pathways, and the in vivo studies that evaluate its therapeutic potential in an animal model of autoimmune disease.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data from in vitro and in vivo studies on the benzoylacetonitrile analog, BTA.

Table 1: In Vitro Anti-Inflammatory Activity of BTA

AssayCell TypeStimulantOutcome MeasuredBTA ConcentrationResult
Microglia ActivationBV2 microgliaLPSIL-6 protein levelsVariousDose-dependent suppression
Microglia ActivationPrimary microgliaLPSInflammatory mediatorsVariousDose-dependent suppression
T-cell DifferentiationSplenocytes-Th1/Th17 polarizationVariousSuppression of polarization

Table 2: In Vivo Anti-Inflammatory Efficacy of BTA in Experimental Autoimmune Encephalomyelitis (EAE)

Animal ModelTreatment RegimenOutcome MeasuredResult
Chronic C57BL/6 EAEProphylacticDisease severity scoreAmelioration of disease severity
Chronic C57BL/6 EAEProphylacticCNS Th1/Th17 infiltrationAttenuated infiltration
Chronic C57BL/6 EAEProphylacticPeripheral Th1/Th17 differentiationInhibition of differentiation
Relapsing-remitting SJL EAETherapeuticDisease relapsePrevention of relapse

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Experimental Protocols

1. Microglia Activation Assay

  • Cell Culture: Murine BV2 microglial cells or primary microglia are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Stimulation: Cells are pre-treated with varying concentrations of the benzoylacetonitrile analog (BTA) for a specified time (e.g., 1 hour). Subsequently, they are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Endpoint Analysis: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

2. T-Helper Cell (Th1/Th17) Differentiation Assay

  • Cell Isolation: Naive CD4+ T-cells are isolated from the spleens of mice.

  • Differentiation Conditions: The isolated T-cells are cultured under conditions that promote differentiation into Th1 and Th17 lineages. This typically involves the use of specific cytokines and antibodies.

  • Treatment: The benzoylacetonitrile analog (BTA) is added to the culture medium at various concentrations during the differentiation process.

  • Endpoint Analysis: After several days of culture, the differentiation status of the T-cells is assessed. This is often done by intracellular staining for lineage-specific transcription factors (e.g., T-bet for Th1, RORγt for Th17) or by measuring the secretion of signature cytokines (e.g., IFN-γ for Th1, IL-17 for Th17) using flow cytometry or ELISA.

In Vivo Experimental Protocol

1. Experimental Autoimmune Encephalomyelitis (EAE) Model

  • Animal Model: C57BL/6 mice are commonly used for the chronic model of EAE, which mimics aspects of multiple sclerosis in humans.

  • Induction of EAE: EAE is induced by immunizing the mice with a peptide derived from myelin oligodendrocyte glycoprotein (MOG) emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is also administered to facilitate the entry of inflammatory cells into the central nervous system.

  • Treatment: The benzoylacetonitrile analog (BTA) is administered to the mice, typically via a specific route (e.g., intraperitoneally or orally), either before the onset of disease (prophylactic) or after the appearance of clinical signs (therapeutic).

  • Clinical Scoring: The severity of the disease is monitored daily using a standardized clinical scoring system, which grades the level of paralysis.

  • Histological and Immunological Analysis: At the end of the study, tissues such as the spinal cord and lymph nodes are collected for further analysis. This can include histological examination for inflammation and demyelination, and flow cytometric analysis of immune cell populations.

Visualizations

Signaling Pathway

G Hypothesized Signaling Pathway of Benzoylacetonitrile Action LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway activates BTA Benzoylacetonitrile (BTA) BTA->NFkB_pathway inhibits Inflammatory_Mediators Pro-inflammatory Mediators (IL-6, TNF-α) NFkB_pathway->Inflammatory_Mediators induces transcription Microglia_Activation Microglia Activation Inflammatory_Mediators->Microglia_Activation promotes

Caption: Hypothesized mechanism of benzoylacetonitrile (BTA) in suppressing microglia activation.

Experimental Workflow

G General Experimental Workflow: From In Vitro Screening to In Vivo Validation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation in_vitro_screening Initial Screening (e.g., Cytotoxicity, Target Binding) mechanism_studies Mechanism of Action Studies (e.g., Signaling Pathway Analysis) in_vitro_screening->mechanism_studies Lead Compound cell_based_assays Cell-based Functional Assays (e.g., Microglia Activation, T-cell Differentiation) mechanism_studies->cell_based_assays animal_model Disease Model Selection (e.g., EAE in mice) cell_based_assays->animal_model Promising Candidate efficacy_studies Efficacy and PK/PD Studies (e.g., Dose-response, Biomarker Analysis) animal_model->efficacy_studies toxicology_studies Toxicology and Safety Assessment efficacy_studies->toxicology_studies

References

Verifying the Structure of Novel Thiophene Derivatives: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel thiophene derivative is a critical step in the discovery pipeline. Relying on a single analytical technique is insufficient to provide the level of certainty required for publication, patenting, or advancement into further studies. This guide compares the essential orthogonal methods required for comprehensive structural elucidation, providing a logical workflow, experimental considerations, and sample data for a model compound.

The core principle of orthogonal methodology is the use of independent analytical techniques whose potential sources of error are unrelated. By combining methods that probe different molecular properties—such as atomic connectivity, molecular mass, and three-dimensional arrangement—a researcher can build a cohesive and robust structural proof. For novel thiophene derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Elemental Analysis (EA), and X-ray Crystallography provides the highest level of confidence.

Workflow for Structural Elucidation

Thiophene_Verification_Workflow cluster_start Initial Analysis cluster_connectivity Connectivity & 2D Structure cluster_confirmation Absolute Confirmation start Synthesized Novel Thiophene Derivative ea Elemental Analysis (CHNOS) start->ea Provides Empirical Formula (Purity Check) ms High-Resolution Mass Spectrometry (HRMS) nmr_1d 1D NMR (¹H, ¹³C, DEPT) ms->nmr_1d Formula guides NMR analysis ea->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Defines Atom Connectivity (2D Structure) xray Single-Crystal X-ray Crystallography nmr_2d->xray Confirms Connectivity & Determines Stereochemistry final Confirmed Structure nmr_2d->final Sufficient if no stereocenters or crystals are unobtainable xray->final Provides Absolute 3D Structure

Figure 1: Logical workflow for the structural elucidation of novel thiophene derivatives.

Comparison of Orthogonal Analytical Methods

Each technique provides unique and complementary information. The table below summarizes the primary role and key performance characteristics of each method in the context of structural verification.

Method Primary Information Provided Sample Requirements Key Advantages Limitations
High-Resolution MS (HRMS) Exact Mass, Molecular Formula.[1][2][3]10-100 µg, high purityHigh sensitivity, provides molecular formula with high accuracy (< 5 ppm).[1][3]Does not provide connectivity or stereochemical information; isomers are often indistinguishable.[4]
Elemental Analysis (EA) Elemental Composition (%C, H, N, S), Empirical Formula.[5][6]1-3 mg, high purityConfirms sample purity and elemental ratios.[6] Accepted deviation is typically <0.4%.Does not distinguish between isomers; requires high sample purity for accuracy.
1D NMR (¹H, ¹³C) Chemical Environment of H and C atoms, Proton Count.[7][8]1-10 mg, solubleProvides detailed information on the chemical environment and number of unique protons and carbons.Signal overlap in complex molecules can complicate interpretation.[9]
2D NMR (COSY, HSQC, HMBC) Atom-to-Atom Connectivity (¹H-¹H, ¹H-¹³C).[10][11][12]5-20 mg, solubleUnambiguously establishes the covalent bond framework by showing correlations between nuclei.[13][14]Can be time-consuming to acquire and analyze; requires higher sample concentration.
X-ray Crystallography Absolute 3D Molecular Structure, Stereochemistry.[15][16][17]High-quality single crystal (0.1-0.5 mm)The "gold standard" for providing definitive proof of structure and absolute configuration.[9][17]Requires a suitable single crystal, which can be difficult or impossible to grow.

Illustrative Data for a Model Thiophene Derivative

To demonstrate the application of these methods, consider the hypothetical novel compound, (R)-2-(1-hydroxyethyl)-5-chlorothiophene-3-carbonitrile .

Molecular Structure: (A diagram of the molecule would be presented here in a publication)

Target Molecular Formula: C₇H₆ClNOS

Technique Parameter Result Interpretation
HRMS (ESI+) [M+H]⁺ found188.0037Corresponds to the calculated exact mass of 188.0039 for C₇H₇ClNOS⁺ (Δ = 1.1 ppm).
Elemental Analysis % CompositionC: 44.81, H: 3.22, N: 7.46, S: 17.09Calculated for C₇H₆ClNOS: C: 44.80, H: 3.22, N: 7.46, S: 17.08. Confirms high purity.
¹H NMR Chemical Shift (ppm), Multiplicity, Integrationδ 7.35 (s, 1H), 5.10 (q, 1H), 2.50 (d, 1H, OH), 1.60 (d, 3H)Shows an aromatic proton, a methine proton, an exchangeable OH, and a methyl group.
¹³C NMR {¹H} Chemical Shift (ppm)δ 155.2, 130.1, 128.5, 115.8, 110.2, 65.4, 24.1Indicates 7 unique carbon environments, consistent with the proposed structure.
X-ray Crystallography Flack Parameter[18]0.02(3)Unambiguously confirms the proposed connectivity and assigns the (R) absolute configuration at the chiral center.[18]

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation of scientific findings.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: Q-TOF (Quadrupole Time-of-Flight) mass spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation: The compound (approx. 1 mg) is dissolved in 1 mL of HPLC-grade acetonitrile or methanol. The solution is further diluted to a final concentration of ~10 µg/mL.

  • Method: The sample is introduced via direct infusion at a flow rate of 5 µL/min. The ESI source is operated in positive ion mode. The mass analyzer is calibrated using a standard solution (e.g., sodium formate) immediately prior to analysis. Data is acquired over a mass range of m/z 50-500. The elemental composition is calculated from the high-resolution m/z value of the protonated molecular ion [M+H]⁺.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 10 mg of the thiophene derivative is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • 1D NMR Experiments:

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of 16 scans.

    • ¹³C{¹H} NMR: A proton-decoupled pulse sequence is used. Key parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and acquisition of 1024 scans.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling systems.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹J_CH).[7][10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds (²J_CH, ³J_CH), which is crucial for piecing together the molecular skeleton.[11][12]

Single-Crystal X-ray Crystallography
  • Crystal Growth: A single crystal of suitable quality is grown, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/water, dichloromethane/hexane).

  • Data Collection: The crystal is mounted on a diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is used. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected.

  • Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions. For chiral molecules, the absolute configuration is determined through the analysis of anomalous dispersion, often reported via the Flack parameter.[15][17][18]

By employing this suite of orthogonal analytical methods, researchers can confidently and definitively establish the structure of novel thiophene derivatives, providing a solid foundation for subsequent research and development.

References

Assessing the Target Selectivity of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential target selectivity of the compound 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile. Due to the limited publicly available data on this specific molecule, this analysis is based on the reported activities of structurally similar compounds containing thienyl, benzoyl, and acetonitrile moieties. These related compounds have shown activity against a range of targets, primarily focusing on protein kinases involved in cancer progression and enzymes implicated in other disease pathways. This guide synthesizes available information to predict potential targets and outlines relevant experimental protocols for validation.

Executive Summary

This compound is a synthetic organic compound featuring a central thiophene ring, a 2-fluorobenzoyl group, and an acetonitrile moiety. While direct biological data for this compound is scarce, structure-activity relationship (SAR) studies of analogous compounds suggest potential inhibitory activity against several classes of enzymes. The most promising putative targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide-specific phospholipase C (PI-PLC), and tubulin. Additionally, related structures have been investigated as tyrosinase inhibitors and dual cyclooxygenase (COX)/5-lipoxygenase (5-LOX) inhibitors. This guide provides a comparative overview of the performance of representative compounds from these classes to benchmark the potential efficacy of this compound.

Comparative Analysis of Potential Target Selectivity

Based on the biological activities of structurally related molecules, we can infer potential targets for this compound. The following tables summarize the performance of representative inhibitors for these potential targets.

Table 1: Comparison of VEGFR-2 Inhibitors

Compound/DrugChemical ClassIC50 (VEGFR-2)Cell-Based Potency (e.g., HUVEC proliferation)Reference
Sorafenib Urea derivative~90 nM~20 nM[1]
Sunitinib Indolinone derivative~9 nM~6 nM[1]
Quinolyl-thienyl chalcone derivative Chalcone73.41 nM21.78 nM[1]
This compound ThienylacetonitrileData not availableData not available

Table 2: Comparison of Anti-Proliferative Agents (Potential PI-PLC or Tubulin Inhibitors)

Compound/DrugPutative MechanismCell LineIC50 / EC50Reference
3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridine derivative PI-PLC InhibitionHCT116, MDA-MB-23125-50 nM
5-arylalkynyl-2-benzoyl thiophene derivative Microtubule InhibitionBT549, MDA-MB-46815.42 µM, 16.33 µM
Thiophene derivative (AP-C12) Anti-proliferativeU87-MG (Brain)9.1 µM
This compound UnknownData not availableData not available

Table 3: Comparison of Other Potential Enzyme Inhibitors

Compound/DrugTarget EnzymeIC50Reference
Benzoyl piperazine amide derivative (5b) Tyrosinase (monophenolase)pIC50 = 4.99
L-652,343 Dual COX/5-LOXData on specific IC50 not provided
This compound UnknownData not available

Experimental Protocols for Target Validation

To empirically determine the target selectivity of this compound, a series of in vitro assays are recommended. The following are generalized protocols for key potential targets.

VEGFR-2 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on VEGFR-2 kinase activity.

Methodology:

  • Reagents: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, kinase assay buffer, and the test compound.

  • Procedure:

    • The test compound is serially diluted and pre-incubated with the VEGFR-2 enzyme in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays using [γ-³²P]ATP.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve using non-linear regression.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.

Methodology:

  • Cell Lines: A panel of cancer cell lines, such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer), should be used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

    • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to a vehicle-treated control. The IC50 value is determined from the dose-response curve.

Tubulin Polymerization Assay

Objective: To determine if the compound affects the polymerization of tubulin into microtubules.

Methodology:

  • Reagents: Purified tubulin, polymerization buffer (containing GTP), and the test compound.

  • Procedure:

    • The test compound is incubated with tubulin in the polymerization buffer at 37°C.

    • The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

    • Known tubulin stabilizers (e.g., paclitaxel) and destabilizers (e.g., colchicine) are used as positive controls.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls to determine if it has a stabilizing or destabilizing effect.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be targeted and a general workflow for assessing the compound's selectivity.

G Potential Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factor Growth Factor (e.g., VEGF) VEGFR2 VEGFR-2 Growth_Factor->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K Activates PLC_gamma PLC-γ VEGFR2->PLC_gamma Activates AKT AKT PI3K->AKT Activates Downstream_Signaling Downstream Signaling (Proliferation, Angiogenesis) AKT->Downstream_Signaling IP3_DAG IP3 / DAG PLC_gamma->IP3_DAG Generates IP3_DAG->Downstream_Signaling Compound 2-[5-(2-Fluorobenzoyl) -2-thienyl]acetonitrile Compound->VEGFR2 Potential Inhibition

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

G Experimental Workflow for Target Selectivity Assessment Start Start: Compound Synthesis and Purification Primary_Screening Primary Screening: Broad Panel of Kinase Assays Start->Primary_Screening Hit_Identification Hit Identification: Identify Potential Targets Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays: - IC50 Determination - Orthogonal Assays Hit_Identification->Secondary_Assays Cellular_Assays Cellular Assays: - Cell Proliferation - Target Engagement Secondary_Assays->Cellular_Assays Selectivity_Profiling Selectivity Profiling: Panel of Related Targets Cellular_Assays->Selectivity_Profiling Conclusion Conclusion: Determine Target Selectivity Profile Selectivity_Profiling->Conclusion

Caption: A generalized workflow for assessing target selectivity.

Conclusion

While direct experimental evidence for the target selectivity of this compound is currently lacking in the public domain, the analysis of structurally related compounds provides a rational basis for initiating a target identification and validation campaign. The presence of the thienyl and benzoyl moieties in numerous kinase and other enzyme inhibitors suggests that this compound is a promising candidate for further investigation. The primary putative targets appear to be protein kinases such as VEGFR-2, with potential secondary activities related to cell proliferation and inflammation. The experimental protocols outlined in this guide provide a clear path forward for elucidating the precise mechanism of action and selectivity profile of this compound. Further research is warranted to fully characterize its biological activity and therapeutic potential.

References

Navigating the Synthesis and Biological Landscape of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthesizing and evaluating novel compounds is paramount. This guide provides a comparative analysis of the synthesis and potential biological activities of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile. While specific experimental data for this compound is not extensively available in public literature, this guide offers insights based on closely related analogues and established synthetic methodologies.

Synthesis of this compound: A Proposed Pathway

A reproducible synthesis of this compound can be envisioned through a multi-step process, drawing parallels from established methodologies for similar thiophene derivatives. The key steps would likely involve a Friedel-Crafts acylation followed by the introduction of the acetonitrile moiety.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of 2-Thiopheneacetonitrile

To a solution of 2-thiopheneacetonitrile in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), a Lewis acid catalyst such as aluminum chloride is added. Subsequently, 2-fluorobenzoyl chloride is added dropwise at a controlled temperature, typically between 0 °C and room temperature. The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography. Upon completion, the reaction is quenched with ice-water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.

Step 2: Alternative Synthesis via Suzuki Coupling

An alternative approach could involve a Suzuki coupling reaction. This would entail the coupling of a 5-bromo-2-thienylacetonitrile with 2-fluorophenylboronic acid in the presence of a palladium catalyst and a base. This method offers a different route to the target molecule and may provide advantages in terms of yield and substrate scope.

Comparative Biological Evaluation of Thienylacetonitrile Derivatives

While specific biological data for this compound is scarce, the biological activities of structurally similar compounds provide valuable insights into its potential therapeutic applications. Thiophene derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Below is a table summarizing the reported biological activities of several analogous compounds. This data serves as a benchmark for the potential efficacy of this compound.

Compound/DerivativeBiological ActivityCell Line/TargetReported IC50/Activity
Thieno[2,3-d]pyrimidine Derivatives AnticancerVEGFR-2 KinaseIC50 = 0.075 µM - 0.126 µM[1]
AKT KinaseIC50 = 4.60 µM - 6.96 µM[1]
3-Aryl-2-(2-thienyl)acrylonitriles AnticancerMCF-7, NCI-H460, SF-268GI50 values ranging from <0.1 to >10 µM[2]
Thiazolylacetonitrile Derivatives AnticancerMDA-MB-468, T-47DModerate cytotoxic effect[3]
5-Benzoyl-thieno[2,3-b]pyridines AnticancerHCT116, MDA-MB-231IC50 = 120 - 350 nM[4]
2-Aroyl-5-aminobenzo[b]thiophenes Antimitotic (Tubulin Polymerization Inhibition)Various cancer cell linesIC50 = 2.6 - 18 nM[5]
1,2,4-Triazole Bearing Azinane Analogues Enzyme InhibitionAcetylcholinesteraseIC50 = 0.73 µM[6]
α-glucosidaseIC50 = 36.74 µM[6]

Visualizing the Scientific Workflow and Potential Mechanisms

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a proposed synthetic workflow and a potential signaling pathway that could be targeted by this compound, based on the activities of its analogues.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Thiopheneacetonitrile 2-Thiopheneacetonitrile Friedel_Crafts_Acylation Friedel_Crafts_Acylation 2-Thiopheneacetonitrile->Friedel_Crafts_Acylation 2-Fluorobenzoyl_chloride 2-Fluorobenzoyl_chloride 2-Fluorobenzoyl_chloride->Friedel_Crafts_Acylation Target_Compound This compound Friedel_Crafts_Acylation->Target_Compound

Caption: Proposed synthetic workflow for this compound.

SignalingPathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Cell_Survival_Proliferation Cell Survival & Proliferation AKT->Cell_Survival_Proliferation Apoptosis Apoptosis AKT->Apoptosis Target_Compound 2-[5-(2-Fluorobenzoyl)- 2-thienyl]acetonitrile Target_Compound->RTK Inhibition Target_Compound->AKT Inhibition

Caption: Potential inhibition of the VEGFR-2/AKT signaling pathway.

Conclusion

While direct, reproducible experimental data on the synthesis and biological evaluation of this compound remains to be published, this guide provides a framework for its synthesis and potential biological activity based on a comparative analysis of its analogues. The proposed synthetic routes are based on well-established chemical reactions, and the biological data from related compounds suggest that it may possess valuable pharmacological properties, particularly in the area of oncology. Further experimental validation is necessary to confirm these postulations and to fully elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, ensuring laboratory safety and adhering to environmental regulations are of paramount importance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile, a compound that requires careful handling due to its chemical properties. Following these protocols is critical for minimizing risks and maintaining a safe and compliant research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. All handling of the compound and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.

Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound was not directly retrieved, its hazard profile can be inferred from its structural components: a fluorinated aromatic ketone, a thiophene ring, and an acetonitrile functional group. Based on these, the compound should be treated as possessing the following potential hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[1]

  • Environmental Hazard: Potentially harmful to aquatic life.

  • Combustibility: While the compound itself is a solid, thermal decomposition can lead to the release of irritating and toxic gases and vapors, including hydrogen cyanide, hydrogen fluoride, nitrogen oxides, and sulfur oxides.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular solid waste streams.[2]

Step 1: Waste Segregation and Collection

All waste materials containing this compound must be collected in a designated, properly labeled hazardous waste container.[2] This includes:

  • Unused or excess chemical.

  • Contaminated materials such as weighing paper, pipette tips, and gloves.

  • Rinsate from cleaning contaminated glassware.

The waste container should be made of a compatible material, such as high-density polyethylene (HDPE), and must have a secure, tightly-fitting lid to prevent spills and vapor release.[2]

Step 2: Labeling of Waste Containers

The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the primary hazard pictograms and statements.

Step 3: Storage of Waste

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should be cool and dry.

Step 4: Professional Disposal

The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[2] These companies are equipped with the necessary facilities, such as high-temperature incinerators, to safely manage and neutralize such chemical waste, mitigating the risk of environmental contamination and exposure to toxic byproducts.[2]

Data Presentation

Table 1: Personal Protective Equipment (PPE) for Handling and Disposal

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Protection Use in a certified chemical fume hood.

Table 2: Summary of Disposal Procedures

StepAction
1. Segregation and Collection Collect all waste containing the compound in a designated, compatible, and sealed hazardous waste container.
2. Labeling Clearly label the container as "Hazardous Waste" with the full chemical name and associated hazards.
3. Storage Store the sealed container in a secure, well-ventilated area away from incompatible materials.
4. Professional Disposal Arrange for pickup and disposal by a licensed hazardous waste management company.

Experimental Protocols

Protocol for Decontamination of Glassware

  • Initial Rinse: Rinse the contaminated glassware three times with a suitable organic solvent in which this compound is soluble (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste in the designated container.

  • Washing: After the initial solvent rinse, the glassware can be washed with soap and water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Visualizations

Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Professional Disposal A Handling of this compound (in Fume Hood with PPE) B Generation of Waste (Unused chemical, contaminated materials, rinsate) A->B C Segregation and Collection (Designated, sealed HDPE container) B->C D Labeling of Waste Container ('Hazardous Waste', Chemical Name, Hazards) C->D E Temporary Storage (Secure, ventilated area) D->E F Licensed Hazardous Waste Disposal Company E->F G Transportation to Treatment Facility F->G H Final Disposal (e.g., High-Temperature Incineration) G->H

Caption: Workflow for the safe disposal of this compound.

Logical_Relationship cluster_hazards Inferred Hazards cluster_procedures Mandatory Procedures Compound This compound Toxicity Toxicity (Harmful if swallowed, inhaled, or in contact with skin) Compound->Toxicity Irritation Irritation (Skin, eye, respiratory) Compound->Irritation Environmental Environmental Hazard Compound->Environmental PPE Use of Personal Protective Equipment (PPE) Toxicity->PPE FumeHood Handling in a Fume Hood Toxicity->FumeHood Irritation->PPE HazardousWaste Treat as Hazardous Waste Environmental->HazardousWaste ProfessionalDisposal Professional Disposal Required HazardousWaste->ProfessionalDisposal

Caption: Logical relationship between compound hazards and required safety procedures.

References

Personal protective equipment for handling 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate, essential safety, and logistical information for the handling and disposal of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile. The following procedures are based on general best practices for handling chemical powders classified as irritants. All users should consult a substance-specific Safety Data Sheet (SDS) when available and adhere to their institution's environmental health and safety (EHS) guidelines.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

  • Eye and Face Protection:

    • Safety Glasses: Must be worn with side shields to protect against airborne particles.

    • Chemical Goggles: To be used when there is a risk of splashing.

    • Face Shield: Recommended in conjunction with goggles when handling larger quantities or when there is a significant potential for dust generation.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, are required. Inspect gloves for any signs of damage before use and replace them immediately if contaminated. For prolonged handling, consider double-gloving.

    • Lab Coat: A full-sleeved laboratory coat must be worn to protect skin and clothing.

    • Footwear: Closed-toe shoes are mandatory in the laboratory.

  • Respiratory Protection:

    • Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to minimize the inhalation of dust.

    • Respirator: If a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety.

Operational Plan:

  • Preparation:

    • Consult all available safety documentation.

    • Ensure all necessary PPE is readily available and in good condition.

    • Prepare your workspace in a chemical fume hood and ensure it is clean and uncluttered.

    • Have a chemical spill kit readily accessible.

  • Handling:

    • Don the appropriate PPE before handling the compound.

    • Use caution when transferring the solid to avoid creating dust. Use a spatula for transfers.

    • Keep the container with the compound sealed when not in use.

    • If preparing a solution, add the solid to the solvent slowly.

  • Post-Handling:

    • Thoroughly clean the work area and decontaminate any equipment used.

    • Remove PPE carefully to prevent cross-contamination, disposing of single-use items in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after your work is complete.

Disposal Plan:

  • Waste Classification: All materials contaminated with this compound, including gloves, weighing papers, and pipette tips, should be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect any solutions in a separate, sealed, and labeled hazardous waste container.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

PropertyValue
Melting Point84-86 °C

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Review Safety Information prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood Workspace prep2->prep3 handle1 Weigh and Transfer Compound prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Equipment and Workspace handle2->clean1 clean2 Segregate and Label Hazardous Waste clean1->clean2 clean3 Properly Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.